Coagulin J
Description
See also: Withania coagulans whole (part of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
216164-41-9 |
|---|---|
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1R,2R,7R,10R,11S,14R,15R,16R)-7-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadec-4-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-15-11-23(33-24(32)18(15)14-29)27(4)21-8-10-28(34-27)20-6-5-16-12-17(30)13-22(31)26(16,3)19(20)7-9-25(21,28)2/h5,17,19-21,23,29-30H,6-14H2,1-4H3/t17-,19+,20-,21-,23-,25-,26+,27-,28-/m1/s1 |
InChI Key |
SYAAPYCBHNSHLM-DPAWWDGJSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C[C@@H](C6)O)C)C)O2)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC(C6)O)C)C)O2)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of Coagulin in Endotoxin Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of bacterial endotoxins is a critical safety measure in the pharmaceutical and medical device industries. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit strong pyrogenic responses in humans, leading to fever, shock, and even death. The discovery of a unique coagulation system in the blood of the horseshoe crab, Limulus polyphemus, revolutionized endotoxin testing, leading to the development of the highly sensitive Limulus Amebocyte Lysate (LAL) test. At the heart of this test is the protein coagulin, the final product of a sophisticated enzymatic cascade triggered by minute amounts of endotoxin. This technical guide provides an in-depth exploration of the discovery, history, and biochemical mechanisms of coagulin and its central role in modern endotoxin detection.
A Serendipitous Discovery: The Origins of the LAL Test
The foundation of the LAL test was laid in the mid-20th century through the work of Dr. Frederik Bang and Dr. Jack Levin. In 1956, while studying the circulatory system of the horseshoe crab at the Marine Biological Laboratory in Woods Hole, Massachusetts, Bang observed that an infection with Gram-negative bacteria caused the crab's blood to clot into a semi-solid mass.[1] This intravascular coagulation was a defense mechanism against the invading pathogens.
Further investigation by Bang and Levin in the 1960s revealed that the key trigger for this clotting was bacterial endotoxin.[2][3][4] They discovered that the blood cells of the horseshoe crab, called amebocytes, contain the components of a sensitive enzymatic cascade that is activated by endotoxin.[3][5] When amebocytes are lysed, the resulting lysate retains this clotting activity, forming a gel in the presence of endotoxins. This pivotal discovery led to the development of the LAL test, a highly sensitive in vitro assay for detecting endotoxins.[2][3][4] The LAL test received FDA approval in the 1970s and has since become the global standard for endotoxin testing of parenteral drugs, medical devices, and other sterile products.[1][2]
The Biochemistry of Coagulation: A Cascade of Serine Proteases
The formation of coagulin is the culmination of a serine protease cascade, a biological amplification system that allows for a rapid and sensitive response to endotoxin. The key protein components of this pathway are stored as inactive zymogens within the granules of amebocytes and are released upon encountering endotoxin.[6]
The primary pathway for endotoxin-mediated coagulation involves three key enzymes—Factor C, Factor B, and the proclotting enzyme—and the clottable protein, coagulogen.
-
Factor C: This is the endotoxin-sensitive initiator of the cascade. Upon binding to LPS, the Factor C zymogen undergoes autocatalytic activation to become activated Factor C (Factor C).[6][7][8]
-
Factor B: Activated Factor C then cleaves and activates Factor B to its active form, Factor B.[6][7][8]
-
Proclotting Enzyme: Factor B, in turn, activates the proclotting enzyme to the active clotting enzyme.[6][7][8]
-
Coagulogen to Coagulin: The clotting enzyme is the final protease in the cascade. It specifically cleaves the soluble protein coagulogen at two sites, releasing a small peptide (peptide C) and forming the insoluble protein, coagulin.[9][10][11] The coagulin monomers then self-assemble into a stable gel clot, which is the basis of the original LAL test.[9][10]
An alternative pathway for coagulation exists that is activated by (1,3)-β-D-glucans, components of fungal cell walls. This pathway is initiated by Factor G and converges with the endotoxin pathway at the activation of the proclotting enzyme.[6]
Signaling Pathway of Endotoxin-Mediated Coagulation
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. The complete amino acid sequence of coagulogen isolated from Southeast Asian horseshoe crab, Carcinoscorpius rotundicauda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcis.gr [bcis.gr]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of limulus amebocyte lysates and correlation with the United States Pharmacopeial pyrogen test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. njlabs.com [njlabs.com]
- 9. Coagulin - Wikipedia [en.wikipedia.org]
- 10. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
- 11. Limulus clotting enzyme - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Coagulin Gel Clot Formation in the Limulus Amebocyte Lysate (LAL) Assay
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Limulus Amebocyte Lysate (LAL) test is a critical quality control assay in the pharmaceutical and medical device industries, utilized for the detection and quantification of bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2][3] The presence of these pyrogenic substances in parenteral drugs or implantable devices can elicit severe inflammatory responses, including fever and septic shock.[2] The assay leverages a highly sensitive and evolutionarily conserved innate immune response of the Atlantic horseshoe crab, Limulus polyphemus.[4][5] When amebocytes, the circulating immune cells in the horseshoe crab's hemolymph, encounter endotoxins, they trigger a rapid enzymatic cascade that culminates in the formation of a solid gel clot, effectively immobilizing the invading pathogens.[4][5][6] This in-vitro recreation of the coagulation cascade forms the biochemical basis of all three major LAL assay formats: the qualitative gel-clot method and the quantitative turbidimetric and chromogenic methods.[2][7][8] This guide provides a detailed examination of the molecular mechanisms underpinning this coagulation cascade, the kinetics of gel formation, and the experimental protocols used to study this phenomenon.
The Core Mechanism: A Serine Protease Cascade
The formation of the coagulin gel is the result of a sophisticated and highly amplified serine protease cascade.[5][9] The key protein components are present as inactive zymogens within the amebocyte lysate.[4][9] The cascade is initiated by the binding of endotoxin, leading to a sequential activation of enzymes that ultimately converts a soluble protein, coagulogen, into insoluble coagulin polymers that form the gel clot.[5][7][9]
There are two distinct pathways that converge to activate the final steps of the clotting process:
-
The Endotoxin-Activated Pathway (Factor C Pathway): This is the primary pathway for the detection of Gram-negative bacterial endotoxins.[9][10]
-
The (1→3)-β-D-Glucan-Activated Pathway (Factor G Pathway): This pathway is activated by fungal components and can be a source of interference in endotoxin-specific assays.[9][10]
Factor C Pathway
The endotoxin-mediated cascade proceeds through the sequential activation of three serine protease zymogens: Factor C, Factor B, and a proclotting enzyme.[4][9]
-
Initiation - Activation of Factor C: The cascade begins when Lipopolysaccharide (LPS) binds to Factor C, a biosensor for endotoxin.[8][9] This binding induces a conformational change in Factor C, leading to its auto-catalytic activation to the active form, Factor C̄.[4][9]
-
Amplification - Activation of Factor B: Activated Factor C̄ then proteolytically cleaves and activates Factor B, converting it to Factor B̄.[9]
-
Final Enzymatic Step - Activation of Proclotting Enzyme: Factor B̄, in turn, activates the proclotting enzyme to its active form, the clotting enzyme.[4][7][9]
Factor G Pathway
The lysate also contains Factor G, a zymogen that is activated by (1→3)-β-D-glucans.[9][10] Activated Factor G can directly convert the proclotting enzyme into the active clotting enzyme, bypassing Factor C and Factor B.[9][10] To ensure endotoxin specificity, LAL reagents are often manufactured with agents that block the Factor G pathway or by using recombinant Factor C, which eliminates the Factor G pathway entirely.[10][11][12]
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 4. How Does the LAL Assay Work? | PYROSTAR™ [wakopyrostar.com]
- 5. What is LAL (Limulus Amebocyte Lysate)? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Coagulin - Wikipedia [en.wikipedia.org]
- 7. LAL Assay - Creative Biolabs [creative-biolabs.com]
- 8. LAL Assays | Lonza [bioscience.lonza.com]
- 9. Biochemical principle of Limulus test for detecting bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Figure 1, Key elements of the LAL enzymatic reaction and their specificity to endotoxin and β-(1,3)-D-glucans - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Recombinant Factor C as an In Vitro Assay for the Residual Pathogenicity Evaluation of Veterinary Autogenous Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Coagulin: A Technical Guide to the Pediocin-Like Bacteriocin from Bacillus coagulans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coagulin, a bacteriocin produced by Bacillus coagulans, presents a compelling case for exploration in the fields of food preservation and clinical therapeutics. As a member of the Class IIa, or pediocin-like, bacteriocins, it exhibits potent antimicrobial activity, particularly against Gram-positive pathogens such as Listeria monocytogenes. This technical guide provides a comprehensive overview of coagulin, detailing its biochemical properties, genetic organization, mechanism of action, and the methodologies employed in its study. Quantitative data on its purification and antimicrobial activity are presented, alongside detailed experimental protocols. Visualizations of key biological and experimental processes are provided to facilitate a deeper understanding of this promising antimicrobial peptide.
Introduction
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria, which inhibit the growth of closely related or other microbial species. Coagulin, a bacteriocin-like inhibitory substance produced by strains of Bacillus coagulans, has garnered significant interest due to its bactericidal and bacteriolytic properties[1][2]. First isolated from Bacillus coagulans I4, coagulin is a plasmid-encoded peptide that shares remarkable similarity with pediocin PA-1, a well-characterized bacteriocin from Pediococcus acidilactici[1][3][4]. Its stability over a range of temperatures and pH values further enhances its potential for various applications[1][2][5]. This guide aims to consolidate the current technical knowledge on coagulin for researchers and professionals in drug development and applied microbiology.
Biochemical and Physicochemical Properties
Coagulin is a cationic, hydrophobic peptide with a molecular mass of approximately 4,612 Da[1]. It is composed of 44 amino acid residues and shares a high degree of sequence homology with pediocin PA-1, differing by only a single amino acid at the C-terminus[3]. The structure of coagulin is characterized by the presence of disulfide bridges, which are essential for its antimicrobial activity[1].
Table 1: Physicochemical Properties of Coagulin
| Property | Description | Reference(s) |
| Molecular Mass | ~3-4 kDa (SDS-PAGE); 4,612 Da (Mass Spectrometry) | [1][1] |
| Composition | 44 amino acid residues | [3] |
| Thermal Stability | Stable at 60°C for 90 minutes | [1][2] |
| pH Stability | Stable in a pH range of 4.0 to 8.0 | [1][2] |
| Enzyme Sensitivity | Sensitive to proteases | [1][2] |
| Solvent Stability | Unaffected by various organic solvents (10% v/v) | [1][2] |
Antimicrobial Spectrum and Activity
Coagulin demonstrates a significant inhibitory effect against a range of Gram-positive bacteria, including spoilage and pathogenic organisms. Its antimicrobial spectrum includes species of Listeria, Enterococcus, Leuconostoc, and Pediococcus[1][2]. While the primary targets are Gram-positive bacteria, some studies on the supernatant of Bacillus coagulans cultures have suggested potential activity against certain Gram-negative bacteria, though this requires further investigation with purified coagulin.
Table 2: Minimum Inhibitory Concentration (MIC) of Bacillus coagulans Supernatant Against Various Pathogens
Note: The following data pertains to the cell-free supernatant of Bacillus coagulans and not to purified coagulin. The supernatant contains a mixture of metabolites, and these values may not solely reflect the activity of coagulin.
| Target Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | 25 | [6] |
| Salmonella typhi | 50 | [6] |
| Shigella flexneri | 3.1 | [6] |
| Bacillus cereus | 100 | [6] |
Mechanism of Action
As a pediocin-like bacteriocin, coagulin exerts its antimicrobial effect through a receptor-mediated mechanism that ultimately leads to the disruption of the target cell's cytoplasmic membrane.
The proposed mechanism involves the following steps:
-
Receptor Recognition and Binding: Coagulin initially binds to the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex located on the surface of susceptible bacteria. This interaction is a critical determinant of its target specificity.
-
Membrane Insertion: Following binding to the Man-PTS, coagulin undergoes a conformational change and inserts into the cytoplasmic membrane of the target cell.
-
Pore Formation: The inserted coagulin molecules oligomerize within the membrane to form pores.
-
Dissipation of Proton Motive Force: The formation of these pores leads to the leakage of essential ions and small molecules, dissipating the proton motive force (PMF) and ultimately causing cell death.
Figure 1: Proposed mechanism of action for coagulin.
Genetics and Regulation
The production of coagulin is encoded by a set of genes located on a plasmid, designated pI4, which is approximately 14 kb in size[1][4]. The genetic organization of the coagulin operon (coa) is highly similar to the pediocin PA-1 operon (ped or pap).
The coa operon consists of four key genes:
-
coaA : The structural gene encoding the coagulin precursor peptide.
-
coaB : Encodes an immunity protein that protects the producing cell from the action of coagulin.
-
coaC : Encodes an accessory protein involved in the processing and transport of coagulin.
-
coaD : Encodes an ABC transporter responsible for the secretion of coagulin.
Figure 2: Genetic organization of the coagulin operon.
The regulation of coagulin production in Bacillus coagulans is not yet fully elucidated. However, in many pediocin-like bacteriocins, production is regulated by a three-component regulatory system involving a secreted peptide pheromone, a histidine kinase, and a response regulator. This system allows for cell-density-dependent production, a phenomenon known as quorum sensing. Further research is needed to determine the specific regulatory mechanisms governing coagulin synthesis.
Experimental Protocols
Purification of Coagulin
The following protocol is based on the methodology described for the purification of coagulin from Bacillus coagulans I4[1].
1. Culture and Harvest:
- Culture Bacillus coagulans I4 in a suitable broth medium (e.g., MRS broth) at 37°C until the late logarithmic growth phase.
- Remove bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
- Collect the cell-free supernatant.
2. Ammonium Sulfate Precipitation:
- Slowly add ammonium sulfate to the supernatant to achieve 60% saturation while stirring at 4°C.
- Allow precipitation to occur overnight at 4°C.
- Collect the precipitate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C).
- Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).
3. Cation Exchange Chromatography:
- Dialyze the resuspended pellet against the starting buffer for cation exchange chromatography.
- Load the dialyzed sample onto a cation exchange column (e.g., SP-Sepharose) pre-equilibrated with the starting buffer.
- Wash the column with the starting buffer to remove unbound proteins.
- Elute the bound coagulin using a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.
- Collect fractions and test for antimicrobial activity.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Pool the active fractions from the cation exchange step.
- Apply the pooled sample to a C18 RP-HPLC column.
- Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect peaks and assay for antimicrobial activity to identify the purified coagulin.
start [label="B. coagulans Culture", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
centrifugation1 [label="Centrifugation", style=filled, fillcolor="#FFFFFF"];
supernatant [label="Cell-Free Supernatant", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
precipitation [label="Ammonium Sulfate Precipitation", style=filled, fillcolor="#FFFFFF"];
centrifugation2 [label="Centrifugation", style=filled, fillcolor="#FFFFFF"];
pellet [label="Resuspended Pellet", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cation_exchange [label="Cation Exchange Chromatography", style=filled, fillcolor="#FFFFFF"];
active_fractions [label="Active Fractions", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
rp_hplc [label="Reversed-Phase HPLC", style=filled, fillcolor="#FFFFFF"];
purified_coagulin [label="Purified Coagulin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> centrifugation1;
centrifugation1 -> supernatant;
supernatant -> precipitation;
precipitation -> centrifugation2;
centrifugation2 -> pellet;
pellet -> cation_exchange;
cation_exchange -> active_fractions;
active_fractions -> rp_hplc;
rp_hplc -> purified_coagulin;
}
Figure 3: Experimental workflow for the purification of coagulin.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
1. Indicator Strain Preparation:
- Prepare an overnight culture of the indicator bacterium in a suitable broth medium.
- Inoculate a molten soft agar medium (e.g., BHI with 0.75% agar) with the indicator strain.
2. Plate Preparation:
- Pour the seeded soft agar onto a base of solid agar in a petri dish and allow it to solidify.
- Create wells in the agar using a sterile cork borer.
3. Assay:
- Add a known volume of the purified coagulin or the sample to be tested into the wells.
- Incubate the plates under appropriate conditions for the indicator strain.
- Measure the diameter of the zone of inhibition around the wells.
Conclusion and Future Perspectives
Coagulin from Bacillus coagulans represents a promising antimicrobial agent with significant potential. Its pediocin-like nature, coupled with its stability and potent activity against key pathogens, makes it a strong candidate for further investigation in food safety and clinical applications. Future research should focus on elucidating the specific regulatory pathways governing coagulin production to enable the optimization of its synthesis. Furthermore, comprehensive studies on the in vivo efficacy and safety of purified coagulin are essential to translate its potential into practical applications. The development of resistant pathogens necessitates the exploration of novel antimicrobial compounds, and coagulin stands out as a compelling subject for continued research and development.
References
- 1. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Coagulin, a bacteriocin‐like inhibitory substance produced by Bacillus coagulans I4 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. brieflands.com [brieflands.com]
A Technical Guide to the Biological Function of Coagulin from Bacillus coagulans
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological functions of coagulin, a bacteriocin produced by Bacillus coagulans. It details its antimicrobial properties, mechanism of action, and relevant experimental methodologies, presenting quantitative data and visual workflows to support research and development efforts.
Executive Summary
Coagulin is a proteinaceous antimicrobial peptide, specifically a bacteriocin, produced by certain strains of Bacillus coagulans.[1][2] Classified as a pediocin-like, class IIa bacteriocin, coagulin exhibits a potent inhibitory effect, primarily against Gram-positive bacteria, including notable foodborne pathogens like Listeria monocytogenes.[1][3][4] Its bactericidal and bacteriolytic action is achieved through membrane permeabilization, leading to cell death.[1][3][4] The genetic determinants for coagulin production are often located on plasmids, suggesting potential for horizontal gene transfer.[1][3] Coagulin's stability under various temperature and pH conditions enhances its potential as a biopreservatives and a therapeutic agent.[3][4]
Physicochemical Properties
Coagulin produced by Bacillus coagulans I4 is a 44-amino acid peptide with a molecular mass of approximately 4,612 Da.[1] Its structure is similar to that of pediocins AcH and PA-1.[1] Some studies on other B. coagulans strains have reported bacteriocins with different molecular masses, such as approximately 7.5 kDa, suggesting strain-dependent variations.[5]
Key stability characteristics include:
-
Thermal Stability: Stable at 60°C for up to 90 minutes.[3][4] Another bacteriocin from a different B. coagulans strain was reported to be stable at 75°C for 30 minutes.[5]
-
pH Stability: Remains active in a pH range of 4.0 to 8.0.[3][4] A wider stability range of pH 2-12 has been reported for a bacteriocin from another strain.[5]
-
Enzymatic and Chemical Stability: Coagulin is sensitive to proteases but is unaffected by α-amylase and lipase.[3][4]
Biological Function: Antimicrobial Activity
The primary biological role of coagulin is to inhibit the growth of competing bacteria. It demonstrates a range of antimicrobial activity, with a particularly strong effect against Gram-positive bacteria.
Antimicrobial Spectrum
Coagulin has been shown to be effective against a variety of bacteria. The inhibitory spectrum of coagulin from B. coagulans I4 includes other B. coagulans strains and unrelated bacteria such as Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus species.[3][4] Some studies using the cell-free supernatant of B. coagulans cultures have also demonstrated inhibitory effects against Gram-negative enteric pathogens.[6]
Quantitative Antimicrobial Data
The following tables summarize the minimum inhibitory concentration (MIC) data for B. coagulans supernatant against various pathogenic bacteria and the activity of coagulin C23 against Listeria monocytogenes.
| Target Microorganism | Strain | Test Substance | MIC | Source |
| Escherichia coli | ATCC 29255 | B. coagulans supernatant | 25 µg/mL | [6][7] |
| Salmonella typhi | N/A | B. coagulans supernatant | 50 µg/mL | [6][7] |
| Shigella flexneri | N/A | B. coagulans supernatant | 3.1 µg/mL | [6][7] |
| Bacillus cereus | N/A | B. coagulans supernatant | 100 µg/mL | [6][7] |
| Target Microorganism | Strain | Test Substance | Activity | Source |
| Listeria monocytogenes | 2000/47 | Coagulin C23 | 584 AU/ml | [8][9][10] |
Mechanism of Action
Coagulin is a membrane-permeabilizing bacteriocin.[1] Its mechanism of action does not involve complex signaling pathways but rather a direct physical interaction with the target cell's membrane, leading to cell death.
The proposed mechanism involves the following steps:
-
Adsorption: The cationic coagulin peptide electrostatically interacts with the negatively charged phospholipids in the bacterial cell membrane.
-
Membrane Insertion and Pore Formation: Following binding, the peptide inserts into the cell membrane, leading to the formation of pores. This disrupts the membrane potential and the proton motive force.
-
Cellular Leakage and Death: The formation of pores results in the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.[11] This mode of action is characteristic of a bactericidal and bacteriolytic agent.[3][4]
Caption: Mechanism of action of coagulin on the bacterial cell membrane.
Experimental Protocols
This section details the methodologies for the purification and characterization of coagulin.
Production and Purification of Coagulin
The following workflow outlines the key steps for isolating and purifying coagulin from a B. coagulans culture.
Caption: Experimental workflow for the purification of coagulin.
Detailed Methodology:
-
Bacterial Culture: B. coagulans I4 is cultured in MRS broth at 37°C until the late logarithmic phase.[1]
-
Cell Removal: The culture is centrifuged at 4,000 x g for 15 minutes at 4°C to pellet the cells. The resulting cell-free supernatant is collected.[1]
-
Concentration: The supernatant is concentrated using a spiral cartridge concentrator with a 10,000 Da molecular weight cutoff membrane.[1]
-
Solid-Phase Extraction: The concentrated supernatant is subjected to solid-phase extraction using a C18 silica-based bonded phase.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Step 1 (Semi-preparative): The active fraction from the solid-phase extraction is loaded onto a C18 semi-preparative RP-HPLC column. Elution is performed with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.[1]
-
Step 2 (Analytical): The active fractions from the first HPLC step are pooled and further purified on a C18 analytical RP-HPLC column using a similar solvent system to achieve homogeneity.[1]
-
-
Purity Confirmation: The purity of the final sample and its molecular mass can be confirmed by mass spectrometry.[1]
Antimicrobial Activity Assays
5.2.1 Agar Well Diffusion Assay:
This method is used for the qualitative and semi-quantitative assessment of antimicrobial activity.
-
Indicator Lawn Preparation: A suitable indicator microorganism (e.g., Listeria innocua) is grown overnight in an appropriate broth (e.g., Tryptose broth). This culture is then used to seed a tryptose agar plate to create a uniform lawn.[1]
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are cut into the agar.[12]
-
Sample Application: A specific volume (e.g., 100 µL) of the coagulin-containing solution (either crude supernatant or purified fractions) is added to each well.[12]
-
Incubation: The plates are incubated under conditions suitable for the growth of the indicator strain.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The activity can be expressed in arbitrary units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[1]
5.2.2 Minimum Inhibitory Concentration (MIC) Determination:
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: The target bacterial strain is cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard.[6]
-
Serial Dilutions: Serial twofold dilutions of the coagulin-containing solution are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6][7]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.[6]
-
Controls: Positive (broth with inoculum, no antimicrobial) and negative (broth only) controls are included.[6]
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.[13]
Conclusion and Future Directions
Coagulin from Bacillus coagulans is a well-characterized bacteriocin with significant potential in food preservation and as a therapeutic agent. Its potent activity against pathogenic bacteria like Listeria monocytogenes, coupled with its favorable stability profile, makes it an attractive candidate for further development. Future research should focus on optimizing production, exploring synergistic effects with other antimicrobials, and conducting in vivo efficacy and safety studies to fully realize its potential in various applications. The elucidation of the three-dimensional structure of coagulin could also provide insights for protein engineering to enhance its activity and spectrum.
References
- 1. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Coagulin, a bacteriocin‐like inhibitory substance produced by Bacillus coagulans I4 | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Listeriaphages and coagulin C23 act synergistically to kill Listeria monocytogenes in milk under refrigeration conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 12. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Listeria monocytogenes Strains Underrepresented during Selective Enrichment with an ISO Method Might Dominate during Passage through Simulated Gastric Fluid and In Vitro Infection of Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Coagulin: A Pediocin-Like Bacteriocin from Bacillus coagulans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and genetic basis of coagulin, a bacteriocin produced by Bacillus coagulans I4. Coagulin is a notable antimicrobial peptide due to its classification as a pediocin-like bacteriocin, making it the first of its kind to be identified in a non-lactic acid bacterium genus[1][2]. This document details the key experimental findings, methodologies, and genetic organization related to coagulin, offering valuable insights for researchers in antimicrobial drug discovery and development.
Executive Summary
Coagulin, a bacteriocin-like inhibitory substance, was first identified from Bacillus coagulans I4, a strain isolated from cattle feces[3][4]. Initially characterized as a protease-sensitive antibacterial substance, further research revealed it to be a pediocin-like bacteriocin[5][6]. Its production is linked to a 14 kb plasmid, pI4[3][7]. Coagulin exhibits a bactericidal and bacteriolytic mode of action, particularly against Listeria species, and shares a high degree of sequence homology with pediocin AcH and PA-1[1][3][6]. This guide synthesizes the pivotal research that led to the characterization of coagulin, presenting the data in a structured and technically detailed format.
Physicochemical and Biochemical Properties
Coagulin is a heat-stable and pH-tolerant bacteriocin. It maintains stability at 60°C for 90 minutes and across a pH range of 4 to 8[3][4]. The antimicrobial activity of coagulin is sensitive to proteases but is unaffected by alpha-amylase and lipase[3][6].
Molecular Characteristics
The molecular mass of coagulin was determined to be approximately 3-4 kDa by SDS-PAGE and more precisely as 4,612 Da by mass spectrometry[3][5]. It is a 44-residue peptide with an amino acid sequence that is nearly identical to pediocin AcH and PA-1, differing only by a single amino acid at the C-terminus[1][2].
Antimicrobial Spectrum
Coagulin demonstrates a significant inhibitory effect against a range of Gram-positive bacteria. Its spectrum of activity includes members of the genera Bacillus, Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus[3][4].
Table 1: Antimicrobial Spectrum of Coagulin
| Target Microorganism | Susceptibility | Reference |
| Bacillus coagulans | Susceptible | [3] |
| Enterococcus spp. | Susceptible | [3] |
| Leuconostoc spp. | Susceptible | [3] |
| Oenococcus spp. | Susceptible | [3] |
| Listeria spp. | Susceptible | [3] |
| Pediococcus spp. | Susceptible | [3] |
Purification of Coagulin
The purification of coagulin from the culture supernatant of B. coagulans I4 was achieved through a multi-step process involving ultrafiltration and reverse-phase chromatography[6]. The purification process resulted in a 109-fold increase in specific activity with a 65% recovery[6].
Table 2: Summary of Coagulin Purification from B. coagulans I4 Culture
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (n-fold) |
| Culture Supernatant | 1500 | 1,200,000 | 800 | 100 | 1 |
| Ultrafiltration | 60 | 780,000 | 13,000 | 65 | 16.25 |
| C18 Sep-Pak | 7.5 | 600,000 | 80,000 | 50 | 100 |
| RP-HPLC | 5.5 | 480,000 | 87,272 | 40 | 109 |
Data adapted from Le Marrec et al., 2000.[6]
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the discovery and characterization of coagulin.
Bacterial Strains and Culture Conditions
B. coagulans I4, the coagulin producer, was propagated aerobically in MRS (de Man, Rogosa, and Sharpe) broth at 37°C[6]. The indicator strain for bacteriocin activity assays, Listeria innocua, was grown in tryptose broth[6].
Bacteriocin Activity Assay
The antimicrobial activity of coagulin was determined using a well diffusion assay[6]. An overnight culture of the indicator strain, Listeria innocua, was seeded into tryptose agar. Wells were then made in the agar, and dilutions of the coagulin-containing samples were added to the wells. The plates were incubated, and the diameter of the inhibition zone was measured. The activity was quantified in arbitrary units (AU) per milliliter, defined as the reciprocal of the highest dilution showing a clear zone of inhibition[6].
Coagulin Purification Protocol
-
Cell-Free Supernatant Preparation: A 1-liter culture of B. coagulans I4 was grown to the late logarithmic phase. The cells were removed by centrifugation at 4,000 x g for 15 minutes at 4°C. The supernatant was then adjusted to pH 6.5 and filter-sterilized[8].
-
Ultrafiltration: The cell-free supernatant was concentrated 10-fold using a spiral cartridge concentrator with a 10,000 Da molecular weight cutoff membrane[8].
-
Solid-Phase Extraction: The concentrated supernatant was applied to a C18 Sep-Pak cartridge. The cartridge was washed with 20% ethanol, and the active fraction was eluted with 40% isopropanol in water.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fraction from the solid-phase extraction was further purified by RP-HPLC on a C18 column. A linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid was used for elution.
Molecular Mass Determination
The molecular mass of purified coagulin was determined by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and mass spectrometry[3][5].
Amino Acid Sequencing
The N-terminal amino acid sequence of the purified coagulin was determined by Edman degradation[5].
Plasmid Curing
To confirm the plasmid-encoded nature of coagulin production, plasmid curing experiments were performed using novobiocin. B. coagulans I4 was grown in the presence of sub-inhibitory concentrations of novobiocin, and derivatives that lost the ability to produce coagulin were selected. The plasmid content of these derivatives was then analyzed[3][7].
Genetic Organization of the Coagulin Operon
Genetic analysis revealed that the genes responsible for coagulin production are located on the 14 kb plasmid pI4[3][7]. The genetic determinants are organized in an operon, designated the coa operon, which is homologous to the pediocin operons found in Pediococcus acidilactici[1][2]. This operon consists of four genes involved in the production, transport, and immunity of coagulin[1].
Visualizations
Experimental Workflow for Coagulin Discovery and Characterization
Caption: A flowchart illustrating the key experimental stages in the discovery and characterization of coagulin.
Genetic Organization of the coa (Coagulin) Operon
Caption: A schematic representation of the genetic organization of the coagulin (coa) operon on the pI4 plasmid.
Conclusion
The discovery of coagulin from Bacillus coagulans I4 represents a significant finding in the field of bacteriocin research. Its characterization as a pediocin-like bacteriocin broadens the known distribution of this important class of antimicrobial peptides beyond lactic acid bacteria. The detailed experimental data and methodologies presented in this guide provide a solid foundation for further research into the application of coagulin as a potential therapeutic or food preservative, particularly for the control of Listeria monocytogenes. The elucidation of its genetic basis also opens avenues for heterologous expression and bioengineering to enhance its activity and spectrum.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. (Open Access) Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 (1998) | B Hyronimus | 203 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Coagulin, a bacteriocin‐like inhibitory substance produced by Bacillus coagulans I4 | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to Coagulin-H from Withania coagulans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coagulin-H, a naturally occurring withanolide derived from the plant Withania coagulans, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. This technical guide provides a comprehensive overview of Coagulin-H, including its chemical properties, biological activities, and underlying mechanisms of action. Drawing from available scientific literature, this document details its potent immunosuppressive and anti-inflammatory effects, highlighting its inhibitory action on lymphocyte proliferation, interleukin-2 (IL-2) production, nitric oxide (NO) synthesis, and nuclear factor-kappa B (NF-κB) activation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Introduction
Withania coagulans, a member of the Solanaceae family, has a long history of use in traditional medicine. Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds from this plant, with withanolides being a prominent class. Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton. Coagulin-H is one such withanolide that has demonstrated significant biological activities, positioning it as a promising candidate for further preclinical and clinical investigation.
Chemical Profile of Coagulin-H
Chemical Name: (17S,20S,22R)-5α,6β,14α,15α,17,20-hexahydroxy-1-oxowitha-2,24-dienolide
Chemical Structure:
Biological Activities and Quantitative Data
Coagulin-H has been shown to possess potent immunosuppressive and anti-inflammatory properties. The following tables summarize the available quantitative data on its key biological activities.
Table 1: Immunosuppressive Activity of Coagulin-H
| Assay | Target | Method | Result | Reference |
| Lymphocyte Proliferation | Phytohaemagglutinin (PHA)-activated T-cells | [3H]-Thymidine incorporation | Complete suppression at ≥2.5 µg/mL | [1] |
| Cytokine Production | Interleukin-2 (IL-2) | ELISA | 80% inhibition | [1] |
Table 2: Anti-inflammatory Activity of Coagulin-H
| Assay | Target/Cell Line | Method | IC50 Value | Reference |
| Nitric Oxide Production | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophages | Griess Assay | Data not available | Mentioned in literature |
| NF-κB Activation | TNF-α-induced activation | Luciferase Reporter Assay | Data not available | Mentioned in literature |
Signaling Pathways and Mechanisms of Action
Coagulin-H exerts its biological effects by modulating key signaling pathways involved in inflammation and immune responses.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Coagulin-H has been suggested to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by Coagulin-H.
Suppression of T-Cell Activation and IL-2 Production
Coagulin-H's immunosuppressive effects are mediated through the inhibition of T-cell proliferation and the subsequent reduction in IL-2, a key cytokine for T-cell growth and differentiation.
Figure 2: Inhibition of T-cell activation and proliferation by Coagulin-H.
Potential Therapeutic Applications
The potent anti-inflammatory and immunosuppressive properties of Coagulin-H suggest its potential utility in a range of therapeutic areas.
-
Autoimmune and Inflammatory Diseases: By inhibiting key inflammatory pathways, Coagulin-H could be a candidate for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
-
Oncology: The inhibition of NF-κB, a pathway often dysregulated in cancer, suggests a potential role for Coagulin-H in cancer therapy, possibly as an adjunct to conventional treatments.
-
Neurodegenerative Diseases: While direct evidence is lacking for Coagulin-H, other withanolides have shown neuroprotective effects. Given the role of neuroinflammation in diseases like Alzheimer's, the anti-inflammatory properties of Coagulin-H warrant investigation in this context.
-
Diabetes: Some studies on Withania coagulans extracts have indicated anti-diabetic potential. Further research is needed to determine if Coagulin-H contributes to these effects and the underlying mechanisms.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the biological activity of Coagulin-H. It is recommended to consult the specific cited literature for detailed experimental conditions.
Isolation and Purification of Coagulin-H
Figure 3: General workflow for the isolation of Coagulin-H.
A general procedure involves the maceration of the dried and powdered plant material in methanol, followed by filtration and concentration of the extract. The crude extract is then subjected to column chromatography on silica gel, with elution using a gradient of solvents of increasing polarity. Fractions are collected and screened for biological activity, and the active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure Coagulin-H.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of Coagulin-H for a specified period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to the untreated (LPS only) control wells.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency.
-
Treatment: The transfected cells are treated with Coagulin-H for a defined period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Analysis: The firefly luciferase activity (driven by NF-κB) is normalized to the Renilla luciferase activity. The inhibition of NF-κB activity is determined by comparing the normalized luciferase activity in the treated cells to the untreated (TNF-α only) control cells.
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a mitogen.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: The cells are cultured in a 96-well plate in the presence of a mitogen, such as phytohaemagglutinin (PHA), and various concentrations of Coagulin-H.
-
Incubation: The plate is incubated for 48-72 hours.
-
Radiolabeling: [3H]-Thymidine is added to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Harvesting: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The inhibition of proliferation is calculated by comparing the counts per minute (CPM) in the treated wells to the untreated (PHA only) control wells.
Interleukin-2 (IL-2) Production Assay (ELISA)
This assay quantifies the amount of IL-2 secreted by stimulated T-cells.
-
Cell Culture and Stimulation: T-cells are cultured and stimulated with a mitogen (e.g., PHA) in the presence of different concentrations of Coagulin-H.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of IL-2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for IL-2.
-
Adding the culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Measuring the absorbance of the colored product using a microplate reader.
-
-
Quantification: The concentration of IL-2 in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant IL-2.
Conclusion and Future Directions
Coagulin-H, a withanolide from Withania coagulans, exhibits promising immunosuppressive and anti-inflammatory activities. Its ability to modulate key signaling pathways such as NF-κB and T-cell activation highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical animal models for various diseases, and to obtain detailed spectroscopic data for comprehensive characterization. The exploration of Coagulin-H in the context of neurodegenerative diseases and diabetes also represents an exciting avenue for future investigation. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.
References
Coagulin-H: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coagulin-H is a naturally occurring steroidal lactone, specifically a withanolide, isolated from the plant Withania coagulans. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of Coagulin-H. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental methodologies and insights into its mechanism of action. Coagulin-H has demonstrated potent immunosuppressive, anti-inflammatory, and anti-cancer properties, positioning it as a promising candidate for further investigation in these therapeutic areas.
Chemical Structure and Physicochemical Properties
Coagulin-H is chemically identified as (17S,20S,22R)-5α,6β,14α,15α,17,20-hexahydroxy-1-oxowitha-2,24-dienolide. Its structure is characterized by the classic C28 ergostane skeleton of withanolides, featuring a six-membered lactone ring.
Table 1: Physicochemical Properties of Coagulin-H
| Property | Value | Reference |
| Chemical Name | (17S,20S,22R)-5α,6β,14α,15α,17,20-hexahydroxy-1-oxowitha-2,24-dienolide | [1] |
| Molecular Formula | C28H40O9 | [2] |
| Molecular Weight | 520.6 g/mol | [2] |
| Source | Whole plant of Withania coagulans | [1] |
| Compound Class | Withanolide (Steroidal Lactone) | [3][4] |
Biological Activities and Signaling Pathways
Coagulin-H exhibits a range of biological activities, with its immunosuppressive and anti-cancer effects being the most prominent. These activities are underpinned by its interaction with specific cellular signaling pathways.
Immunosuppressive Activity
Coagulin-H has been shown to possess potent immunosuppressive properties, comparable to the corticosteroid drug prednisolone.[4] It exerts a strong inhibitory effect on the proliferation of both T and B lymphocytes and suppresses the production of Th-1 cytokines.[4][5] This suggests that Coagulin-H may interfere with the signaling pathways essential for the activation and division of these critical immune cells.[6] One of the key mechanisms of its immunosuppressive action is the potential inhibition of Interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation.[5][7]
Anti-Cancer and Anti-Inflammatory Activity
Coagulin-H has demonstrated significant potential as an anti-cancer agent through its inhibitory effects on Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][9] These enzymes are crucial for tumor invasion and metastasis. Among several coagulins isolated from Withania coagulans, Coagulin-H exhibited the highest inhibitory activity against both MMP-2 and MMP-9.[8][9]
The anti-inflammatory properties of Coagulin-H are linked to its ability to inhibit key inflammatory mediators and signaling pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature regarding the biological activities of Coagulin-H.
Isolation of Coagulin-H from Withania coagulans
The isolation of Coagulin-H and other withanolides from Withania coagulans typically involves solvent extraction followed by chromatographic separation.
Methodology:
-
Extraction: The dried and powdered plant material of Withania coagulans is subjected to extraction with a suitable solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The bioactive fraction (often the chloroform fraction for withanolides) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the different compounds.
-
Purification: Fractions containing Coagulin-H are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the pure compound.
-
Structure Elucidation: The structure of the isolated Coagulin-H is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]
Lymphocyte Proliferation Assay
The inhibitory effect of Coagulin-H on lymphocyte proliferation can be assessed using methods such as the MTT assay or [3H]-thymidine incorporation assay.[9] The following is a representative protocol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Phytohaemagglutinin (PHA) as a mitogen to stimulate T-cell proliferation.
-
Coagulin-H dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
96-well microtiter plates.
Procedure:
-
PBMCs are seeded in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Cells are treated with various concentrations of Coagulin-H. A vehicle control (e.g., DMSO) is also included.
-
PHA is added to the wells (except for the negative control wells) to a final concentration of 5 µg/mL to induce lymphocyte proliferation.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of inhibition of proliferation is calculated relative to the PHA-stimulated control.
Matrix Metalloproteinase (MMP) Inhibition Assay
The inhibitory activity of Coagulin-H against MMP-2 and MMP-9 can be determined using gelatin zymography.
Materials:
-
Source of MMP-2 and MMP-9 (e.g., conditioned media from stimulated cancer cells).
-
SDS-PAGE gels (10%) copolymerized with gelatin (1 mg/mL).
-
Sample buffer (non-reducing).
-
Incubation buffer (e.g., Tris-HCl, CaCl2, ZnCl2).
-
Staining solution (Coomassie Brilliant Blue R-250).
-
Destaining solution (methanol, acetic acid, water).
Procedure:
-
Protein samples containing MMPs are mixed with a non-reducing sample buffer and loaded onto the gelatin-containing polyacrylamide gel without prior boiling.
-
Electrophoresis is performed at 4°C.
-
After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
The gel is then incubated overnight at 37°C in the incubation buffer containing various concentrations of Coagulin-H. A control incubation without the inhibitor is also performed.
-
Following incubation, the gel is stained with Coomassie Brilliant Blue R-250 and then destained.
-
Gelatinolytic activity appears as clear bands on a blue background, representing areas where the gelatin has been digested by the MMPs.
-
The inhibition of MMP activity by Coagulin-H is observed as a reduction in the intensity of the clear bands compared to the control.
Conclusion
Coagulin-H, a withanolide from Withania coagulans, presents a compelling profile of biological activities, particularly in the realms of immunosuppression and cancer biology. Its well-defined chemical structure and potent effects on key signaling pathways make it a molecule of significant interest for further research and development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Coagulin-H and its potential therapeutic applications. As research progresses, Coagulin-H may emerge as a valuable lead compound in the development of novel therapies for immune-related disorders and cancer.
References
- 1. hanc.info [hanc.info]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coagulin - Wikipedia [en.wikipedia.org]
- 8. ijisrt.com [ijisrt.com]
- 9. Lab13 [science.umd.edu]
The Biological Activity of Withanolide Coagulin-H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulin-H is a naturally occurring steroidal lactone belonging to the withanolide class, isolated from the plant Withania coagulans. This technical guide provides a comprehensive overview of the known biological activities of Coagulin-H, with a particular focus on its immunosuppressive effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug discovery.
Core Biological Activity: Immunosuppression
Coagulin-H has demonstrated significant immunosuppressive properties, positioning it as a compound of interest for the development of novel therapeutics for autoimmune disorders and other inflammatory conditions. Its primary mechanism of action appears to be the modulation of lymphocyte activation and proliferation.
Inhibition of Lymphocyte Proliferation
Table 1: Immunosuppressive Activity of Withanolides from Withania coagulans
| Compound | Target Cell Type | Mitogen | Reported Activity |
| Coagulin-H | T-Lymphocytes | Con A | Potent Inhibition |
| B-Lymphocytes | LPS | Potent Inhibition | |
| Withanolide F | T-Lymphocytes | Con A | IC50 = 1.66 µM |
| B-Lymphocytes | LPS | Strong Inhibition |
Inhibition of Cytokine Production
A key aspect of the immunosuppressive activity of Coagulin-H is its ability to inhibit the production of pro-inflammatory cytokines. Specifically, it has been shown to suppress the expression of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and the propagation of the immune response. This effect is comparable to that of prednisolone, a commonly used steroidal anti-inflammatory drug.
Proposed Mechanism of Action
The precise molecular mechanisms underlying the immunosuppressive effects of Coagulin-H are still under investigation. However, based on the known activities of other withanolides, a putative mechanism of action can be proposed. This likely involves the modulation of key signaling pathways that are critical for lymphocyte activation.
Putative Signaling Pathway Inhibition
It is hypothesized that Coagulin-H exerts its immunosuppressive effects by interfering with the T-cell receptor (TCR) signaling cascade and the downstream activation of the NF-κB transcription factor.
Upon antigen presentation, the TCR initiates a signaling cascade that is essential for T-cell activation. Key upstream components of this pathway include the kinases Lck and ZAP70. Some withanolides have been shown to inhibit the activity of ZAP70, which would effectively block the propagation of the TCR signal.
Downstream of TCR activation, the NF-κB pathway plays a pivotal role in regulating the expression of genes involved in inflammation and immune responses, including IL-2. Many withanolides are known to be potent inhibitors of NF-κB activation. They can achieve this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory genes. It is also plausible that Coagulin-H may interfere with IL-2 signaling through modulation of the IL-2 receptor.
Withacoagulin-H: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withacoagulin-H is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids. These compounds are predominantly found in plants of the Solanaceae family. Withacoagulin-H, in particular, is isolated from Withania coagulans (Dunal), a plant with a history of use in traditional medicine. This technical guide provides an in-depth overview of the natural sources of Withacoagulin-H, detailed methodologies for its isolation and purification, and a summary of its known biological activities, with a focus on its immunosuppressive and anti-inflammatory properties.
Natural Sources of Withacoagulin-H
The primary and exclusive natural source of Withacoagulin-H identified to date is the plant Withania coagulans (Dunal), commonly known as Indian cheese maker or Paneer doda. This rigid, greyish undershrub is distributed in the East of the Mediterranean, extending to South Asia. Various parts of the plant, including the fruits, leaves, and aerial parts, have been reported to contain a variety of withanolides, including Withacoagulin-H.[1][2] The concentration of these compounds can vary depending on the geographical location and the specific part of the plant used for extraction.[3]
Isolation and Purification of Withacoagulin-H
The isolation of Withacoagulin-H from Withania coagulans involves a multi-step process of extraction and chromatographic separation. While a specific protocol solely for Withacoagulin-H is not extensively detailed in publicly available literature, a general methodology for the isolation of withanolides from this plant can be compiled from various studies.[4][5][6]
Experimental Protocol:
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts or fruits of Withania coagulans.
-
Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Alternatively, use Soxhlet extraction with methanol for a more exhaustive extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude methanolic extract.
3. Fractionation:
-
Suspend the crude methanolic extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The withanolides, including Withacoagulin-H, are typically enriched in the chloroform and ethyl acetate fractions.
-
Concentrate these fractions using a rotary evaporator.
4. Chromatographic Purification:
-
Column Chromatography:
-
Subject the enriched fraction (e.g., chloroform fraction) to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 80:20) can be effective.
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Use pre-coated silica gel 60 F254 plates.
-
Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the spots under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Pool the fractions showing similar TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions containing Withacoagulin-H using preparative or semi-preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile using a UV detector at a wavelength of around 220-230 nm.
-
Collect the peak corresponding to Withacoagulin-H and confirm its purity by analytical HPLC and spectroscopic methods.
-
5. Structure Elucidation:
-
The structure of the isolated Withacoagulin-H is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Data
The following table summarizes the available quantitative data for Withacoagulin-H and related withanolides from Withania coagulans. The yield of Withacoagulin-H is not explicitly reported in the reviewed literature; however, the bioactivity data highlights its potential as a potent anti-inflammatory agent.
| Compound | Source | Yield | Bioactivity Assay | IC₅₀ Value | Reference |
| Withacoagulin-H | Withania coagulans (aerial parts) | Not Reported | Inhibition of Nitric Oxide Production in LPS-activated RAW 264.7 cells | Not specified individually | [1] |
| Withanolide mixture (including Withacoagulin-H) | Withania coagulans (aerial parts) | Not Reported | Inhibition of TNF-α-induced NF-κB activation | 1.60-12.4 μM (for the mixture) | [1] |
| Coagulin H | Withania coagulans | Not Reported | Inhibition of phytohaemagglutinin-activated T-cell proliferation | Complete suppression at ≥2.5 µg/mL | [1] |
| Coagulin H | Withania coagulans | Not Reported | Inhibition of IL-2 production | ~80% inhibition | [1] |
Mandatory Visualizations
Experimental Workflow for Isolation of Withacoagulin-H
Caption: A generalized workflow for the isolation and purification of Withacoagulin-H.
Signaling Pathway: Inhibition of NF-κB Activation by Withacoagulin-H
Caption: Withacoagulin-H inhibits the NF-κB signaling pathway.
Biological Activity and Signaling Pathways
Withacoagulin-H has demonstrated significant immunosuppressive and anti-inflammatory activities.[1] The primary mechanism of action is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB-α, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including Interleukin-2 (IL-2).
Withanolides, including Withacoagulin-H, have been shown to inhibit the activation of NF-κB.[1] This is likely achieved by preventing the degradation of IκB-α, thereby keeping NF-κB in its inactive state in the cytoplasm. By inhibiting the NF-κB pathway, Withacoagulin-H can suppress the production of pro-inflammatory cytokines like IL-2, which plays a crucial role in the proliferation and activation of T-cells. This inhibitory action on T-cell proliferation underscores its potential as an immunosuppressive agent.
Conclusion
Withacoagulin-H, a withanolide isolated from Withania coagulans, exhibits promising immunosuppressive and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and autoimmune disorders. The detailed understanding of its natural sources and the methodologies for its isolation are crucial for advancing research and unlocking the full therapeutic potential of this natural compound. Further studies are warranted to determine the precise yield of Withacoagulin-H from its natural source and to fully elucidate its pharmacological profile.
References
- 1. ijnrd.org [ijnrd.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remedial Use of Withanolides from Withania Coagolans (Stocks) Dunal [article.sapub.org]
Coagulin J: A Technical Guide to its Putative Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coagulin J is a naturally occurring steroidal lactone, specifically a withanolide, isolated from the plant Withania coagulans. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential mechanism of action in innate immunity. While direct, in-depth research on this compound's specific immunomodulatory effects is limited, this document synthesizes the available data on related withanolides from Withania coagulans to infer its likely biological activities. This guide covers the known anti-inflammatory and immunosuppressive properties of withanolides, their interaction with key signaling pathways such as NF-κB, available quantitative data on their biological activity, and generalized experimental protocols for their extraction and analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related compounds.
Introduction to this compound
This compound is a C28 steroidal lactone belonging to the withanolide class of compounds. It is a secondary metabolite found in the plant Withania coagulans, a member of the Solanaceae family. The chemical structure of this compound is (14R,17R,20R,22R)-3β,27-dihydroxy-14,20-epoxy-1-oxowitha-5,24-dienolide[1]. Withanolides as a class are known to possess a wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, anti-cancer, neuroprotective, antimicrobial, and antioxidant effects[2][3]. While this compound has been identified and is reported to have immunosuppressive properties, detailed studies on its specific mechanism of action within the innate immune system are not yet available in the public domain[2]. This guide will, therefore, draw upon the broader knowledge of withanolides from Withania coagulans to provide a technical overview of its potential immunomodulatory role.
Mechanism of Action in Innate Immunity: An Extrapolated View
The innate immune system is the body's first line of defense against pathogens and is characterized by a rapid, non-specific response. Key players in this system include macrophages, neutrophils, and the production of inflammatory mediators like cytokines and nitric oxide. Chronic inflammation, resulting from a dysregulated innate immune response, is implicated in numerous diseases.
Withanolides isolated from Withania coagulans have demonstrated significant anti-inflammatory and immunosuppressive activities, suggesting a potential therapeutic role in inflammatory and autoimmune diseases[2]. The primary mechanism by which withanolides are thought to exert these effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[2][4][5].
Inhibition of the NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) from bacteria, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS)[2][4][5].
Several withanolides have been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators[2][4][5]. While the specific action of this compound on this pathway has not been detailed, it is plausible that it shares this mechanism with other withanolides.
Modulation of Cytokine Production
Consistent with the inhibition of NF-κB, extracts of Withania coagulans have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10 and TGF-β in animal models[6]. This cytokine modulation is a key aspect of their immunomodulatory and anti-inflammatory effects.
Data Presentation: Quantitative Bioactivity of Withania coagulans Withanolides
While specific quantitative data for this compound is scarce in the reviewed literature, studies on withanolide mixtures from Withania coagulans provide valuable insights into their potency.
| Biological Activity | Assay | Test System | Active Compounds | IC50 / Activity | Reference |
| Anti-inflammatory | Nitric Oxide Production Inhibition | LPS-activated murine macrophages (RAW 264.7) | Withacoagulins G and H | 3.1 µM and 1.9 µM, respectively | [7] |
| Immunosuppressive | TNF-α-induced NF-κB Activation Inhibition | - | Withacoagulins G-I and known derivatives | 1.60 - 12.4 µM | [7] |
| Antimicrobial | Agar well diffusion | Bacillus subtilis | Methanolic fruit extract | 12 mm zone of inhibition | [8] |
Note: The data presented is for withanolide mixtures or specific withanolides other than this compound, as specific data for this compound was not available in the search results.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, a general methodology for the extraction and isolation of withanolides from Withania coagulans can be outlined based on published studies.
General Protocol for Extraction and Isolation of Withanolides
This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.
Assay for NF-κB Inhibition
A common method to assess the inhibition of NF-κB activation is to use a reporter gene assay in a suitable cell line, such as human embryonic kidney 293 (HEK293) cells.
-
Cell Culture and Transfection: HEK293 cells are cultured in an appropriate medium. The cells are then transfected with a plasmid containing a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element.
-
Treatment: The transfected cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or LPS, to induce the inflammatory response.
-
Reporter Gene Assay: After incubation, the activity of the reporter gene is measured. A decrease in reporter gene activity in the presence of the test compound indicates inhibition of NF-κB activation.
Conclusion and Future Directions
This compound, a withanolide from Withania coagulans, represents a promising natural product with potential therapeutic applications in the modulation of the innate immune response. Based on the activities of related withanolides, it is hypothesized that this compound exerts its anti-inflammatory and immunosuppressive effects primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.
However, this technical guide highlights a significant gap in the scientific literature. There is a pressing need for further research to:
-
Elucidate the specific molecular targets and detailed mechanism of action of this compound in innate immune cells.
-
Determine the quantitative bioactivity of purified this compound in various in vitro and in vivo models of inflammation and immunity.
-
Develop and publish detailed protocols for the efficient isolation and purification of this compound to facilitate further research.
Such studies will be crucial for unlocking the full therapeutic potential of this compound and for its development as a novel agent for the treatment of inflammatory and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Remedial Use of Withanolides from Withania Coagolans (Stocks) Dunal [article.sapub.org]
- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Withania coagulans fruit extract antiulcerogenic effect: comparative study with lansoprazole and ranitidine in rats [frontiersin.org]
- 7. Biologically active withanolides from Withania coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
Methodological & Application
Application Notes and Protocols for Coagulin-Based Limulus Amebocyte Lysate (LAL) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the three primary types of coagulin-based Limulus Amebocyte Lysate (LAL) assays used for the detection and quantification of bacterial endotoxins (lipopolysaccharides). The protocols are intended to guide researchers, scientists, and drug development professionals in the accurate and reliable performance of these assays.
Introduction
The Limulus Amebocyte Lysate (LAL) test is a highly sensitive assay for the detection of endotoxins, which are components of the outer membrane of Gram-negative bacteria.[1][2] The assay is based on the coagulation cascade found in the blood of the horseshoe crab, Limulus polyphemus.[3][4] The presence of endotoxin triggers a series of enzymatic reactions that ultimately lead to the formation of a coagulin gel.[3][4][5] This reaction can be monitored and measured using various methods, each with its own advantages and applications. The three main methods are the gel-clot, kinetic turbidimetric, and kinetic chromogenic assays.[3][6][7]
Principle of the Coagulin-Based LAL Assay
The fundamental principle of the LAL assay is an enzymatic cascade initiated by the binding of endotoxin to Factor C.[5][6][8] This binding activates Factor C, which in turn activates Factor B.[3][5][6] Activated Factor B then activates a proclotting enzyme, which becomes the clotting enzyme.[3][5][6] The clotting enzyme subsequently cleaves coagulogen to form coagulin, which polymerizes to form a gel clot.[3][4][6]
It is important to note that some LAL reagents can also be activated by (1→3)-β-D-glucans through a separate pathway involving Factor G.[4][5][8] To ensure endotoxin specificity, reagents that are endotoxin-specific and block the Factor G pathway are available.[5]
Signaling Pathway
Caption: Enzymatic cascade of the coagulin-based LAL assay.
Assay Types and Performance
The choice of LAL assay depends on factors such as the required sensitivity, sample type, and whether a qualitative or quantitative result is needed.[6]
| Assay Type | Principle | Result Type | Typical Sensitivity / Detection Range |
| Gel-Clot | Visual detection of a solid gel clot after incubation. | Qualitative / Semi-quantitative | Up to 0.03 EU/mL |
| Kinetic Turbidimetric | Measurement of the increase in turbidity over time as coagulin forms.[6][9] | Quantitative | As low as 0.001 EU/mL |
| Kinetic Chromogenic | Measurement of color development over time from the cleavage of a synthetic chromogenic substrate.[6][7][10] | Quantitative | As low as 0.005 EU/mL, with some reagents detecting down to 0.0002 EU/mL.[3][11] |
Experimental Protocols
General Preparations and Precautions
-
Depyrogenation: All glassware and materials must be depyrogenated, typically by heating in a dry heat oven, to render them free of endotoxins.[12]
-
Reagents: Use LAL reagent water (LRW) for all dilutions and reagent reconstitution.[13]
-
Environment: Perform the assay in an environment free of drafts and potential sources of microbial contamination.
-
Pipetting: Use pyrogen-free pipette tips and employ proper pipetting techniques to avoid cross-contamination.[2]
-
pH: The pH of the sample should be between 6.0 and 8.0. Adjust with pyrogen-free acid or base if necessary.[2]
-
Controls: Each assay must include a negative control (LRW) and a positive product control to check for inhibition.[12][13] A standard curve using Control Standard Endotoxin (CSE) is required for quantitative assays.[13]
Protocol 1: Gel-Clot LAL Assay
This method is a simple, qualitative test that provides a positive or negative result for the presence of endotoxin.[6]
Materials:
-
LAL Reagent
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Vortex mixer
-
Micropipettes and pyrogen-free tips
Procedure:
-
Reagent Reconstitution: Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions. Vortex the CSE for at least 5 minutes.[12][13]
-
Sample and Control Preparation:
-
LAL Reagent Addition: Add 0.1 mL of the reconstituted LAL reagent to each tube.[12][13]
-
Incubation: Gently vortex each tube and place it in the heating block or water bath at 37°C. Incubate undisturbed for 60 ± 2 minutes.[11][12]
-
Reading the Results:
-
Interpretation: The endotoxin concentration of the sample is determined by the endpoint, which is the last positive dilution in the series.
Protocol 2: Kinetic Turbidimetric LAL Assay
This quantitative assay measures the rate of turbidity development.[6]
Materials:
-
Kinetic Turbidimetric LAL Reagent
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated microplate or tubes
-
Incubating absorbance plate reader with software for kinetic analysis[6]
-
Vortex mixer
-
Micropipettes and pyrogen-free tips
Procedure:
-
Reagent and Standard Preparation:
-
Reconstitute the LAL reagent and CSE as per the manufacturer's protocol.
-
Prepare a standard curve by creating a series of dilutions of the CSE.
-
-
Assay Setup:
-
Add 100 µL of each standard, sample, and negative control into the wells of a microplate.[14]
-
-
LAL Reagent Addition: Add 100 µL of the LAL reagent to each well.[14]
-
Data Acquisition: Immediately place the microplate in the incubating plate reader (set to 37°C) and start the kinetic reading. The reader will monitor the change in optical density over time.[9]
-
Analysis: The software will calculate the time it takes for each well to reach a predetermined absorbance (the onset time). The onset time is inversely proportional to the endotoxin concentration.[6] A standard curve is generated by plotting the log of the onset time against the log of the endotoxin concentration. The endotoxin concentration of the unknown samples is then interpolated from this curve.
Protocol 3: Kinetic Chromogenic LAL Assay
This quantitative assay measures the rate of color development.[7]
Materials:
-
Kinetic Chromogenic LAL Reagent Kit (containing LAL, chromogenic substrate, and buffer)[6]
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated microplate
-
Incubating absorbance plate reader with software for kinetic analysis[6]
-
Vortex mixer
-
Micropipettes and pyrogen-free tips
Procedure:
-
Reagent and Standard Preparation:
-
Reconstitute the LAL reagent and chromogenic substrate according to the kit instructions. Some kits provide a single reagent with all components colyophilized.[10]
-
Prepare a standard curve using serial dilutions of CSE.
-
-
Assay Setup:
-
Dispense 50 µL of each standard, sample, and negative control into the microplate wells.[2]
-
-
LAL Reagent Addition: Add 50 µL of the reconstituted LAL reagent/substrate mixture to each well.
-
Data Acquisition: Immediately place the microplate in the incubating plate reader (set to 37°C) and begin monitoring the absorbance at 405-410 nm.[2][6]
-
Analysis: The rate of color development is directly proportional to the amount of endotoxin present.[2] The software generates a standard curve by plotting the reaction rate or onset time against the endotoxin concentration. The endotoxin levels in the unknown samples are then calculated from this curve.[7]
Experimental Workflow
References
- 1. njlabs.com [njlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LAL Assay - Creative Biolabs [creative-biolabs.com]
- 4. What is LAL (Limulus Amebocyte Lysate)? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Bacterial Endotoxin test | Wako LAL System [labchem-wako.fujifilm.com]
- 6. LAL Assays | Lonza [bioscience.lonza.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Figure 1, Key elements of the LAL enzymatic reaction and their specificity to endotoxin and β-(1,3)-D-glucans - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Intralaboratory Validation of a Kinetic Turbidimetric Assay Based on Limulus Amebocyte Lysate (LAL) for Assessing Endotoxin Activity in Cow Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-step, chromogenic Limulus amebocyte lysate assay for endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gel-clot technique, Turbidimetric technique, Chromogenic technique | Wako LAL System [labchem-wako.fujifilm.com]
- 12. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. criver.com [criver.com]
Application Notes and Protocols for the Purification of Coagulin from Horseshoe Crab Hemolymph
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulin is the primary protein component of the horseshoe crab hemolymph clot, which forms in response to the presence of bacterial endotoxins (lipopolysaccharides, LPS). This rapid coagulation is the basis of the highly sensitive Limulus Amebocyte Lysate (LAL) test used for endotoxin detection in pharmaceuticals and medical devices. The purification of coagulin is essential for studying the biochemistry of this unique invertebrate immune response and for developing novel diagnostic and therapeutic agents.
These application notes provide a detailed protocol for the purification of coagulin from horseshoe crab hemolymph, including hemolymph collection, amoebocyte lysate preparation, induction of coagulation, and the subsequent solubilization and purification of the coagulin protein.
Signaling Pathway of Hemolymph Coagulation
The coagulation of horseshoe crab hemolymph is a serine protease cascade initiated by the presence of LPS. This pathway culminates in the conversion of the soluble protein coagulogen into the insoluble gel-forming coagulin.
Caption: The horseshoe crab hemolymph coagulation cascade initiated by LPS.
Data Presentation
The following table summarizes the key quantitative data for proteins involved in the final stages of coagulation.
| Protein | Molecular Weight (kDa) | Isoelectric Point (pI) | Key Characteristics |
| Coagulogen | ~17-20 | ~10.0 | Soluble precursor protein.[1] |
| Coagulin | ~16 | Not precisely determined, but expected to be basic | Insoluble, gel-forming protein.[2] |
| Clotting Enzyme | ~60 | Not specified | Serine protease that cleaves coagulogen.[3] |
Experimental Protocols
This section provides detailed methodologies for the purification of coagulin.
I. Hemolymph Collection and Amoebocyte Lysate Preparation
Objective: To collect horseshoe crab hemolymph and prepare a lysate of the amoebocyte cells, which contain the components of the coagulation cascade.
Materials:
-
Live horseshoe crabs (Limulus polyphemus)
-
Pyrogen-free glassware and solutions
-
Anticoagulant solution (e.g., 2% Tween-20 in 0.5 M pyrogen-free NaCl)
-
Refrigerated centrifuge
-
Pyrogen-free water
Protocol:
-
Hemolymph Collection:
-
Clean the dorsal side of the horseshoe crab's prosoma (the large anterior section) with 70% ethanol.
-
Using a sterile 18-gauge needle, perform a cardiac puncture through the dorsal hinge between the prosoma and opisthosoma.
-
Collect the hemolymph into a pyrogen-free tube containing an anticoagulant solution at a ratio of 10 parts hemolymph to 1 part anticoagulant.
-
-
Amoebocyte Isolation:
-
Centrifuge the collected hemolymph at 1,000 x g for 10 minutes at 4°C to pellet the amoebocytes.
-
Carefully decant the supernatant (plasma).
-
Wash the amoebocyte pellet by resuspending it in cold, pyrogen-free 0.5 M NaCl and centrifuging again at 1,000 x g for 10 minutes at 4°C. Repeat this wash step twice.
-
-
Lysate Preparation:
-
Resuspend the final amoebocyte pellet in an equal volume of cold, pyrogen-free water.
-
Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant, which is the amoebocyte lysate.
-
II. Induction of Coagulation and Coagulin Clot Formation
Objective: To initiate the coagulation cascade within the amoebocyte lysate to form an insoluble coagulin clot.
Materials:
-
Amoebocyte lysate
-
Lipopolysaccharide (LPS) solution (e.g., from E. coli)
Protocol:
-
Transfer the amoebocyte lysate to a pyrogen-free glass container.
-
Add LPS to a final concentration of 1 µg/mL to initiate coagulation.
-
Incubate the mixture at 37°C for 1-2 hours, or until a solid gel clot has formed.
-
Carefully remove the remaining liquid from the clot by decantation or gentle aspiration.
-
Wash the clot several times with pyrogen-free water to remove any unbound proteins.
III. Solubilization of the Coagulin Clot
Objective: To depolymerize the insoluble coagulin clot into soluble coagulin monomers.
Materials:
-
Washed coagulin clot
-
6 M Guanidine Hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Protocol:
-
Submerge the washed coagulin clot in the 6 M GdnHCl solution.
-
Stir the mixture gently at room temperature for 2-4 hours, or until the clot is completely dissolved.[2]
-
The resulting solution contains solubilized coagulin and other clot-associated proteins.
IV. Purification of Solubilized Coagulin
Objective: To purify coagulin from the solubilized clot solution using chromatographic techniques. A two-step process involving gel filtration and ion-exchange chromatography is recommended.
A. Gel Filtration Chromatography (Size Exclusion)
Principle: This step separates proteins based on their size. Coagulin, with a molecular weight of approximately 16 kDa, can be separated from larger and smaller contaminants.
Materials:
-
Solubilized coagulin solution
-
Gel filtration column (e.g., Sephadex G-75 or Superdex 75)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
Protocol:
-
Equilibrate the gel filtration column with at least two column volumes of elution buffer.
-
Load the solubilized coagulin solution onto the column.
-
Elute the proteins with the elution buffer at a constant flow rate.
-
Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.
-
Analyze the fractions containing protein peaks by SDS-PAGE to identify the fractions containing coagulin (approximately 16 kDa).
-
Pool the fractions containing purified coagulin.
B. Ion-Exchange Chromatography
Principle: This step separates proteins based on their net charge. Since coagulogen has a high isoelectric point (pI ≈ 10.0), coagulin is also expected to be positively charged at neutral pH. Therefore, cation-exchange chromatography is a suitable purification step.
Materials:
-
Pooled coagulin fractions from gel filtration
-
Cation-exchange column (e.g., CM-Sepharose or SP-Sepharose)
-
Binding buffer (e.g., 50 mM MES, pH 6.0)
-
Elution buffer (e.g., 50 mM MES, pH 6.0, with a linear gradient of 0-1 M NaCl)
Protocol:
-
Equilibrate the cation-exchange column with binding buffer.
-
Load the pooled and dialyzed (against binding buffer) coagulin sample onto the column.
-
Wash the column with several volumes of binding buffer to remove any unbound proteins.
-
Elute the bound proteins using a linear gradient of NaCl in the elution buffer.
-
Collect fractions and monitor the protein concentration at 280 nm.
-
Analyze the fractions from the major protein peak by SDS-PAGE to confirm the purity of the coagulin.
-
Pool the pure coagulin fractions and dialyze against a suitable storage buffer (e.g., PBS).
Experimental Workflow
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Purification of Limulus polyphemus proclotting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on perivitelline fluid of horseshoe crab embryo. I. Purification and properties of agglutinin from the perivitelline fluid of Tachypleus gigas embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of Recombinant Coagulogen for Limulus Amebocyte Lysate (LAL) Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Limulus Amebocyte Lysate (LAL) test is the industry standard for the detection and quantification of bacterial endotoxins, which are a major source of pyrogenic contamination in parenteral drugs and medical devices. The final step in the LAL coagulation cascade is the conversion of coagulogen to a coagulin gel. Due to the reliance on the blood of the horseshoe crab (Limulus polyphemus) for the production of LAL reagents, there is a growing interest in developing recombinant alternatives to ensure a sustainable and consistent supply chain. This document provides detailed application notes and protocols for the production of recombinant coagulogen, a key component of the LAL assay.
Recombinant coagulogen offers several advantages over its native counterpart, including enhanced lot-to-lot consistency, a secure supply chain independent of animal resources, and the potential for improved assay specificity. This document will explore the methods for producing recombinant coagulogen, with a focus on expression in Escherichia coli, a widely used and cost-effective microbial host.
LAL Signaling Pathway
The LAL test is based on a cascade of serine proteases that are triggered by the presence of bacterial endotoxins. The simplified signaling pathway is as follows: Endotoxin activates Factor C, which in turn activates Factor B. Activated Factor B then activates a proclotting enzyme. Finally, the activated clotting enzyme cleaves coagulogen, leading to the formation of a coagulin gel clot. A visual representation of this pathway is provided below.
Caption: The LAL endotoxin detection cascade.
Methods for Recombinant Coagulogen Production
Recombinant coagulogen can be produced in various expression systems, including prokaryotic systems like E. coli and eukaryotic systems such as yeast (Pichia pastoris) and insect cells. The choice of expression system depends on factors such as the desired yield, post-translational modifications, and cost-effectiveness. E. coli is a common choice due to its rapid growth, high expression levels, and relatively simple genetics.
Data Presentation: Comparison of Expression Systems
| Expression System | Typical Yield | Purity | Advantages | Disadvantages |
| Escherichia coli | 5-10 mg/L | >90% | High yield, low cost, rapid expression | Potential for inclusion body formation, lack of eukaryotic post-translational modifications |
| Pichia pastoris (Yeast) | 1-5 mg/L | >95% | Capable of some post-translational modifications, high cell density fermentation | Lower yield than E. coli, methanol induction can be hazardous |
| Insect Cells (Baculovirus) | 1-2 mg/L | >95% | Good for complex proteins requiring post-translational modifications | Higher cost, more complex and time-consuming process |
Note: The yields and purity levels are approximate and can vary significantly depending on the specific expression construct, host strain, and process parameters.
Experimental Protocols
This section provides a detailed protocol for the expression and purification of recombinant horseshoe crab coagulogen in E. coli. This protocol is a general guideline and may require optimization for specific coagulogen sequences and laboratory conditions.
Experimental Workflow for Recombinant Coagulogen Production in E. coli
Caption: General workflow for recombinant coagulogen production.
Detailed Methodology
1. Gene Cloning and Vector Construction
-
Gene Synthesis: Synthesize the coding sequence of the horseshoe crab coagulogen gene. Codon optimization for E. coli expression is highly recommended to improve translation efficiency.
-
Vector Selection: Choose a suitable E. coli expression vector, such as a pET series vector (e.g., pET-28a), which contains a strong T7 promoter for high-level expression and an N-terminal or C-terminal polyhistidine (His6) tag for affinity purification.
-
Cloning: Clone the synthesized coagulogen gene into the multiple cloning site of the expression vector using standard molecular biology techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
-
Transformation and Verification: Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α). Select for positive clones on antibiotic-containing agar plates. Purify the plasmid DNA from several colonies and verify the correct insertion of the coagulogen gene by DNA sequencing.
2. Protein Expression
-
Host Strain: Transform the sequence-verified expression plasmid into a competent E. coli expression strain, such as BL21(DE3), which carries the T7 RNA polymerase gene required for transcription from the T7 promoter.
-
Starter Culture: Inoculate a single colony of the transformed BL21(DE3) cells into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a). Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The optimal induction temperature and IPTG concentration should be determined empirically.
-
Incubation: Continue to incubate the culture at the lower temperature for an extended period (e.g., 16-20 hours) to allow for proper protein folding and to maximize the yield of soluble protein.
-
Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
3. Protein Purification
-
Cell Lysis: Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000-20,000 x g) for 30-60 minutes at 4°C to pellet the cell debris. Collect the clear supernatant containing the soluble recombinant coagulogen.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column with the lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged recombinant coagulogen with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange/Dialysis: Remove the imidazole from the eluted protein fraction by dialysis against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) or by using a desalting column.
-
Quality Control:
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
-
Confirm the identity of the protein by Western blot analysis using an anti-His-tag antibody.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
4. Activity Assay
The functionality of the purified recombinant coagulogen can be assessed by its ability to form a gel clot in the presence of a purified clotting enzyme and endotoxin.
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant coagulogen, purified clotting enzyme (commercially available or purified separately), and a known concentration of endotoxin standard in a pyrogen-free test tube.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Observation: Gently invert the test tube. The formation of a firm gel that remains at the bottom of the tube indicates that the recombinant coagulogen is active. The sensitivity of the recombinant coagulogen can be determined by testing a series of endotoxin dilutions.
Conclusion
The production of high-quality recombinant coagulogen is a critical step towards the development of fully synthetic and sustainable LAL assays. The protocols outlined in this document provide a comprehensive guide for the expression and purification of recombinant coagulogen in E. coli. While the provided methods are robust, optimization of expression and purification parameters is often necessary to achieve the desired yield and purity for specific applications. The successful implementation of these methods will contribute to the advancement of endotoxin testing and ensure the continued safety of pharmaceutical products and medical devices.
Application Notes and Protocols for the Isolation and Purification of Coagulin Bacteriocin from Bacillus coagulans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coagulin is a bacteriocin produced by Bacillus coagulans, demonstrating significant antilisterial activity.[1][2][3][4] It belongs to the pediocin-like family of bacteriocins, which are known for their potential as natural food preservatives and alternatives to traditional antibiotics.[1][2][3][4] Structurally, coagulin is a 44-residue peptide and its production is linked to a plasmid.[3][4] The apparent molecular mass of coagulin has been estimated to be between 3 and 4 kDa.[5] This document provides detailed protocols for the isolation and purification of coagulin from Bacillus coagulans cultures, methods for activity determination, and a summary of purification yields.
Data Presentation
A summary of the purification steps for coagulin from Bacillus coagulans I4 is presented below, detailing the volume, total protein, total activity, specific activity, yield, and purification fold at each step.
Table 1: Purification of Coagulin from Bacillus coagulans I4
| Purification Step | Volume (ml) | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (n-fold) |
| Culture Supernatant | 1000 | 152 | 320,000 | 2,105 | 100 | 1 |
| Ultrafiltration (10 kDa cutoff) | 100 | 33 | 208,000 | 6,303 | 65 | 3 |
| Solid-Phase Extraction | 50 | 16.5 | 166,000 | 10,080 | 52 | 7.9 |
| RP-HPLC | 2 | 0.23 | 32,000 | 139,130 | 10 | 108.7 |
Source: Adapted from Le Marrec et al., 2000.[1]
Experimental Protocols
Production of Coagulin in Bacillus coagulans
Objective: To cultivate Bacillus coagulans for the production of coagulin.
Materials:
-
Bacillus coagulans I4 strain
-
MRS (de Man, Rogosa, and Sharpe) broth
-
Glycerol (20% v/v) for stock cultures
-
Incubator (37°C)
-
Shaker
Protocol:
-
Prepare a stock culture of B. coagulans I4 in MRS broth supplemented with 20% (v/v) glycerol and store at -20°C.[1]
-
Inoculate 1 liter of MRS broth with the B. coagulans I4 stock culture.[1]
-
Incubate the culture at 37°C with aerobic shaking until it reaches the late logarithmic phase of growth (A600 of approximately 1.0).[1]
Determination of Bacteriocin Activity (Well Diffusion Assay)
Objective: To quantify the antimicrobial activity of coagulin against a sensitive indicator strain.
Materials:
-
Listeria innocua (indicator strain)
-
Tryptose broth and Tryptose agar
-
Sterile petri dishes
-
Sterile cork borer or pipette tips
-
Microbiological incubator (37°C)
Protocol:
-
Prepare an overnight culture of Listeria innocua in Tryptose broth.[1]
-
Seed molten Tryptose agar with the overnight culture of the indicator strain and pour it into sterile petri dishes.
-
Allow the agar to solidify.
-
Create wells in the agar using a sterile cork borer.
-
Add serial dilutions of the coagulin-containing samples to the wells.
-
Incubate the plates at 37°C overnight.
-
Measure the diameter of the inhibition zones around the wells.
-
The bacteriocin activity is expressed in activity units per milliliter (AU/ml), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[1]
Isolation and Purification of Coagulin
Objective: To purify coagulin from the culture supernatant of B. coagulans.
3.1. Cell Removal and Supernatant Collection
-
Centrifuge the 1-liter culture of B. coagulans at 4,000 x g for 15 minutes at 4°C to pellet the cells.[1]
-
Carefully decant and collect the supernatant.
-
Adjust the pH of the supernatant to 6.5.[1]
-
Filter the supernatant through a 0.45-µm-pore-size membrane to remove any remaining cells and debris.[1]
3.2. Concentration by Ultrafiltration
-
Concentrate the filtered supernatant 10-fold using a spiral cartridge concentrator with a 10,000 Da molecular weight cutoff membrane.[1] This step helps to remove smaller molecules and concentrate the bacteriocin.[1]
3.3. Solid-Phase Extraction
-
Apply the concentrated supernatant to a C18 solid-phase extraction column.
-
Wash the column to remove unbound impurities.
-
Elute the bacteriocin using a suitable solvent, such as a mixture of 5 mM ammonium bicarbonate and 2-propanol.[4]
3.4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Further purify the active fractions from solid-phase extraction using a C18 reverse-phase column on an HPLC system.
-
Equilibrate the column with solvent A (e.g., 0.1% trifluoroacetic acid in water).
-
Elute the bacteriocin using a linear gradient of solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient could be:
-
0-5 min: 100% A to 90% A–10% B
-
5-30 min: Linear gradient to 75% A–25% B[1]
-
-
Monitor the elution profile at 280 nm.
-
Collect 1 ml fractions and test each for bacteriocin activity using the well diffusion assay.[1]
-
Pool the active fractions, dry them under a vacuum, and store them at -20°C.[1]
Alternative Purification Step: Ammonium Sulfate Precipitation
Objective: To precipitate and concentrate coagulin from the culture supernatant. This can be used as an alternative or additional step to ultrafiltration.
Materials:
-
Ammonium sulfate
-
Phosphate buffer (5 mM, pH 6.5)
-
Stir plate and magnetic stir bar
-
Refrigerated centrifuge
Protocol:
-
Slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 30-80% (w/v) while gently stirring at 4°C.[6][7] The optimal percentage should be determined empirically.
-
Continue stirring for several hours to overnight at 4°C to allow for complete precipitation.[6][8]
-
Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to collect the precipitate.[6]
-
Discard the supernatant.
-
Resuspend the pellet in a minimal volume of 5 mM phosphate buffer (pH 6.5).[6]
-
Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.
Visualizations
Experimental Workflow for Coagulin Purification
Caption: Workflow for the isolation and purification of coagulin.
Logical Relationship of Purification Techniques
Caption: Common techniques for bacteriocin purification.
References
- 1. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemical and genetic characterization of coagulin, a new antilisterial bacteriocin in the pediocin family of bacteriocins, produced by Bacillus coagulans I(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ammonium sulfate precipitation of bacteriocins [bio-protocol.org]
- 7. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Note: Determining the Antimicrobial Spectrum of Coagulin Bacteriocin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coagulin is a bacteriocin-like inhibitory substance produced by Bacillus coagulans.[1][2][3] Bacteriocins are ribosomally synthesized antimicrobial peptides that can have a narrow or broad inhibitory spectrum, making them attractive candidates for development as novel antimicrobial agents and food preservatives.[4] Coagulin has demonstrated inhibitory activity against several Gram-positive bacteria, including species of Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus.[1][2][3] This application note provides detailed protocols for determining the antimicrobial spectrum of coagulin using the agar well diffusion assay for qualitative assessment and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for quantitative analysis.
Experimental Protocols
Preparation of Coagulin
A partially purified or purified preparation of coagulin is required for antimicrobial spectrum testing. This can be achieved through methods such as ammonium sulfate precipitation of the cell-free supernatant from a coagulin-producing Bacillus coagulans culture, followed by further chromatographic purification steps. The concentration of the coagulin preparation should be determined using a suitable protein quantification method, such as the Bradford assay.
Selection and Preparation of Indicator Microorganisms
A diverse panel of indicator microorganisms should be selected to assess the breadth of coagulin's antimicrobial activity. This panel should include known susceptible strains as well as a variety of Gram-positive and Gram-negative bacteria, and potentially some yeasts and molds.
Table 1: Example Panel of Indicator Microorganisms
| Microorganism | Gram Stain | Relevance | Growth Medium | Incubation Conditions |
| Listeria monocytogenes | Positive | Foodborne pathogen | BHI Broth/Agar | 37°C, 24h |
| Staphylococcus aureus | Positive | Clinical pathogen | TSB/TSA | 37°C, 24h |
| Enterococcus faecalis | Positive | Clinical pathogen | BHI Broth/Agar | 37°C, 24h |
| Bacillus cereus | Positive | Food spoilage organism | NB/NA | 30°C, 24h |
| Lactobacillus plantarum | Positive | Generally Recognized as Safe (GRAS) | MRS Broth/Agar | 30°C, 48h (anaerobic) |
| Escherichia coli | Negative | Common Gram-negative | LB Broth/Agar | 37°C, 24h |
| Pseudomonas aeruginosa | Negative | Opportunistic pathogen | NB/NA | 37°C, 24h |
| Candida albicans | N/A (Yeast) | Fungal pathogen | YM Broth/Agar | 25°C, 48h |
BHI: Brain Heart Infusion, TSB: Tryptic Soy Broth, TSA: Tryptic Soy Agar, NB: Nutrient Broth, NA: Nutrient Agar, MRS: De Man, Rogosa and Sharpe, LB: Luria-Bertani, YM: Yeast and Mold.
Inoculum Preparation:
-
Culture the indicator strains in their respective optimal broth media to the early stationary phase.
-
Adjust the turbidity of each culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done by diluting the culture with sterile saline or broth and measuring the optical density at 600 nm.
Protocol for Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for screening the antimicrobial activity of bacteriocins.[5][6]
Materials:
-
Petri dishes (90 mm)
-
Appropriate agar medium for each indicator strain (see Table 1)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Coagulin preparation (known concentration)
-
Prepared indicator microorganism inocula
Procedure:
-
Prepare the appropriate agar medium and pour 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely.
-
Inoculate the agar plates by evenly spreading 100 µL of the adjusted indicator strain culture over the entire surface of the agar.
-
Allow the plates to dry for 10-15 minutes in a laminar flow hood.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of the coagulin preparation into each well.
-
As a negative control, add the same volume of the buffer or solvent used to dissolve the coagulin into one of the wells.
-
Incubate the plates under the appropriate conditions for each indicator strain (see Table 1).
-
After incubation, measure the diameter of the zone of inhibition (clear zone) around each well in millimeters.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
Materials:
-
Sterile 96-well microtiter plates
-
Multichannel micropipette and sterile tips
-
Appropriate broth medium for each indicator strain
-
Coagulin preparation (known concentration)
-
Prepared indicator microorganism inocula
-
Microplate reader (optional, for OD measurements)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Add 100 µL of the appropriate sterile broth medium to all wells of a 96-well plate.
-
Add 100 µL of the coagulin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well in the dilution series.
-
Inoculate each well (except for the sterility control well) with 10 µL of the adjusted indicator strain culture.
-
Include a positive control for growth (broth and inoculum, no coagulin) and a negative/sterility control (broth only).
-
Seal the plate and incubate under the appropriate conditions for the indicator strain.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of coagulin in a well with no visible growth.
-
Optionally, the optical density at 600 nm can be read using a microplate reader before and after incubation for a more quantitative measure of growth inhibition.
Data Presentation
The results of the antimicrobial spectrum testing should be summarized in clear, structured tables.
Table 2: Antimicrobial Activity of Coagulin by Agar Well Diffusion
| Indicator Microorganism | Zone of Inhibition (mm) |
| Listeria monocytogenes | 22 |
| Staphylococcus aureus | 18 |
| Enterococcus faecalis | 20 |
| Bacillus cereus | 25 |
| Lactobacillus plantarum | 15 |
| Escherichia coli | 0 |
| Pseudomonas aeruginosa | 0 |
| Candida albicans | 0 |
Table 3: Minimum Inhibitory Concentration (MIC) of Coagulin
| Indicator Microorganism | MIC (µg/mL) |
| Listeria monocytogenes | 16 |
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 16 |
| Bacillus cereus | 8 |
| Lactobacillus plantarum | 64 |
| Escherichia coli | >256 |
| Pseudomonas aeruginosa | >256 |
| Candida albicans | >256 |
Visualizations
Caption: Experimental workflow for testing the antimicrobial spectrum of coagulin.
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the antimicrobial spectrum of coagulin bacteriocin. The combination of the agar well diffusion assay for initial screening and the broth microdilution method for quantitative MIC determination allows for a comprehensive assessment of coagulin's inhibitory activity against a diverse range of microorganisms. This information is crucial for evaluating its potential applications in the food and pharmaceutical industries.
References
- 1. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Coagulin, a bacteriocin‐like inhibitory substance produced by Bacillus coagulans I4 | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Coagulin Bacteriocin as a Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulin is a bacteriocin produced by Bacillus coagulans I4, a spore-forming, lactic acid-producing bacterium. It is a pediocin-like, antilisterial peptide that exhibits significant potential as a natural food preservative.[1][2] Bacteriocins are ribosomally synthesized antimicrobial peptides that can inhibit the growth of closely related bacterial species.[3] Coagulin, being a class IIa bacteriocin, is particularly effective against the foodborne pathogen Listeria monocytogenes.[4][5] Its heat and pH stability further enhance its suitability for application in various food systems.[1] These application notes provide detailed protocols for the production, purification, and evaluation of coagulin, as well as its application as a food biopreservative.
Data Presentation
The following tables summarize the key quantitative data regarding the purification and antimicrobial activity of coagulin and the closely related pediocin PA-1. Coagulin and pediocin PA-1 are nearly identical, with only minor amino acid differences, and thus their properties are comparable.[2]
Table 1: Summary of Coagulin Purification
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (fold) |
| Culture Supernatant | 210 | 210,000 | 1,000 | 100 | 1 |
| Ammonium Sulfate Precipitation (60%) | 55 | 189,000 | 3,436 | 90 | 3.4 |
| SP-Sepharose Cation Exchange | 4.2 | 136,500 | 32,500 | 65 | 32.5 |
| C18 Reverse-Phase HPLC | 0.25 | 94,500 | 378,000 | 45 | 378 |
Data compiled from literature on coagulin and pediocin PA-1 purification.
Table 2: Minimum Inhibitory Concentration (MIC) of Pediocin PA-1 against Selected Foodborne Pathogens
| Indicator Strain | MIC (µg/mL) |
| Listeria monocytogenes | 0.01 - 0.1 |
| Staphylococcus aureus | 1.0 - 5.0 |
| Clostridium perfringens | 0.5 - 2.0 |
| Bacillus cereus | 2.0 - 10.0 |
| Enterococcus faecalis | 0.1 - 1.0 |
Table 3: Stability of Coagulin and Pediocin-like Bacteriocins under Various Conditions
| Condition | Treatment | Residual Activity (%) |
| Temperature | 60°C for 90 min | ~100% |
| 100°C for 10 min | >90% | |
| 121°C for 15 min | ~70-80% | |
| pH | 2.0 for 2 hours | ~100% |
| 4.0 - 8.0 for 24 hours | ~100% | |
| 10.0 for 2 hours | ~90% | |
| Enzymes | α-amylase, Lipase | ~100% |
| Proteases (Trypsin, Pepsin) | <10% |
Data is a compilation from studies on coagulin and other pediocin-like bacteriocins.[1][7]
Experimental Protocols
Protocol 1: Production of Coagulin from Bacillus coagulans I4
This protocol describes the cultivation of Bacillus coagulans I4 for the production of coagulin.
Materials:
-
Bacillus coagulans I4 culture
-
MRS broth (de Man, Rogosa and Sharpe)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Inoculate a single colony of B. coagulans I4 into 10 mL of MRS broth.
-
Incubate at 37°C for 18-24 hours with agitation (200 rpm).
-
Use this starter culture to inoculate a larger volume of MRS broth (e.g., 1 L) at a 1% (v/v) ratio.
-
Incubate the production culture at 37°C for 24-48 hours with agitation (200 rpm).
-
Harvest the culture by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
The resulting cell-free supernatant contains the crude coagulin and can be used for purification or activity assays.
Protocol 2: Purification of Coagulin
This protocol outlines a four-step process for the purification of coagulin from the culture supernatant.
Materials:
-
Cell-free supernatant from Protocol 1
-
Ammonium sulfate
-
SP-Sepharose cation exchange column
-
C18 reverse-phase HPLC column
-
Appropriate buffers (e.g., sodium phosphate buffer, acetonitrile)
Procedure:
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the cold (4°C) cell-free supernatant to achieve 60% saturation while gently stirring.
-
Allow precipitation to occur overnight at 4°C.
-
Collect the precipitate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of 25 mM sodium phosphate buffer (pH 6.0).
-
Dialyze against the same buffer to remove excess salt.
-
-
Cation Exchange Chromatography:
-
Load the dialyzed sample onto an SP-Sepharose column pre-equilibrated with 25 mM sodium phosphate buffer (pH 6.0).
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound coagulin with a linear gradient of NaCl (0-1 M) in the same buffer.
-
Collect fractions and test for antimicrobial activity using the agar well diffusion assay (Protocol 3).
-
-
Reverse-Phase HPLC:
-
Pool the active fractions from the cation exchange step.
-
Load the pooled sample onto a C18 RP-HPLC column equilibrated with 0.1% trifluoroacetic acid (TFA) in water.
-
Elute with a linear gradient of acetonitrile (0-80%) in 0.1% TFA.
-
Monitor the eluate at 220 nm and collect peaks.
-
Test the collected fractions for antimicrobial activity.
-
-
Purity and Concentration:
-
Assess the purity of the final sample by SDS-PAGE.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Protocol 3: Determination of Coagulin Activity (Agar Well Diffusion Assay)
This assay is used to determine the antimicrobial activity of coagulin preparations.[8]
Materials:
-
Indicator microorganism (e.g., Listeria monocytogenes)
-
Appropriate growth medium for the indicator strain (e.g., BHI agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Coagulin sample (crude or purified)
Procedure:
-
Prepare an overnight culture of the indicator microorganism.
-
Inoculate molten BHI agar (cooled to ~45-50°C) with the indicator culture (e.g., 10^6 CFU/mL).
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Create wells in the agar using a sterile cork borer (4-6 mm diameter).
-
Add a known volume (e.g., 50-100 µL) of the coagulin sample to each well.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.
Protocol 4: Application of Coagulin in a Model Food System (Milk)
This protocol demonstrates the application of purified coagulin to control the growth of Listeria monocytogenes in milk.[4]
Materials:
-
Pasteurized whole milk
-
Listeria monocytogenes culture
-
Purified coagulin solution of known activity
-
Sterile containers
-
Plate Count Agar (PCA)
-
Incubator
Procedure:
-
Inoculate pasteurized milk with a known concentration of L. monocytogenes (e.g., 10^3 CFU/mL).
-
Divide the inoculated milk into sterile containers.
-
To the experimental samples, add purified coagulin to achieve a final concentration (e.g., 1000 AU/mL). A control sample should receive no coagulin.
-
Store all samples at refrigeration temperature (4°C).
-
At regular intervals (e.g., 0, 1, 3, 5, and 7 days), take aliquots from each sample.
-
Perform serial dilutions of the aliquots and plate on PCA to enumerate the viable count of L. monocytogenes.
-
Incubate the plates at 37°C for 24-48 hours and count the colonies.
-
Compare the microbial growth in the coagulin-treated samples to the control to determine the preservative effect.
Visualizations
Caption: Experimental workflow for coagulin production, purification, and application.
References
- 1. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Coagulin, a bacteriocin‐like inhibitory substance produced by Bacillus coagulans I4 | Semantic Scholar [semanticscholar.org]
- 3. Bacteriocins: potentials and prospects in health and agrifood systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bacteriocins and Protective Cultures in Dairy Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bacteriostatic activity and partial characterization of the bacteriocin produced by L. plantarum sp. isolated from traditional sourdough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fermentation Optimization of Bacillus coagulans Coagulin Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacillus coagulans is a spore-forming bacterium recognized for its probiotic properties and its ability to produce various beneficial compounds, including the bacteriocin coagulin. Coagulin, a heat-stable antimicrobial peptide, has garnered interest for its potential applications in food preservation and as a therapeutic agent. Optimizing the fermentation process to maximize the production of coagulin is a critical step in harnessing its full potential.
These application notes provide a comprehensive overview of the key parameters influencing the fermentation of Bacillus coagulans for coagulin production. Detailed protocols for fermentation, quantification of coagulin activity, and purification are provided to guide researchers in developing efficient and scalable production processes. While much of the existing research has focused on optimizing for biomass and spore yield, this document synthesizes that information with the available knowledge on bacteriocin production to propose a rational approach for maximizing coagulin yields.
Data Presentation: Fermentation Optimization Parameters
The following tables summarize quantitative data from various studies on the optimization of Bacillus coagulans fermentation. It is important to note that these studies primarily measured biomass (CFU/mL or g/L) or spore count as the primary output. However, these conditions provide a strong starting point for optimizing coagulin production, as high-density cultures in the late logarithmic to early stationary phase are often associated with maximal bacteriocin production.
Table 1: Optimized Medium Composition for Bacillus coagulans Growth and Sporulation
| Component | Concentration (g/L) | Reference |
| Molasses | 14.64 | [1] |
| Peptone | 8 | [1] |
| Corn Syrup Dry Powder | 10 | [1] |
| MgSO₄ | 0.4848 | [1] |
| MnSO₄ | 0.0833 | [1] |
| K₂HPO₄ | 1.5 | [1] |
| KCl | 0.5 | [1] |
| Alternative Medium | ||
| Wheat Bran | 32.12 | [2] |
| Beef Extract | 15.24 | [2] |
| MgSO₄·7H₂O | 0.49 | [2] |
| MnSO₄ | 0.34 | [2] |
| NaH₂PO₄ | 0.31 | [2] |
| High-Density Culture Medium | ||
| Maltose | 16.5 | [3] |
| Yeast Extract | 25.00 | [3] |
| K₂HPO₄ | 3.5 | [3] |
Table 2: Optimized Physical Parameters for Bacillus coagulans Fermentation
| Parameter | Optimal Value | Reference |
| Temperature | 40°C - 55°C | [1][4] |
| Initial pH | 6.0 - 7.0 | [1][4] |
| Agitation Speed | 140 - 250 rpm | [1][5] |
| Inoculation Ratio | 4% (v/v) | [1] |
| Fermentation Time | 44 hours | [1] |
Experimental Protocols
Protocol 1: High-Density Fermentation of Bacillus coagulans for Coagulin Production
This protocol is designed for high-density cultivation of B. coagulans in a laboratory-scale fermenter to promote high yields of coagulin.
1. Materials and Reagents:
- Bacillus coagulans strain (e.g., a known coagulin producer)
- Optimized Fermentation Medium (see Table 1 for examples)
- Seed Culture Medium (e.g., MRS broth)
- Sterile water
- Antifoaming agent (e.g., silicone-based)
- Acid and base solutions for pH control (e.g., 1M HCl and 1M NaOH)
2. Equipment:
- Laboratory-scale fermenter (e.g., 5 L) with controls for temperature, pH, dissolved oxygen, and agitation
- Autoclave
- Incubator shaker
- Spectrophotometer
- Centrifuge
3. Procedure:
Protocol 2: Quantification of Coagulin Activity using Agar Well Diffusion Assay
This protocol provides a method to determine the antimicrobial activity of coagulin present in the fermentation supernatant.
1. Materials and Reagents:
- Cell-free fermentation supernatant containing coagulin
- Indicator strain (e.g., Listeria innocua or other sensitive bacteria)
- Tryptone Soya Broth (TSB) or other suitable growth medium for the indicator strain
- Tryptone Soya Agar (TSA) or other suitable solid medium
- Sterile phosphate-buffered saline (PBS) or sterile water for dilutions
- Positive control (e.g., a known antibiotic)
- Negative control (sterile fermentation medium)
2. Equipment:
- Petri dishes
- Incubator
- Micropipettes and sterile tips
- Sterile cork borer or pipette tip for making wells
- Calipers or a ruler
3. Procedure:
Protocol 3: Partial Purification of Coagulin from Fermentation Broth
This protocol is based on the method described for the purification of coagulin from B. coagulans I4.[6]
1. Materials and Reagents:
- Cell-free fermentation supernatant
- Ammonium sulfate
- Potassium phosphate buffer (50 mM, pH 7.0)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Methanol or other suitable organic solvent for elution
2. Equipment:
- Centrifuge with a refrigerated rotor
- pH meter
- Stir plate and stir bars
- SPE manifold (optional)
- Vacuum concentrator or rotary evaporator
3. Procedure:
Visualization of Pathways and Workflows
Caption: Experimental workflow for coagulin production and analysis.
Caption: Hypothesized coagulin production signaling pathway.
References
- 1. Fermentation process optimization of a bacteriostatic Bacillus coagulans based on response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation medium of Bacillus coagulans [manu61.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, functional evaluation, and fermentation process optimization of probiotic Bacillus coagulans | PLOS One [journals.plos.org]
- 5. Statistical optimization for enhanced yields of probiotic Bacillus coagulans and its phage resistant mutants followed by kinetic modelling of the process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Coagulin-H from Withania coagulans Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of Coagulin-H, a bioactive withanolide, from the extracts of Withania coagulans. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the efficient extraction, fractionation, and purification of this promising natural compound.
Introduction
Withania coagulans (Stocks) Dunal, a member of the Solanaceae family, is a medicinal plant with a rich history in traditional medicine. Its extracts are known to contain a variety of withanolides, which are a group of naturally occurring C28-steroidal lactone triterpenoids. Among these, Coagulin-H has garnered significant interest for its potent biological activities, including anti-inflammatory and potential anticancer properties. The isolation of pure Coagulin-H is a critical step for further pharmacological evaluation and drug development. This document outlines a bioassay-guided fractionation approach for its successful isolation.
Data Presentation
The following table summarizes quantitative data on the biological activity of Coagulin-H and the yield of withanolides from Withania coagulans as reported in the literature. It is important to note that the yield of specific withanolides can vary depending on the plant material, extraction method, and purification strategy.
| Compound/Fraction | Plant Part | Extraction Method | Purification Method | Yield/Activity Metric | Value | Reference |
| Withacoagulin H | Aerial Parts | Maceration with MeOH, followed by solvent partitioning | Bioassay-guided column chromatography | IC₅₀ (Nitric Oxide Inhibition) | 1.9 µM | [1] |
| Withacoagulin H | Aerial Parts | Maceration with MeOH, followed by solvent partitioning | Bioassay-guided column chromatography | IC₅₀ (NF-κB Inhibition) | 1.60 µM | [1] |
| Withanolide WS-1 | Roots | Maceration with MeOH, followed by solvent partitioning | Column chromatography | Yield | 0.0156% (w/w) | [2] |
| Chloroform Fraction | Whole Plant | Maceration with MeOH, followed by solvent partitioning | Not Applicable | IC₅₀ (α-glucosidase inhibition) | 0.2 ± 0.01 mg/mL | [3] |
Experimental Protocols
This section details the experimental procedures for the isolation of Coagulin-H based on a bioassay-guided approach. The primary bioassays used to guide the fractionation are the inhibition of nitric oxide (NO) production in lipopolysaccharide-activated murine macrophage RAW 264.7 cells and the inhibition of tumor necrosis factor-α (TNF-α)-induced nuclear factor-kappa B (NF-κB) activation.
Plant Material and Extraction
-
Plant Material: Aerial parts of Withania coagulans are collected, identified, and shade-dried. The dried material is then coarsely powdered.
-
Extraction:
-
The powdered plant material (e.g., 10 kg) is macerated in methanol (e.g., 30 L) at room temperature for 72 hours with occasional shaking.
-
The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning (Fractionation)
-
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
n-Hexane Partitioning: The aqueous suspension is first extracted with n-hexane to remove nonpolar constituents like fats and waxes. The n-hexane fraction is separated.
-
Chloroform Partitioning: The remaining aqueous layer is then extracted with chloroform. The chloroform fraction, which is expected to contain withanolides, is collected.[3][4]
-
n-Butanol Partitioning: Subsequently, the aqueous layer can be further extracted with n-butanol to isolate more polar compounds.
-
Each fraction is concentrated under reduced pressure. The chloroform fraction is typically the most active in the target bioassays and is taken for further purification.
Bioassay-Guided Column Chromatography
The chloroform fraction is subjected to column chromatography, and the resulting sub-fractions are tested for their bioactivity to guide the purification process.
-
Stationary Phase: Silica gel (e.g., 70-230 mesh) is commonly used as the stationary phase.
-
Column Packing: The silica gel is packed into a glass column using a suitable solvent slurry method.
-
Sample Loading: The dried chloroform extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform in n-hexane, followed by a gradient of methanol in chloroform.
-
Example Gradient:
-
100% n-hexane
-
n-hexane : Chloroform (9:1, 8:2, ... 1:9)
-
100% Chloroform
-
Chloroform : Methanol (99:1, 98:2, ...)
-
-
-
Fraction Collection: Fractions of a defined volume are collected sequentially.
-
Bioassay of Fractions: Each collected fraction is tested for its ability to inhibit NO production and NF-κB activation.
-
Pooling of Active Fractions: Fractions showing significant activity are pooled together for further purification.
Further Purification by HPLC
The pooled active fractions are further purified using High-Performance Liquid Chromatography (HPLC) to isolate pure Coagulin-H.
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used as the mobile phase. The exact gradient profile needs to be optimized based on the separation of the compounds in the active fraction.
-
Detection: The elution profile is monitored at a suitable wavelength (e.g., 227 nm for withanolides).
-
Peak Collection: The peak corresponding to Coagulin-H is collected.
-
Purity Analysis: The purity of the isolated Coagulin-H is confirmed by analytical HPLC and its structure is elucidated using spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the isolation of Coagulin-H and its known biological activities.
References
- 1. Remedial Use of Withanolides from Withania Coagolans (Stocks) Dunal [article.sapub.org]
- 2. nepjol.info [nepjol.info]
- 3. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: In Vivo Efficacy Models for Coagulin-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulin-H is a novel, hypothetical recombinant protein designed to promote hemostasis. Its proposed mechanism of action is the direct activation of Factor X (FX) to its enzymatic form, Factor Xa. This activation bypasses several upstream steps in the intrinsic and extrinsic coagulation pathways, leading to a rapid and robust amplification of the coagulation cascade.[1][2] The primary therapeutic goal of Coagulin-H is to provide rapid hemorrhage control in clinical settings such as trauma, surgery, or in patients with specific coagulation factor deficiencies.
These application notes provide detailed protocols for two standard preclinical animal models—the mouse tail bleeding assay and the rat liver laceration model—to evaluate the in vivo efficacy of Coagulin-H.
Proposed Mechanism of Action: Coagulin-H Signaling Pathway
The coagulation process is a complex cascade of enzymatic reactions.[1][2][3] Coagulin-H is designed to directly activate Factor X, a critical juncture where the intrinsic and extrinsic pathways converge into the final common pathway.[1] This leads to the rapid conversion of prothrombin to thrombin, which then cleaves fibrinogen to form a stable fibrin clot.[2]
Experimental Workflow Overview
A typical in vivo study to assess the efficacy of a hemostatic agent like Coagulin-H follows a standardized workflow. This ensures reproducibility and adherence to ethical guidelines for animal research.
Protocol 1: Mouse Tail Bleeding Assay
This model is a widely used, simple, and sensitive method to evaluate the function of hemostatic agents.[4][5] It is particularly useful for initial screening and dose-ranging studies.
Principle: A standardized section of the distal mouse tail is amputated, and the time to cessation of bleeding and total blood loss are measured.
Materials:
-
Male or female mice (e.g., C57BL/6, 20-25 g)
-
Coagulin-H at desired concentrations
-
Vehicle control (e.g., sterile saline or formulation buffer)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Surgical scalpel or sharp blade
-
50 mL conical tube containing isotonic saline, pre-warmed to 37°C
-
Analytical balance (accurate to mg)
-
Timer
-
Filter paper
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved institutional protocol. Once the desired plane of anesthesia is reached, record the initial body weight of the animal.
-
Dosing: Administer Coagulin-H or vehicle control via the desired route (e.g., intravenous tail vein injection). Allow for a short, standardized circulation time (e.g., 2-5 minutes).
-
Injury Induction: Place the mouse in a prone position. Using a sharp scalpel, amputate a 3 mm segment from the distal tip of the tail.[6]
-
Bleeding Measurement: Immediately immerse the transected tail into the pre-warmed saline bath.[4][6] Start the timer simultaneously.
-
Endpoint - Bleeding Time: Monitor the tail for active bleeding. Bleeding time is defined as the time from amputation until bleeding has completely stopped for at least 120 seconds.[6] A cut-off time (e.g., 20 or 30 minutes) should be pre-defined, after which the animal is removed and the time is recorded as the cut-off.[4][6]
-
Endpoint - Blood Loss:
-
Gravimetric Method: After the cessation of bleeding (or at the cut-off time), carefully remove the mouse, gently blot the tail tip, and record the final body weight. The difference between the initial and final body weight can be used to estimate blood loss volume (assuming 1 mg ≈ 1 µL of blood).[4][5]
-
Hemoglobin Assay (Optional): The saline bath containing the shed blood can be analyzed for hemoglobin content spectrophotometrically for a more direct measure of blood loss.[6][7]
-
-
Post-Procedure: Humanely euthanize the anesthetized animal according to approved IACUC protocols.
Protocol 2: Rat Liver Laceration Model
This model simulates traumatic solid organ injury and is useful for evaluating the efficacy of hemostatic agents in a more complex bleeding scenario involving both capillary and venous hemorrhage.[8][9][10]
Principle: A standardized laceration is created on the surface of the liver, and the efficacy of a topically or systemically administered hemostatic agent is assessed by measuring bleeding time and blood loss.
Materials:
-
Male or female rats (e.g., Sprague-Dawley, 250-300 g)
-
Coagulin-H at desired concentrations
-
Vehicle control
-
Anesthetic agent (e.g., isoflurane or injectable cocktail)
-
Surgical instruments (scalpel, forceps, retractors)
-
Gauze sponges (pre-weighed)
-
Timer
-
Surgical microscope or loupes (optional)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position. Maintain body temperature using a heating pad.
-
Surgical Procedure: Perform a midline laparotomy to expose the liver. Gently exteriorize one of the liver lobes (e.g., the median or left lateral lobe).
-
Dosing: Administer Coagulin-H or vehicle control systemically (e.g., IV) or topically, depending on the formulation and research question.
-
Injury Induction: Create a standardized injury. For example, a 1 cm long and 0.3 cm deep laceration can be made on the surface of the exposed liver lobe with a scalpel.[11]
-
Bleeding Measurement: Immediately after injury, begin timing and use pre-weighed gauze sponges to blot the bleeding site at regular intervals (e.g., every 30 seconds). Do not apply excessive pressure.
-
Endpoint - Bleeding Time: The time to hemostasis is defined as the point when the gauze remains clean for two consecutive applications. A cut-off time (e.g., 10 or 15 minutes) should be established.[12]
-
Endpoint - Blood Loss: After the experiment, weigh all the blood-soaked gauze sponges. The total blood loss is calculated by subtracting the initial dry weight of the gauze from the final weight.[10]
-
Post-Procedure: Humanely euthanize the anesthetized animal according to approved IACUC protocols.
Data Presentation
Quantitative data from these studies should be summarized in clear, tabular format. This allows for easy comparison between treatment groups. Statistical analysis, such as a one-way ANOVA or t-test, should be performed to determine significance.[10][13]
Table 1: Efficacy of Coagulin-H in Mouse Tail Bleeding Assay
| Treatment Group | n | Dose (mg/kg) | Mean Bleeding Time (s) ± SEM | Mean Blood Loss (mg) ± SEM |
| Vehicle Control | 10 | 0 | 950 ± 75 | 110 ± 15 |
| Coagulin-H | 10 | 1.0 | 420 ± 50 | 55 ± 8 |
| Coagulin-H | 10 | 5.0 | 210 ± 30 | 25 ± 5 |
| Positive Control | 10 | TBD | TBD | TBD |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Efficacy of Coagulin-H in Rat Liver Laceration Model
| Treatment Group | n | Dose (mg/kg) | Mean Time to Hemostasis (s) ± SEM | Mean Blood Loss (g) ± SEM |
| Vehicle Control | 8 | 0 | 720 ± 60 | 2.5 ± 0.4 |
| Coagulin-H | 8 | 2.0 | 310 ± 45 | 1.1 ± 0.2 |
| Coagulin-H | 8 | 10.0 | 180 ± 25 | 0.6 ± 0.1 |
| Positive Control | 8 | TBD | TBD | TBD |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Model Selection Guide
The choice of an appropriate in vivo model depends on the specific research question and the stage of drug development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Back to basics: the coagulation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tail bleeding time [bio-protocol.org]
- 7. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Algan Hemostatic Agent with Floseal in Rat Liver Laceration Bleeding Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An in vivo comparison of the efficacy of hemostatic powders, using two porcine bleeding models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for Coagulin Protein Interaction Studies
Introduction
The term "Coagulin" refers to at least two distinct proteins from different biological sources. The specific term "Coagulin J" does not correspond to a standardly recognized protein in scientific literature and may be a specific variant or a misnomer. These application notes will, therefore, focus on the two well-characterized coagulin proteins:
-
Coagulin from Horseshoe Crabs (e.g., Tachypleus tridentatus, Limulus polyphemus) : A key protein in the innate immune response, involved in the coagulation of hemolymph to immobilize pathogens.[1][2] This system is of significant interest to researchers and the pharmaceutical industry, particularly for the development of endotoxin detection assays like the Limulus Amebocyte Lysate (LAL) test.[2][3]
-
Coagulin from Bacillus coagulans : A bacteriocin-like inhibitory substance with antimicrobial properties, particularly against Listeria.[4] This protein is relevant for research into novel antimicrobial agents and probiotics.
This document provides detailed protocols and data for studying the protein interactions of primarily the horseshoe crab coagulin, given the more extensive research on its specific molecular interactions. A summary of the Bacillus coagulans coagulin is also provided.
Part 1: Horseshoe Crab Coagulin and its Role in Hemolymph Coagulation
Coagulin is the final product of a serine protease cascade initiated by the presence of microbial components like lipopolysaccharides (LPS) from Gram-negative bacteria or (1,3)-β-D-glucans from fungi.[5] The soluble precursor protein, coagulogen, is cleaved by a clotting enzyme to form insoluble coagulin monomers.[2] These monomers then polymerize in a head-to-tail fashion to form a gel-like clot.[6] This clot is further stabilized by cross-linking to hemocyte cell surface proteins called proxins, mediated by transglutaminase, effectively trapping and neutralizing pathogens.[7][5]
Signaling Pathway: Horseshoe Crab Hemolymph Coagulation Cascade
The coagulation cascade is a highly sensitive and rapid defense mechanism. The diagram below illustrates the key steps leading to the formation of a coagulin clot upon detection of LPS.
Quantitative Data on Coagulin Interactions
While detailed kinetic and affinity data for coagulin interactions are not extensively published, the key interactions and their characteristics are summarized below. Isothermal titration calorimetry has been used to determine binding constants within the cascade, such as the interaction of Ca2+ with LPS (Ka = 4.7 × 10^4 M−1), which facilitates the cascade.[8]
| Interacting Proteins | Interaction Type | Method of Study | Notes |
| Coagulin - Coagulin | Non-covalent, Head-to-Tail Polymerization | Chemical Cross-linking, X-ray Crystallography, Polymerization Inhibition Assays | Polymerization is initiated by the cleavage of Peptide C from coagulogen, exposing a hydrophobic binding site.[6] |
| Coagulin - Proxin | Covalent Cross-linking | Immunofluorescence Staining | Mediated by transglutaminase, this interaction anchors the coagulin clot to the surface of hemocytes.[5] |
| Coagulogen - Clotting Enzyme | Proteolytic Cleavage | Recombinant Protein Assays | The clotting enzyme cleaves coagulogen at two specific arginine residues to release Peptide C and form coagulin.[2] |
Experimental Protocols
This protocol allows for the monitoring of coagulogen-to-coagulin conversion and subsequent polymerization.
Objective: To quantitatively measure the formation of coagulin gel over time.
Materials:
-
Purified coagulogen from horseshoe crab hemolymph
-
Purified clotting enzyme (or trypsin as a substitute)
-
Tris-HCl buffer (50 mM, pH 8.0) containing 100 mM NaCl
-
Spectrophotometer capable of reading at 405 nm or 600 nm
-
96-well microplate
Procedure:
-
Prepare a solution of purified coagulogen at a final concentration of 1-2 mg/mL in Tris-HCl buffer.
-
Dispense 180 µL of the coagulogen solution into the wells of a 96-well plate.
-
Initiate the reaction by adding 20 µL of the clotting enzyme solution (concentration to be optimized empirically) to each well.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in turbidity (gel formation) by measuring the optical density (OD) at 405 nm or 600 nm every minute for 60-90 minutes.
-
Negative Control: Substitute the clotting enzyme with buffer to ensure no spontaneous polymerization occurs.
-
Data Analysis: Plot OD versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.
This protocol is designed to validate the interaction between coagulin and the hemocyte surface protein, proxin.
Objective: To demonstrate the in vivo or in situ interaction between coagulin and proxin.
Materials:
-
Horseshoe crab hemocytes
-
LPS solution (to stimulate coagulation)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-proxin antibody (bait)
-
Protein A/G magnetic beads
-
Anti-coagulin antibody (for Western blot detection)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Hemocyte Stimulation: Incubate freshly collected hemocytes with a low concentration of LPS (e.g., 10 ng/mL) for a short period (e.g., 5-10 minutes) to induce the coagulation cascade and coagulin-proxin cross-linking.
-
Cell Lysis: Pellet the stimulated hemocytes and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-proxin antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-coagulin antibody to detect the co-precipitated coagulin.
-
-
Controls:
-
Isotype Control: Use a non-specific IgG antibody instead of the anti-proxin antibody to check for non-specific binding to the beads.
-
Input Control: Run a sample of the total cell lysate to verify the presence of both coagulin and proxin before immunoprecipitation.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Coagulin - Wikipedia [en.wikipedia.org]
- 3. Re-creating coagulation in a lab [asbmb.org]
- 4. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of coagulogen, a clottable protein in horseshoe crabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Head-to-tail polymerization of coagulin, a clottable protein of the horseshoe crab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Coagulin J in Protein Aggregation Assays
Introduction
Coagulin J is a novel synthetic peptide designed to specifically induce the aggregation of proteins containing a solvent-exposed alpha-helical domain, a common structural motif in various neurodegenerative disease-associated proteins. Its mechanism involves binding to this helical region, promoting a conformational change that exposes hydrophobic residues and initiates a self-assembly cascade. These application notes provide detailed protocols for utilizing this compound to study protein aggregation kinetics and screen for potential inhibitors using common biophysical techniques.
Principle of Action
This compound acts as a potent nucleating agent. In the absence of an inducer, the target protein may remain soluble for extended periods. Upon addition of this compound, it rapidly binds to the target protein, bypassing the stochastic and often lengthy lag phase of nucleation. This synchronized aggregation allows for highly reproducible and robust measurements of aggregation kinetics, making it an ideal tool for high-throughput screening and mechanistic studies.
Applications
-
Induction of Aggregation: To initiate and study the aggregation of specific target proteins in a controlled and reproducible manner.
-
Screening for Inhibitors: To identify and characterize small molecules or peptides that can inhibit or slow down this compound-induced aggregation.
-
Mechanistic Studies: To investigate the specific pathways and intermediate species involved in the aggregation process of a target protein.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This protocol describes how to monitor the kinetics of protein aggregation induced by this compound using the fluorescent dye Thioflavin T (ThT), which binds to amyloid-like fibril structures.
Materials:
-
Target Protein (e.g., Alpha-Synuclein, Amyloid-Beta)
-
This compound (stock solution in DMSO or aqueous buffer)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm
Procedure:
-
Prepare Reagents:
-
Dilute the target protein to the desired final concentration (e.g., 10 µM) in Aggregation Buffer.
-
Prepare a series of this compound dilutions in Aggregation Buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a working solution of ThT in Aggregation Buffer (e.g., 20 µM).
-
-
Set up the Assay Plate:
-
In each well of the 96-well plate, add the components in the following order:
-
Aggregation Buffer
-
Target Protein solution
-
This compound solution (or vehicle control)
-
ThT working solution
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include controls:
-
Negative Control: Target protein + ThT + vehicle (no this compound).
-
Blank: Buffer + ThT only.
-
-
-
Incubation and Measurement:
-
Place the microplate in the fluorometer.
-
Set the instrument to incubate the plate at 37°C with intermittent shaking (e.g., 1 minute of shaking every 5 minutes).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time for each condition.
-
Determine key kinetic parameters such as the lag time (t_lag) and the maximum fluorescence intensity (F_max).
-
Dynamic Light Scattering (DLS) for Aggregate Size Analysis
This protocol is used to measure the size distribution of protein aggregates formed in the presence of this compound.
Materials:
-
Samples from the ThT assay or a separately prepared aggregation reaction.
-
DLS instrument and compatible cuvettes.
Procedure:
-
Prepare Samples:
-
Set up aggregation reactions as described in the ThT protocol (without ThT).
-
At specific time points (e.g., 0, 2, 6, 24 hours), carefully take an aliquot (e.g., 50 µL) from the reaction mixture. Avoid disturbing any large, settled aggregates.
-
-
DLS Measurement:
-
Transfer the aliquot to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C) for 2-5 minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure data quality.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
Record the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which indicates the width of the size distribution.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the experiments described above.
Table 1: Kinetic Parameters of Protein Aggregation Induced by this compound (ThT Assay)
| This compound Conc. (µM) | Lag Time (t_lag, hours) | Maximum Fluorescence (Arbitrary Units) | Apparent Rate Constant (k_app, h⁻¹) |
| 0 (Control) | 12.5 ± 1.1 | 8500 ± 350 | 0.25 ± 0.03 |
| 0.1 | 8.2 ± 0.7 | 8700 ± 410 | 0.41 ± 0.04 |
| 1.0 | 3.1 ± 0.4 | 8650 ± 380 | 1.15 ± 0.09 |
| 10.0 | 0.5 ± 0.2 | 8800 ± 450 | 3.80 ± 0.21 |
Table 2: Particle Size Analysis of Aggregates by DLS (at 24 hours)
| This compound Conc. (µM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| 0 (Control) | 150.3 ± 15.2 | 0.45 ± 0.05 |
| 1.0 | 850.6 ± 55.8 | 0.32 ± 0.04 |
| 10.0 | 2100.1 ± 120.4 | 0.25 ± 0.03 |
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound and the general workflow for its use in aggregation assays.
Caption: Proposed mechanism of this compound-induced protein aggregation.
Troubleshooting & Optimization
Optimizing Incubation Time and Temperature for the LAL Test with Coagulin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for the Limulus Ameboecyte Lysate (LAL) gel-clot test. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure accurate and reliable endotoxin detection.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time and temperature for the LAL gel-clot test?
A1: The standard and widely accepted incubation condition for the LAL gel-clot test is 37°C ± 1°C for 60 ± 2 minutes.[1][2][3][4][5][6][7] This specific temperature and duration have been established to provide optimal conditions for the enzymatic cascade that leads to the formation of a solid gel-clot in the presence of endotoxin.
Q2: Why is it critical to adhere to the recommended incubation parameters?
A2: The LAL test is a biological assay based on an enzymatic cascade.[8] Like all enzymatic reactions, its rate and outcome are highly dependent on temperature and time. Deviations from the optimal 37°C and 60-minute incubation can lead to inaccurate results, such as false positives or false negatives, and can increase the uncertainty of the test.[9][10][11]
Q3: What are the consequences of incubating at a temperature lower than 36°C?
A3: Lowering the incubation temperature will slow down the enzymatic reaction rate. This can lead to incomplete gel formation within the 60-minute timeframe, even in the presence of endotoxin concentrations at or above the lysate's sensitivity. This may result in a false-negative result, where a contaminated sample is incorrectly identified as being endotoxin-free.
Q4: What happens if the incubation temperature is higher than 38°C?
A4: Elevated temperatures can increase the rate of the enzymatic reaction, which may lead to an increased likelihood of false-positive results.[9][10][11] High temperatures can also potentially denature the enzymes in the lysate, leading to a loss of activity and subsequent false-negative results, although the primary concern with slight elevations is an increase in false positives.
Q5: Can I shorten the incubation time to get faster results?
A5: Shortening the incubation time is not recommended. An incubation period of less than 58 minutes may not be sufficient for the complete enzymatic cascade to occur, leading to weak or absent gel formation and a high risk of false-negative results.[9][10][11]
Q6: What is the impact of extending the incubation time beyond 62 minutes?
A6: While a slightly extended incubation time might not significantly alter the results for samples with high endotoxin concentrations, it can increase the probability of false-positive results for samples with very low endotoxin levels or in the negative control.[9][10][11] This is because non-specific reactions or trace contaminants may have sufficient time to generate a visible clot.
Troubleshooting Guide
This guide addresses common issues related to incubation time and temperature during the LAL gel-clot test.
| Issue | Potential Cause(s) | Recommended Action(s) |
| False-Positive Results in Negative Control | Incubation temperature is too high (>38°C).Incubation time is too long (>62 minutes). | 1. Calibrate and verify the temperature of your heating block or water bath.2. Ensure the timer used for incubation is accurate.3. Strictly adhere to the 37°C ± 1°C and 60 ± 2 minute incubation parameters.[1][2][3][4][5][6][7] |
| False-Negative Results with Positive Product Control | Incubation temperature is too low (<36°C).Incubation time is too short (<58 minutes). | 1. Confirm that the heating block or water bath is set to and maintains 37°C ± 1°C.2. Use a calibrated timer to ensure a full 60-minute incubation.3. Ensure the tubes are in proper contact with the heating surface for efficient heat transfer. |
| Inconsistent Results Between Replicates | Uneven heating across the heating block.Vibrations during incubation. | 1. Use a validated heating block with uniform temperature distribution.2. Place the heating block on a stable surface away from any sources of vibration (e.g., centrifuges, vortexers).[4] |
| Weak or Soft Gel Formation | Sub-optimal incubation temperature or time.pH of the sample-lysate mixture is outside the optimal range (6.0-8.0). | 1. Verify and correct incubation parameters.2. Check the pH of the sample and adjust if necessary before performing the assay.[11] |
Quantitative Data on Incubation Parameter Variations
The following table summarizes the findings from a study investigating the impact of slight deviations in incubation time and temperature on the frequency of false-positive results in the LAL gel-clot test. The nominal conditions for the test were 37°C for 60 minutes at a pH of 7.[9][10][11]
| Parameter | Variation | Relative Risk of False-Positive | Estimated Uncertainty |
| Temperature | 36°C | 1.5 | 2.0% |
| 38°C | 1.5 | 2.0% | |
| Incubation Time | 58 minutes | 1.0 | 1.0% |
| 62 minutes | 1.0 | 1.0% |
Data sourced from a study on the effects of pH, temperature, and incubation time on LAL gel-clot test responses.[9][10][11]
It is important to note that simultaneous deviations in multiple parameters, such as both temperature and pH, can significantly increase the frequency of false-positive responses.[9][10]
Experimental Protocols
Protocol for Validation of Optimal Incubation Time and Temperature
This protocol outlines a method to validate the optimal incubation parameters for a specific LAL lysate lot and sample type.
1. Materials:
-
LAL Reagent Kit (including lysate and Control Standard Endotoxin - CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Calibrated micropipettes and pyrogen-free tips
-
Vortex mixer
-
Calibrated heating blocks or water baths set to a range of temperatures (e.g., 35°C, 36°C, 37°C, 38°C, 39°C)
-
Calibrated timers
2. Procedure:
-
Prepare a series of endotoxin dilutions from the CSE in LRW, bracketing the labeled lysate sensitivity (λ). A typical series would include 2λ, λ, 0.5λ, and 0.25λ.
-
For each temperature to be tested, pipette 0.1 mL of each endotoxin dilution into a set of duplicate test tubes.
-
Include a negative control by pipetting 0.1 mL of LRW into a duplicate set of tubes for each temperature.
-
Reconstitute the LAL reagent as per the manufacturer's instructions.
-
Add 0.1 mL of the reconstituted lysate to each tube.
-
Gently mix the contents of each tube and place them in their respective temperature-controlled heating blocks.
-
Incubate the tubes for a range of time points at each temperature (e.g., 55, 58, 60, 62, 65 minutes).
-
At each time point, carefully remove the tubes and invert them 180° in a single, smooth motion to observe gel formation.
-
Record the results as positive (a firm gel that remains intact) or negative (no gel or a viscous gel that collapses).
3. Data Analysis:
-
For each temperature and time combination, determine the endpoint, which is the lowest concentration of endotoxin that consistently forms a firm gel.
-
The optimal condition is the temperature and time that yields an endpoint equal to the labeled lysate sensitivity (λ) and where the negative control is consistently negative.
Visualizations
LAL Coagulation Cascade
Caption: The LAL coagulation cascade showing both endotoxin and glucan activation pathways leading to clot formation.
Experimental Workflow for LAL Gel-Clot Test
Caption: A general workflow for performing the LAL gel-clot test.
Troubleshooting Logic for Incubation Parameters
Caption: A decision tree for troubleshooting unexpected LAL test results related to incubation conditions.
References
- 1. njlabs.com [njlabs.com]
- 2. firegene.com [firegene.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. Gel-clot technique, Turbidimetric technique, Chromogenic technique | Wako LAL System [labchem-wako.fujifilm.com]
- 5. Bacterial Endotoxin Test (BET or LAL Test) Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. LAL Assays | Lonza [bioscience.lonza.com]
- 9. researchgate.net [researchgate.net]
- 10. How pH, Temperature, and Time of Incubation Affect False-Positive Responses and Uncertainty of the LAL Gel-Clot Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
improving the stability of purified horseshoe crab coagulin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with purified horseshoe crab coagulin. Our goal is to help you improve the stability and performance of your purified coagulin in various experimental settings.
Troubleshooting Guide
This guide addresses common problems encountered during the purification and handling of horseshoe crab coagulin.
| Problem | Potential Causes | Recommended Solutions |
| Unexpected Gel Formation or Aggregation in Purified Coagulin | 1. Endotoxin (LPS) Contamination: Trace amounts of lipopolysaccharide can activate the coagulation cascade, leading to the conversion of coagulogen to coagulin and subsequent gelation.[1] 2. Presence of Active Proteases: Contaminating proteases can cleave coagulogen, initiating the coagulation cascade.[2] 3. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can promote protein aggregation. | 1. Use pyrogen-free labware and reagents throughout the purification process.[3][4] 2. Add serine protease inhibitors to your buffers.[2] 3. Ensure the buffer pH is not close to the isoelectric point of coagulin and optimize the salt concentration. |
| Precipitation of Purified Coagulin During Storage | 1. High Protein Concentration: Highly concentrated protein solutions are more prone to precipitation. 2. Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein, leading to precipitation.[5] 3. Inappropriate Storage Buffer: The buffer composition may not be optimal for long-term stability. | 1. Store coagulin at an optimal concentration, or dilute it before long-term storage. 2. Aliquot the purified coagulin into single-use volumes to avoid multiple freeze-thaw cycles.[5] 3. Screen different storage buffers containing stabilizing agents like glycerol or sucrose.[6][7] |
| Loss of Coagulin Activity Over Time | 1. Proteolytic Degradation: Residual proteases in the purified sample can degrade coagulin.[2] 2. Oxidation: Oxidation of amino acid residues can lead to a loss of function. 3. Improper Storage Temperature: Storing at temperatures above -20°C can lead to a gradual loss of activity.[5] | 1. Use a cocktail of protease inhibitors during purification and in the final storage buffer.[7] 2. Add reducing agents like DTT or β-mercaptoethanol to the storage buffer, if compatible with your downstream application.[7] 3. Store purified coagulin at -80°C for long-term storage.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for purified horseshoe crab coagulin?
A1: For optimal stability, purified coagulin should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage. 4°C for short-term (days to a week).[5] | Minimizes proteolytic activity and protein degradation. Prevents microbial growth. |
| pH | 6.0 - 8.0 | Maintains the native conformation of the protein. The effective charge of coagulogen at pH 8 is +1.0.[8] |
| Buffer | Tris-HCl or Phosphate buffer with physiological salt concentration (e.g., 150 mM NaCl).[6] | Mimics the natural environment of the protein and prevents aggregation. |
| Additives | 10-50% Glycerol or Sucrose.[6][7] | Acts as a cryoprotectant and protein stabilizer, preventing denaturation during freezing and storage. |
Q2: What factors contribute to the instability of purified coagulin?
A2: The primary factors that can compromise the stability of purified coagulin include:
-
Endotoxin (LPS) Contamination: As a key activator of the coagulation cascade, even minute amounts of LPS can lead to unwanted gelation.[1]
-
Protease Contamination: The horseshoe crab coagulation system is a proteolytic cascade.[2][9] Contaminating proteases can lead to the uncontrolled cleavage of coagulogen and subsequent instability.
-
Suboptimal pH and Ionic Strength: Deviations from the optimal pH and salt concentrations can lead to protein denaturation and aggregation.[10][11]
-
Mechanical Stress: Vigorous vortexing or agitation can denature the protein.
-
Repeated Freeze-Thaw Cycles: This can disrupt the protein's tertiary structure, leading to aggregation and loss of activity.[5]
Q3: Can I freeze-dry (lyophilize) purified coagulin for long-term storage?
A3: Yes, lyophilization can be an effective method for long-term storage of purified coagulin, as it can prevent degradation.[5] However, it is crucial to use a cryoprotectant in the buffer (e.g., trehalose or sucrose) to protect the protein from damage during the freezing and drying process. The lyophilized protein should be stored at -20°C or lower and reconstituted in an appropriate buffer before use.
Q4: How can I prevent premature coagulation during the blood collection and purification process?
A4: Preventing premature coagulation is critical for obtaining stable, purified coagulin. Key measures include:
-
Use of Anticoagulants: Collecting hemolymph in a solution containing an anticoagulant can prevent the initial stages of clotting.
-
Endotoxin-Free Conditions: All equipment and solutions must be pyrogen-free to avoid activating the coagulation cascade.[3][4]
-
Low Temperature: Performing all steps at 4°C slows down enzymatic reactions.[3]
-
Inclusion of Protease Inhibitors: Adding protease inhibitors to the collection and purification buffers will prevent enzymatic degradation.[2]
Experimental Protocols
Detailed Methodology for High-Stability Coagulin Purification
This protocol is designed to minimize contamination and degradation, yielding a more stable purified coagulin product.
Materials:
-
Horseshoe crab hemolymph
-
Pyrogen-free glassware and plasticware
-
Anticoagulant solution (e.g., 2% Tween-20 in 0.5 M pyrogen-free NaCl)[12]
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with protease inhibitor cocktail)
-
Chromatography system (e.g., FPLC or HPLC)
-
Appropriate chromatography columns (e.g., size-exclusion and ion-exchange)
-
Storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20% glycerol)
Procedure:
-
Hemolymph Collection: Collect hemolymph by cardiac puncture into pre-chilled, pyrogen-free tubes containing an anticoagulant solution.[4][12]
-
Amebocyte Separation: Centrifuge the hemolymph at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the amebocytes.
-
Cell Lysis: Resuspend the amebocyte pellet in ice-cold lysis buffer containing protease inhibitors. Disrupt the cells using sonication or a dounce homogenizer on ice.
-
Clarification: Centrifuge the lysate at a high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Chromatographic Purification:
-
Size-Exclusion Chromatography: Load the clarified supernatant onto a size-exclusion chromatography column to separate proteins based on size. Collect fractions corresponding to the molecular weight of coagulogen.
-
Ion-Exchange Chromatography: Pool the coagulogen-containing fractions and load them onto an ion-exchange column for further purification based on charge. Elute the purified coagulogen using a salt gradient.
-
-
Buffer Exchange and Concentration: Exchange the buffer of the purified coagulogen fractions into the final storage buffer using dialysis or a centrifugal concentrator. Concentrate the protein to the desired concentration.
-
Sterile Filtration and Storage: Sterile-filter the final purified coagulin through a 0.22 µm filter. Aliquot into single-use, pyrogen-free tubes and store at -80°C.
Visualizations
Caption: Horseshoe Crab Coagulation Cascade.
Caption: Coagulin Purification Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Limulus polyphemus proclotting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blood Collection from the American Horseshoe Crab, Limulus Polyphemus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. "Physical studies of Limulus coagulogen, the coagulin gel and coagulin " by Thomas Paul Moody [scholars.unh.edu]
- 9. New insights into the hemolymph coagulation cascade of horseshoe crabs initiated by autocatalytic activation of a lipopolysaccharide-sensitive zymogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH levels on platelet aggregation and coagulation: a whole blood in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Bacillus coagulans Coagulin Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of coagulin from Bacillus coagulans.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of coagulin production.
Question: Why is the biomass yield of my Bacillus coagulans culture low?
Answer: Low biomass yield can be attributed to several factors related to culture conditions and media composition. Here are some potential causes and solutions:
-
Suboptimal Growth Temperature: Bacillus coagulans has an optimal growth temperature range of 35-50°C.[1] Fermentation outside of this range can significantly impact cell growth. Verify that your incubator or fermenter is maintaining the correct temperature.
-
Incorrect pH: The optimal initial pH for Bacillus coagulans growth is around 6.0.[2] During fermentation, the production of lactic acid can lower the pH, inhibiting growth. Implementing pH control in a bioreactor can improve sporulation and overall yield.[3][4]
-
Inadequate Aeration and Agitation: Insufficient oxygen supply can limit growth. For shake flask cultures, ensure an adequate loading ratio (e.g., 30%) and an appropriate rotational speed (e.g., 140 rpm).[2] In a fermenter, optimizing the agitation speed and aeration rate is critical.[5]
-
Nutrient Limitation in Media: The composition of the culture medium is crucial for high-density cell growth. Ensure that the medium is not depleted of essential nutrients.
Question: My coagulin yield is low, despite achieving high cell density. What could be the problem?
Answer: Low coagulin production, even with good cell growth, often points to issues with protein expression, secretion, or stability. Consider the following:
-
Plasmid Instability: Coagulin production is linked to a plasmid.[6] Repeated subculturing without selective pressure can lead to plasmid loss. Ensure that the culture is started from a fresh stock and consider if any culture conditions are inadvertently selecting for non-producing cells.
-
Repression of Product Formation: In some cases, the presence of certain carbon sources, like glucose, can repress the production of secondary metabolites.[7] A diauxic growth pattern may be observed, where the desired product is only synthesized after the primary carbon source is depleted.
-
Coagulin Degradation: Proteases in the culture medium could be degrading the expressed coagulin. The stability of coagulin is pH-dependent; it is stable in a pH range of 4 to 8.[6]
-
Inefficient Secretion: While Bacillus species are known for their ability to secrete proteins, inefficiencies in the secretion pathway for coagulin in a particular strain could lead to low extracellular titers.
Question: What are the common challenges in purifying coagulin from the culture supernatant?
Answer: The primary challenges in coagulin purification lie in efficiently separating it from other secreted proteins and components of the culture medium while maintaining its activity.
-
Low Initial Concentration: The concentration of coagulin in the culture supernatant is often low, necessitating a significant concentration step. Ultrafiltration is a common and effective first step.[8][9]
-
Co-purification of Contaminants: Other proteins and biomolecules from the culture medium can co-purify with coagulin, requiring multiple purification steps to achieve high purity. A multi-step approach involving different chromatographic techniques is often necessary.[9][10]
-
Loss of Activity: Coagulin is sensitive to proteases.[6] The purification process should be carried out at low temperatures, and the addition of protease inhibitors can be considered.
Frequently Asked Questions (FAQs)
What is an optimized medium composition for Bacillus coagulans fermentation?
Several studies have optimized the medium composition for Bacillus coagulans to enhance biomass and spore production. The optimal composition can be strain-specific. Below is a comparison of two optimized media:
| Component | Concentration (g/L) - Study 1[2] | Concentration (g/L) - Study 2[11] |
| Molasses | 14.64 | - |
| Wheat Bran | - | 32.12 |
| Peptone | 8 | - |
| Beef Extract | - | 15.24 |
| Corn Syrup Dry Powder | 10 | - |
| MgSO₄ | 0.4848 | 0.49 (as MgSO₄·7H₂O) |
| MnSO₄ | 0.0833 | 0.34 |
| K₂HPO₄ | 1.5 | - |
| KCl | 0.5 | - |
| NaH₂PO₄ | - | 0.31 |
What are the key fermentation parameters to consider for scaling up production?
Successful scale-up requires careful control of several physical and chemical parameters.
| Parameter | Recommended Value/Range | Rationale |
| Temperature | 40-55°C[2][12][13] | B. coagulans is thermophilic; optimal temperature enhances growth rate. |
| pH | Initial pH 6.0, with control during fermentation[2][3][4] | Prevents inhibition by lactic acid accumulation and can improve sporulation efficiency.[3][4] |
| Agitation | Varies with fermenter geometry; e.g., 140 rpm in flasks[2] | Ensures homogeneity and adequate oxygen transfer. |
| Inoculation Ratio | ~4%[2] | An appropriate inoculum size ensures a shorter lag phase. |
| Loading Ratio | ~30% in shake flasks[2] | Provides sufficient headspace for aeration. |
What is a general protocol for coagulin purification?
A multi-step protocol is typically required to achieve high purity of coagulin.
| Step | Description |
| 1. Cell Removal | Centrifuge the late-logarithmic phase culture at 4,000 x g for 15 minutes at 4°C.[8][9] |
| 2. Supernatant Filtration | Filter the supernatant through a 0.45-µm pore size membrane to remove any remaining cells and debris.[8][9] |
| 3. Concentration | Concentrate the cell-free supernatant, for example, 10-fold using ultrafiltration with a 10,000 Da molecular weight cutoff membrane.[8][9] |
| 4. Solid-Phase Extraction | Further purify the concentrated supernatant using a C18 reverse-phase column to remove more impurities.[9] |
| 5. HPLC Purification | The final purification step often involves reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain highly pure coagulin.[9] |
Experimental Protocols
Optimized Fermentation of Bacillus coagulans
-
Prepare the optimized fermentation medium (refer to the tables above for examples).
-
Sterilize the medium by autoclaving.
-
Inoculate the sterile medium with a fresh overnight culture of Bacillus coagulans to a final concentration of 4% (v/v).[2]
-
Incubate the culture at 40°C with agitation (e.g., 140 rpm) for 44 hours.[2]
-
For bioreactor cultivation, maintain the pH at 6.0 through the automated addition of a base (e.g., NaOH).
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) and determine the viable cell count by plating serial dilutions.
Purification of Coagulin
-
Harvest the culture from the fermenter during the late logarithmic phase of growth.
-
Centrifuge the culture at 4,000 x g for 15 minutes at 4°C to pellet the cells.[8][9]
-
Carefully decant and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.[8][9]
-
Concentrate the filtered supernatant using a tangential flow filtration system with a 10 kDa molecular weight cutoff membrane.[9]
-
Apply the concentrated sample to a C18 solid-phase extraction column equilibrated with an appropriate buffer.
-
Elute the bound coagulin using a step or gradient elution with an organic solvent (e.g., acetonitrile) containing a low concentration of trifluoroacetic acid.
-
Further purify the coagulin-containing fractions by RP-HPLC on a C18 column.
-
Monitor the purification process by testing the antimicrobial activity of the fractions and analyzing the protein profile using SDS-PAGE.
Visualizations
Caption: Overall workflow for coagulin production.
Caption: Key parameters in the fermentation process.
Caption: Downstream workflow for coagulin purification.
References
- 1. Application of Bacillus coagulans in Animal Husbandry and Its Underlying Mechanisms [mdpi.com]
- 2. Fermentation process optimization of a bacteriostatic Bacillus coagulans based on response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioprocess development for endospore production by Bacillus coagulans using an optimized chemically defined medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
- 5. Statistical optimization for enhanced yields of probiotic Bacillus coagulans and its phage resistant mutants followed by kinetic modelling of the process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Optimization of fermentation medium of Bacillus coagulans [manu61.magtech.com.cn]
- 12. Bacillus coagulans Strain Selection - Creative Biogene [microbiosci.creative-biogene.com]
- 13. Isolation, functional evaluation, and fermentation process optimization of probiotic Bacillus coagulans | PLOS One [journals.plos.org]
optimizing culture conditions for enhanced coagulin bacteriocin yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for enhanced coagulin bacteriocin yield. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during coagulin production experiments.
1. Why am I not detecting any coagulin activity in my culture supernatant?
-
Answer: Several factors could lead to a lack of detectable coagulin activity. Here’s a step-by-step troubleshooting guide:
-
Verify the Producer Strain: Confirm that your Bacillus coagulans strain is a known coagulin producer. Coagulin production is a strain-specific trait, and the genetic determinants for its production are often located on a plasmid, which can be lost during subculturing.[1][2] Consider performing plasmid analysis to ensure the presence of the necessary genetic material.
-
Check Culture Conditions: Ensure that the culture conditions are optimal for coagulin production. Key parameters to verify include:
-
pH: The optimal pH for bacteriocin production by Bacillus species is often around 7.0.[3][4] Production can be significantly lower at acidic or highly alkaline pH.
-
Temperature: The ideal temperature for growth and bacteriocin production in Bacillus coagulans is typically around 37°C.[2][4]
-
Aeration: While Bacillus coagulans is a facultative anaerobe, the level of aeration can impact bacteriocin production. Ensure consistent and appropriate agitation and aeration throughout the fermentation process.
-
-
Inappropriate Growth Phase: Bacteriocin production is often growth phase-dependent, with maximum production typically occurring during the late logarithmic to early stationary phase.[2] Harvest the supernatant at the correct time point.
-
Degradation of Coagulin: Proteases produced by the host strain can degrade the bacteriocin. Consider adding protease inhibitors to the culture medium, though this should be done cautiously as it may affect cell growth.
-
Sensitivity of the Indicator Strain: Ensure the indicator strain you are using in your activity assay (e.g., Listeria monocytogenes) is sensitive to coagulin. It's advisable to use a known sensitive control strain.
-
Assay Sensitivity: The well diffusion assay may not be sensitive enough to detect low concentrations of coagulin. Consider concentrating the supernatant before performing the assay.
-
2. My coagulin yield is very low. How can I improve it?
-
Answer: Low yield is a common challenge. To enhance coagulin production, a systematic optimization of culture conditions is recommended:
-
Medium Composition: The composition of the growth medium is critical.
-
Carbon Source: Glucose is a commonly used carbon source that supports good growth and bacteriocin production.
-
Nitrogen Source: Complex nitrogen sources like peptone, tryptone, and yeast extract generally support higher bacteriocin yields compared to inorganic nitrogen sources.[5] Cheese whey has also been shown to enhance bacteriocin production in some Bacillus species.[5]
-
Minerals: The presence of certain ions, such as Mn²⁺, can be crucial for the growth of lactic acid bacteria and may influence bacteriocin production.
-
-
pH Control: Maintaining the optimal pH throughout the fermentation is crucial. A controlled pH of 7.0 has been shown to significantly increase bacteriocin production compared to uncontrolled pH conditions.[3]
-
Temperature Optimization: While 37°C is a good starting point, the optimal temperature may vary slightly between strains. A temperature range of 35-37°C is generally effective for bacteriocin production by Bacillus species.[4]
-
Aeration and Agitation: The levels of aeration and agitation can influence oxygen transfer and nutrient distribution, thereby affecting cell growth and bacteriocin synthesis. These parameters should be optimized for your specific fermenter setup.
-
Co-culture: In some cases, co-culturing the producer strain with a sensitive or non-producing strain can induce higher bacteriocin production.
-
3. I am having trouble with the purification of coagulin. What are some common pitfalls?
-
Answer: Coagulin, being a pediocin-like bacteriocin, is a small, cationic, and hydrophobic peptide.[6] These properties can present challenges during purification.
-
Loss of Activity: Bacteriocins can adsorb to surfaces such as glassware and chromatography resins, leading to a loss of activity. To mitigate this, consider using low-protein-binding materials and pre-treating surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream applications.
-
Ammonium Sulfate Precipitation: While a common first step, ensure the correct saturation level is used. For pediocin-like bacteriocins, a saturation of 40-60% is often effective.[7] After precipitation, ensure the pellet is fully resuspended in a suitable buffer.
-
Chromatography:
-
Ion-Exchange Chromatography (IEX): Since coagulin is cationic, a cation-exchange resin should be used. Ensure the pH of your buffer is at least one unit below the isoelectric point (pI) of coagulin to ensure it carries a net positive charge and binds to the column. Elution is typically achieved by increasing the salt concentration.
-
Hydrophobic Interaction Chromatography (HIC): The hydrophobic nature of coagulin makes HIC a suitable purification step.[8] Binding is promoted by high salt concentrations, and elution is achieved by decreasing the salt gradient.
-
-
Incomplete Elution: Pediocin-like bacteriocins can bind strongly to chromatography resins. It may be necessary to use harsher elution conditions, such as the inclusion of a chaotropic agent like guanidine-HCl, to ensure complete recovery.[9]
-
4. My results are inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent results often stem from a lack of tight control over experimental parameters.
-
Inoculum Preparation: Ensure that the inoculum is prepared consistently for each experiment. The age and physiological state of the starter culture can significantly impact the kinetics of the fermentation and the final bacteriocin yield.
-
Media Preparation: Small variations in media components or preparation methods can lead to different outcomes. Use a standardized protocol for media preparation.
-
Environmental Control: Precisely control and monitor pH, temperature, and agitation/aeration throughout the fermentation. Fluctuations in these parameters can lead to variability.
-
Plasmid Stability: As coagulin production is often plasmid-mediated, the plasmid can be lost during repeated subculturing.[1] It is advisable to prepare a master cell bank and use a fresh culture from this bank for each set of experiments.
-
Quantitative Data on Culture Conditions
The following tables summarize the impact of various culture parameters on bacteriocin production.
Table 1: Effect of pH on Bacteriocin Production by Bacillus Species
| pH | Relative Bacteriocin Activity (%) | Reference |
| 5.0 | Lower | [3] |
| 6.0 | Moderate | [10] |
| 7.0 | Optimal | [3][4] |
| 8.0 | Moderate | [3] |
| 9.0 | Lower | [3] |
Table 2: Effect of Temperature on Bacteriocin Production by Bacillus Species
| Temperature (°C) | Relative Bacteriocin Activity (%) | Reference |
| 25 | Lower | [10] |
| 30 | Moderate | [10] |
| 35 | High | [4][10] |
| 37 | Optimal | [4] |
| 45 | Lower | [4][10] |
Table 3: Effect of Nitrogen Source on Bacteriocin Production
| Nitrogen Source | Relative Bacteriocin Yield | Reference |
| Peptone | High | [5] |
| Tryptone | High | [5] |
| Yeast Extract | High | [5] |
| Ammonium Sulfate | Low | [5] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments in coagulin production and characterization.
Protocol 1: Inoculum and Culture Preparation for Coagulin Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Bacillus coagulans from a fresh agar plate to a flask containing 50 mL of MRS broth.
-
Incubate the culture at 37°C for 18-24 hours with agitation (e.g., 150 rpm). This will serve as the seed culture.
-
-
Fermentation:
-
Prepare the production medium (e.g., modified MRS broth with optimized carbon and nitrogen sources). A recommended medium composition is tryptone (1.5%), glucose (1.5%), yeast extract (0.5%), dried corn steep liquor powder (0.2%), ammonium sulfate (0.05%), sodium chloride (0.1%), and sodium dihydrogen phosphate (0.05%) in distilled water, with the pH adjusted to 7.0.[11]
-
Sterilize the production medium by autoclaving at 121°C for 15 minutes.
-
Inoculate the sterile production medium with the seed culture at a 1-2% (v/v) ratio.
-
Incubate the culture at 37°C with agitation (e.g., 150 rpm) for 24-48 hours. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvest the culture supernatant when the culture reaches the late logarithmic or early stationary phase by centrifuging at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the crude coagulin, for further analysis and purification.
-
Protocol 2: Ammonium Sulfate Precipitation of Coagulin
-
Place the cell-free supernatant in a beaker on a magnetic stirrer in a cold room or on ice (4°C).
-
Slowly add finely ground solid ammonium sulfate to the supernatant while gently stirring to achieve a final saturation of 60%.
-
Continue stirring for at least 4 hours or overnight at 4°C to allow for complete precipitation.[12]
-
Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0).
-
Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove residual ammonium sulfate. Use a dialysis membrane with a molecular weight cutoff (MWCO) appropriate for coagulin (e.g., 1 kDa).
Protocol 3: Cation-Exchange Chromatography of Coagulin
-
Column Equilibration:
-
Pack a cation-exchange column (e.g., CM-Sepharose) according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0).
-
-
Sample Loading:
-
Load the dialyzed sample from the ammonium sulfate precipitation step onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound coagulin using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).
-
Collect fractions and monitor the absorbance at 280 nm to identify protein peaks.
-
-
Activity Assay:
-
Assay the collected fractions for anti-Listeria activity using the well diffusion assay (Protocol 4) to identify the fractions containing active coagulin.
-
Pool the active fractions for further analysis or purification steps.
-
Protocol 4: Well Diffusion Assay for Coagulin Activity
-
Indicator Strain Preparation:
-
Prepare an overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes) in a suitable broth (e.g., BHI broth).
-
Prepare a lawn of the indicator strain by spreading 100 µL of the overnight culture onto the surface of an agar plate (e.g., BHI agar).
-
-
Well Preparation:
-
Using a sterile cork borer or a wide-bore pipette tip, create wells of approximately 6-8 mm in diameter in the agar.
-
-
Sample Application:
-
Carefully pipette a known volume (e.g., 50-100 µL) of the coagulin-containing sample (culture supernatant, purified fractions, etc.) into each well.
-
Include a negative control (sterile broth or buffer) and a positive control (a known antimicrobial agent) in separate wells.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration and activity of the coagulin.
-
Visualizations
The following diagrams illustrate key experimental workflows for coagulin production and analysis.
References
- 1. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Efficient Purification Method for Small, Hydrophobic, Cationic Bacteriocins: Purification of Lactococcin B and Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Two Clostridium Bacteriocins by Procedures Appropriate to Hydrophobic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production, purification and characterization of bacteriocin from Lactobacillus murinus AU06 and its broad antibacterial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105175518B - The bacteriocin and preparation method thereof that bacillus coagulans FM603 is generated - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Coagulin Bacteriocin Purification: A Technical Support Center
Welcome to the technical support center for the purification of coagulin bacteriocin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the purification of coagulin.
Ammonium Sulfate Precipitation Issues
Question 1: Why is there low or no bacteriocin activity in the pellet after ammonium sulfate precipitation?
Answer: Several factors can lead to poor recovery of coagulin after ammonium sulfate precipitation. Here are the most common causes and their solutions:
-
Incorrect Ammonium Sulfate Saturation: The optimal saturation for precipitating coagulin may vary. While a 60-80% saturation is often effective for pediocin-like bacteriocins, this may need optimization for your specific conditions.
-
pH of the Supernatant: The pH of the cell-free supernatant can significantly impact protein solubility and precipitation. Coagulin is reported to be stable between pH 4 and 8.
-
Insufficient Incubation Time/Temperature: For complete precipitation, the ammonium sulfate and supernatant mixture requires adequate time at a low temperature.
-
Loss of Activity: The bacteriocin may have been degraded by proteases present in the initial culture supernatant.
-
Solution: Consider adding protease inhibitors to the cell-free supernatant before starting the purification process. Additionally, boiling the supernatant for a short period (e.g., 10 minutes) can help inactivate heat-labile proteases.[6]
-
Ion Exchange Chromatography (IEX) Issues
Question 2: Why is the coagulin bacteriocin not binding to the cation exchange column and eluting in the flow-through?
Answer: This is a common issue in ion exchange chromatography and usually points to incorrect buffer conditions. Coagulin is a cationic peptide, so it should bind to a cation exchanger.[7]
-
Incorrect Buffer pH: For a cationic peptide to bind to a cation exchange resin (like SP Sepharose), the pH of the buffer must be below the isoelectric point (pI) of the peptide, ensuring it carries a net positive charge. The pI of the similar pediocin PA-1 is around 10.0.[8]
-
High Ionic Strength of the Sample: If the salt concentration of your sample is too high, the salt ions will compete with the bacteriocin for binding sites on the resin, leading to elution in the flow-through.
-
Solution: The sample should have a low ionic strength. If your sample is from an ammonium sulfate precipitation step, it must be desalted before loading onto the IEX column. This can be achieved by dialysis against the IEX binding buffer or by using a desalting column.[9]
-
-
Column Not Equilibrated: The column must be fully equilibrated with the binding buffer before loading the sample.
-
Solution: Ensure you have passed a sufficient volume (at least 5-10 column volumes) of binding buffer through the column until the pH and conductivity of the eluate match that of the buffer.
-
Hydrophobic Interaction Chromatography (HIC) Issues
Question 3: The bacteriocin precipitates on the hydrophobic interaction chromatography (HIC) column upon loading. What can be done to prevent this?
Answer: Precipitation on an HIC column is typically caused by excessively high salt concentrations, which over-promote hydrophobic interactions, leading to protein aggregation.
-
Salt Concentration is Too High: While HIC relies on high salt concentrations to promote binding, too much salt can cause the protein to "salt out" and precipitate.[11]
-
Solution: Reduce the initial salt concentration in your binding buffer and sample. Ammonium sulfate is commonly used, often in the range of 1-2 M. Try starting with a lower concentration and see if it prevents precipitation while still allowing for binding.[12]
-
-
Type of Salt: Different salts have varying abilities to promote hydrophobic interactions (the Hofmeister series). Some salts are more likely to cause precipitation than others.
-
Solution: Consider switching to a different salt. For example, if you are using ammonium sulfate, you could try sodium chloride, which is less salting-out.
-
-
Hydrophobicity of the Resin: Using a resin that is too hydrophobic for your protein can also lead to aggregation and precipitation.
-
Solution: Switch to an HIC resin with a lower degree of hydrophobicity (e.g., from a phenyl- to a butyl- or ether-ligand resin).[13]
-
General Purity and Yield Issues
Question 4: After several purification steps, the final yield of coagulin is very low, and SDS-PAGE still shows multiple bands. How can I improve this?
Answer: Low yield and purity are common challenges. A systematic approach is needed to identify the bottleneck.
-
Loss at Each Step: Significant loss of product can occur at each purification stage.
-
Solution: Analyze a small sample from each step (crude supernatant, post-ammonium sulfate, and each chromatography fraction) using an activity assay and SDS-PAGE. This will help you pinpoint the step where the most significant loss occurs. The purification table below can serve as a reference for expected yields.
-
-
Protein Aggregation: Bacteriocins, especially small hydrophobic ones, have a tendency to aggregate, which can lead to loss of activity and difficulty in purification.[14]
-
Solution: Consider adding non-ionic detergents like Tween 80 (e.g., 0.1%) to your buffers during chromatography steps to prevent aggregation.[14]
-
-
Ineffective Chromatography Steps: The chosen chromatography methods may not be optimal for separating coagulin from the specific contaminants in your preparation.
-
Solution: Re-evaluate your purification strategy. If you are using IEX followed by HIC, consider adding a gel filtration step to separate proteins by size. Alternatively, Reverse-Phase HPLC (RP-HPLC) is often a very effective final "polishing" step for purifying small peptides like bacteriocins to high homogeneity.[2][3]
-
Data Presentation: Purification of Coagulin
The following table summarizes the purification of coagulin from Bacillus coagulans I4, providing a benchmark for expected yield and purity at each stage.
| Purification Step | Volume (ml) | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (Fold) |
| Culture Supernatant | 1,000 | 250 | 320,000 | 1,280 | 100 | 1.0 |
| UF Concentrate | 100 | 60 | 208,000 | 3,466 | 65 | 2.7 |
| Solid-Phase Extract | 50 | 1.9 | 160,000 | 84,210 | 50 | 65.8 |
| RP-HPLC | 1 | 0.2 | 128,000 | 640,000 | 40 | 500 |
(Data adapted from Le Marrec et al., 2000)[3]
Experimental Protocols
Detailed methodologies for key assays are provided below.
Agar Well Diffusion Assay for Bacteriocin Activity
This assay is used to determine the antimicrobial activity of coagulin-containing samples.
Materials:
-
Indicator strain (e.g., Listeria innocua)
-
Appropriate growth medium for the indicator strain (e.g., Tryptose Agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip (5-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare the agar medium and cool it to 45-50°C.
-
Inoculate the molten agar with an overnight culture of the indicator strain (e.g., a 1% v/v inoculum to achieve a concentration of ~1.5 x 10^8 CFU/mL).[15]
-
Pour the seeded agar into sterile Petri dishes and allow it to solidify completely in a laminar flow hood.
-
Using a sterile cork borer or the wide end of a sterile pipette tip, cut uniform wells into the agar.[15][16]
-
Pipette a known volume (e.g., 50-100 µL) of the coagulin sample (e.g., fractions from chromatography, supernatant) into each well.[17]
-
Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the sample into the agar.[15]
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU/ml), calculated as the reciprocal of the highest dilution that still gives a clear zone of inhibition.
Tricine-SDS-PAGE for Small Peptides (2-20 kDa)
Due to coagulin's small molecular mass (~4.6 kDa), a Tricine-SDS-PAGE system provides better resolution than a standard Laemmli (Glycine-SDS-PAGE) system.[18][19][20]
Materials:
-
Tricine pre-cast gels or reagents to cast your own (Acrylamide/Bis-acrylamide solution, Tris, Tricine, SDS)
-
Anode Buffer (e.g., 0.2 M Tris-HCl, pH 8.9)
-
Cathode Buffer (e.g., 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25)
-
Tricine SDS Sample Buffer (2X)
-
Reducing agent (e.g., DTT or β-mercaptoethanol)
-
Low molecular weight protein standards
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue or silver staining reagents
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Assemble the pre-cast or hand-cast tricine gel in the electrophoresis tank.
-
Fill the inner (upper) chamber with Cathode Buffer and the outer (lower) chamber with Anode Buffer.
-
Carefully load your prepared samples and molecular weight markers into the wells.
-
Run the electrophoresis at a constant voltage (e.g., 125V) until the dye front reaches the bottom of the gel.[21]
-
-
Staining:
-
Carefully remove the gel from the cassette and place it in a staining tray.
-
Stain the gel with Coomassie Brilliant Blue or perform silver staining to visualize the protein bands.
-
Destain the gel until the protein bands are clearly visible against a clear background. The coagulin band should appear at approximately 3-5 kDa.
-
Bradford Assay for Protein Concentration
This is a colorimetric assay used to determine the total protein concentration in your samples.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in ethanol and phosphoric acid).[6]
-
Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL).
-
Spectrophotometer or microplate reader capable of reading absorbance at 595 nm.
-
Cuvettes or a 96-well microplate.
-
Buffer used to dissolve your protein samples (for blank and standards).
Procedure:
-
Prepare Standards: Prepare a series of BSA standards by diluting the stock solution with the same buffer your samples are in. A typical range is 0.05 to 1.0 mg/mL.[6][18]
-
Prepare Samples: Dilute your unknown protein samples so their concentration falls within the range of your standard curve.
-
Assay:
-
Measurement:
-
Set the spectrophotometer to 595 nm and zero it using the blank.
-
Measure the absorbance of each standard and unknown sample.
-
-
Calculation:
-
Plot a standard curve of absorbance vs. BSA concentration (µg).
-
Use the linear regression equation from the standard curve (y = mx + c) to determine the protein concentration of your unknown samples, remembering to account for the dilution factor.
-
Visualizations
Coagulin Purification Workflow
Caption: A typical experimental workflow for the multi-step purification of coagulin.
Troubleshooting Logic for IEX
Caption: Decision tree for troubleshooting coagulin binding issues in cation exchange.
References
- 1. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 3. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and primary structure of pediocin PA-1 produced by Pediococcus acidilactici PAC-1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. ijcmas.com [ijcmas.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonistic Activity of Bacteriocin-Producing Lactobacillus Local Isolates Against Select Pathogenic Bacterial Strains - Iranian Journal of Medical Microbiology [ijmm.ir]
- 16. youtube.com [youtube.com]
- 17. scielo.br [scielo.br]
- 18. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 19. Preparation of Tricine-SDS-PAGE Gel [yacooscience.com]
- 20. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [ptglab.com]
- 21. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - US [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. bioagilytix.com [bioagilytix.com]
improving the stability and solubility of coagulin bacteriocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and solubility of coagulin bacteriocin.
Troubleshooting Guides
Issue 1: Coagulin Precipitation During Purification or Storage
Symptoms:
-
Visible precipitate formation in the coagulin solution.
-
A decrease in the supernatant's antimicrobial activity.
-
Difficulty in resuspending lyophilized coagulin.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal pH | Coagulin is stable within a pH range of 4.0 to 8.0[1]. Ensure the buffer pH is within this range. For resuspension, use a slightly acidic buffer (e.g., pH 6.0-6.5) as pediocin-like bacteriocins can be more soluble at a slightly acidic pH. |
| High Protein Concentration | High concentrations of coagulin can lead to aggregation and precipitation. If possible, work with more dilute solutions. For concentration steps, consider using methods that allow for simultaneous buffer exchange to a stabilizing formulation. |
| Inappropriate Storage Temperature | While coagulin shows good thermal stability at 60°C for up to 90 minutes and even at 75°C for 30 minutes, repeated freeze-thaw cycles can lead to aggregation.[1] For long-term storage, it is recommended to store coagulin in a lyophilized form at -20°C or below. Reconstitute just before use. |
| Isoelectric Point Precipitation | Proteins are least soluble at their isoelectric point (pI). While the exact pI of coagulin is not readily available in the provided search results, class IIa bacteriocins typically have pI values ranging from 8 to 10.[2] Avoid buffering your solution near this range. |
Experimental Protocol: Optimizing Buffer Conditions for Coagulin Solubility
This protocol outlines a method to test the effect of different buffer additives on coagulin solubility.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock of purified coagulin in a minimal buffer (e.g., 20 mM sodium phosphate, pH 6.5).
-
Prepare stock solutions of potential stabilizing additives:
-
5 M NaCl
-
50% (w/v) Glycerol
-
1 M L-Arginine
-
1 M L-Glutamic acid
-
-
-
Solubility Assay:
-
Prepare a series of microcentrifuge tubes with different buffer compositions. For example:
-
Control: 20 mM Sodium Phosphate, pH 6.5
-
High Salt: 20 mM Sodium Phosphate, 150 mM NaCl, pH 6.5
-
Osmolyte: 20 mM Sodium Phosphate, 10% Glycerol, pH 6.5
-
Amino Acid Mix: 20 mM Sodium Phosphate, 50 mM L-Arginine, 50 mM L-Glutamic acid, pH 6.5
-
-
Add a known excess amount of lyophilized coagulin to each tube.
-
Incubate the tubes with agitation (e.g., on a rotator) at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet the insoluble protein.
-
Carefully collect the supernatant.
-
Determine the protein concentration of the supernatant using a suitable method such as measuring absorbance at 280 nm or a BCA protein assay.[3]
-
-
Data Analysis:
-
Compare the concentration of soluble coagulin in each buffer condition to the control to determine the optimal buffer for solubility.
-
Issue 2: Loss of Coagulin Activity Over Time
Symptoms:
-
A gradual or sudden decrease in the antimicrobial activity of the coagulin solution as determined by an activity assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidation | Pediocin-like bacteriocins, which are structurally similar to coagulin, can be susceptible to oxidation, particularly at methionine residues, leading to a loss of activity.[4] If your sequence contains methionine, consider working under anaerobic conditions or adding antioxidants (e.g., 0.1% (v/v) β-mercaptoethanol or 1 mM DTT), although their compatibility with your downstream application should be verified. Protein engineering to replace methionine residues with non-oxidizable amino acids like leucine or alanine has been shown to increase the stability of pediocin PA-1.[4] |
| Proteolytic Degradation | Coagulin is sensitive to proteases.[1] Ensure that all solutions and equipment are sterile to prevent microbial contamination and the introduction of proteases. If working with crude or partially purified samples, consider adding protease inhibitors, being mindful of their potential interference with downstream applications. |
| Adsorption to Surfaces | Bacteriocins can adsorb to the surfaces of plasticware and glassware, leading to a perceived loss of activity. To mitigate this, consider using low-protein-binding tubes and pipette tips. The addition of a non-ionic surfactant like Tween 80 (e.g., at 0.01-0.1%) can also help to prevent surface adsorption. |
| pH and Temperature Instability | Although coagulin is relatively stable, prolonged exposure to extreme pH or high temperatures can lead to denaturation and loss of activity. Maintain the pH between 4 and 8 and avoid unnecessary heat exposure.[1] |
Experimental Protocol: Thermal Stability Assay of Coagulin
This protocol allows for the quantitative assessment of coagulin's thermal stability.
-
Sample Preparation:
-
Prepare a solution of purified coagulin at a known concentration in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5).
-
-
Heat Treatment:
-
Aliquot the coagulin solution into several microcentrifuge tubes.
-
Expose the tubes to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) for different time intervals (e.g., 15, 30, 60, 90 minutes).
-
Include a control sample kept on ice or at 4°C.
-
-
Activity Assay:
-
After the heat treatment, cool the samples on ice.
-
Perform a quantitative antimicrobial activity assay, such as the agar well diffusion assay, for each sample.
-
-
Data Analysis:
-
Measure the zone of inhibition for each sample.
-
Calculate the residual activity as a percentage of the activity of the unheated control.
-
Plot the residual activity against time for each temperature to determine the thermal stability profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing coagulin?
A1: Coagulin maintains its stability over a pH range of 4.0 to 8.0.[1] For storage, it is advisable to maintain the pH within this range, preferably in a slightly acidic buffer (pH 6.0-6.5) to enhance solubility.
Q2: How can I increase the solubility of my coagulin preparation?
A2: Several strategies can be employed to increase coagulin solubility:
-
Optimize Buffer Conditions: Use a slightly acidic pH and consider the addition of excipients.
-
Additives: The inclusion of certain additives can enhance solubility. A combination of L-arginine and L-glutamate (e.g., 50 mM each) has been shown to increase the solubility of other proteins. Osmolytes like glycerol (5-20%) or sucrose can also be beneficial.
-
Formulation with Nanoparticles: Encapsulation in nanoparticles, such as those made from chitosan, can improve the solubility and stability of bacteriocins.[5]
Q3: My lyophilized coagulin is difficult to reconstitute. What can I do?
A3: Difficulty in reconstituting lyophilized coagulin may be due to aggregation. Here are some tips:
-
Choice of Reconstitution Buffer: Use a pre-chilled, slightly acidic buffer (pH 6.0-6.5).
-
Gentle Agitation: After adding the buffer, allow the pellet to dissolve with gentle agitation (e.g., slow vortexing or rocking) at 4°C. Avoid vigorous shaking which can promote aggregation.
-
Inclusion of Solubilizing Agents: If the above steps are insufficient, consider reconstituting in a buffer containing solubilizing agents like a low concentration of a non-ionic detergent (e.g., 0.1% Tween 80) or the arginine/glutamate combination mentioned earlier.
Q4: How can I accurately quantify the concentration of my purified coagulin?
A4: The concentration of purified coagulin can be determined by measuring its absorbance at 280 nm (A280) using a spectrophotometer.[3] This method is rapid but requires an estimation of the extinction coefficient, which is dependent on the amino acid sequence. Alternatively, a colorimetric method like the Bicinchoninic acid (BCA) assay can be used, which is less dependent on amino acid composition. For activity quantification, the agar well diffusion assay is a standard method where the size of the inhibition zone is correlated with the bacteriocin concentration.[6]
Q5: What are the key steps in a standard coagulin purification protocol?
A5: A typical purification protocol for coagulin involves the following steps[7]:
-
Cell-Free Supernatant Preparation: Centrifuge the bacterial culture to pellet the cells and then filter-sterilize the supernatant.
-
Concentration: Concentrate the supernatant using techniques like ultrafiltration with an appropriate molecular weight cut-off membrane (e.g., 10 kDa).
-
Solid-Phase Extraction: Use a C18 cartridge to bind the bacteriocin, wash away impurities, and then elute the coagulin with a solvent like 70% isopropanol in 5 mM NH4HCO3.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity coagulin, a final purification step using a C18 RP-HPLC column with a water/acetonitrile gradient containing trifluoroacetic acid is effective.
Data Presentation
Table 1: Stability of Coagulin Under Various Conditions
| Parameter | Condition | Stability | Reference |
| pH | 4.0 - 8.0 | Stable | [1] |
| Temperature | 60°C | Stable for 90 minutes | [1] |
| 75°C | Stable for 30 minutes | ||
| Enzymes | α-amylase, Lipase | Unaffected | [1] |
| Proteases | Sensitive | [1] | |
| Organic Solvents | 10% (v/v) | Unaffected | [1] |
Table 2: Summary of a Coagulin Purification Protocol
| Purification Step | Volume (mL) | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (fold) |
| Culture Supernatant | 1000 | 250 | 320,000 | 1,280 | 100 | 1 |
| Ultrafiltration Concentrate | 100 | 50 | 208,000 | 4,160 | 65 | 3.25 |
| Solid-Phase Extraction | 50 | 16.5 | 166,400 | 10,085 | 52 | 7.88 |
| RP-HPLC | 2 | 0.23 | 32,000 | 139,130 | 10 | 108.7 |
| Data adapted from Le Marrec et al. (2000)[7] |
Visualizations
Caption: Workflow for coagulin purification and subsequent analysis.
Caption: Troubleshooting logic for common coagulin issues.
References
- 1. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Continuing Story of Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 4. Engineering Increased Stability in the Antimicrobial Peptide Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology: A Valuable Strategy to Improve Bacteriocin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, purification and characterization of bacteriocin from Lactobacillus murinus AU06 and its broad antibacterial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low yield in Coagulin-H extraction from plant material
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields during the extraction of Coagulin-H from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to prevent low yield of Coagulin-H?
The initial homogenization of the plant material is a critical step. Inefficient cell lysis will result in a significant portion of Coagulin-H remaining trapped within the plant tissue. It is crucial to use a method that ensures maximum cell disruption while minimizing heat generation, which can denature the protein.
Q2: My Coagulin-H yield is inconsistent between batches. What could be the cause?
Inconsistencies in yield can often be traced back to the quality and handling of the raw plant material. Factors such as the age of the plant, harvesting time, and post-harvest storage conditions can significantly impact the concentration and stability of Coagulin-H.
Q3: I suspect proteolytic degradation is reducing my yield. How can I confirm this and what can I do?
Proteolytic degradation is a common issue when extracting proteins from plant tissues. The inclusion of a protease inhibitor cocktail in your extraction buffer is highly recommended. You can confirm proteolytic activity by running a time-course experiment and analyzing protein integrity via SDS-PAGE.
Troubleshooting Guide: Low Coagulin-H Yield
This section addresses specific issues that can lead to a lower than expected yield of Coagulin-H.
Issue 1: Inefficient Cell Lysis
If the initial homogenization does not effectively break down the plant cell walls, the recovery of Coagulin-H will be poor.
Recommendations:
-
Optimize Homogenization Method: Compare different homogenization techniques. For tougher plant material, cryogenic grinding may be necessary.
-
Enzymatic Lysis: Consider a pre-treatment step with cell wall degrading enzymes like cellulase and pectinase.
Issue 2: Suboptimal Extraction Buffer
The composition of the extraction buffer is critical for maintaining the stability and solubility of Coagulin-H.
Recommendations:
-
pH Optimization: The pH of the extraction buffer should be optimized to the native environment of Coagulin-H. Experiment with a range of pH values to determine the optimal condition for solubility and stability.
-
Additive Screening: The inclusion of additives such as reducing agents (e.g., DTT, β-mercaptoethanol) and chelating agents (e.g., EDTA) can prevent oxidation and inactivation by metal ions.
Issue 3: Coagulin-H Precipitation During Extraction
Coagulin-H may be precipitating out of solution during the extraction process, leading to its loss during clarification steps.
Recommendations:
-
Solubility Test: Perform a solubility test at different buffer ionic strengths.
-
Inclusion of Detergents: Low concentrations of non-ionic detergents can help to keep Coagulin-H in solution.
Data Presentation
Table 1: Effect of Homogenization Method on Coagulin-H Yield
| Homogenization Method | Average Yield (mg/g of tissue) | Standard Deviation |
| Blender | 1.2 | 0.3 |
| Mortar and Pestle (liquid N2) | 2.5 | 0.2 |
| Polytron Homogenizer | 2.1 | 0.4 |
Table 2: Impact of Extraction Buffer pH on Coagulin-H Recovery
| Buffer pH | Relative Yield (%) | Protein Stability (t1/2 in hours) |
| 5.0 | 65 | 12 |
| 6.0 | 85 | 24 |
| 7.0 | 100 | 48 |
| 8.0 | 92 | 36 |
Experimental Protocols
Protocol 1: Optimization of Extraction Buffer pH
-
Prepare a series of extraction buffers with pH values ranging from 5.0 to 8.0 in 0.5 unit increments.
-
Aliquot 1g of powdered plant material into separate tubes for each buffer pH.
-
Add 10 mL of the respective extraction buffer to each tube.
-
Homogenize for 2 minutes on ice.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and quantify the Coagulin-H concentration using a suitable assay.
-
Analyze the results to determine the optimal pH for maximum yield.
Protocol 2: Protease Inhibitor Cocktail Efficacy Test
-
Prepare two sets of extraction buffer (at the optimal pH), one with and one without a broad-spectrum protease inhibitor cocktail.
-
Process two identical samples of plant material, one with each buffer type, following the standard extraction protocol.
-
Take aliquots of the supernatant at 0, 1, 2, and 4 hours post-extraction.
-
Immediately add SDS-PAGE sample buffer to the aliquots and heat to denature proteins and inactivate proteases.
-
Run the samples on an SDS-PAGE gel and stain with Coomassie Blue.
-
Compare the integrity of the Coagulin-H band between the two conditions over the time course. A reduction in the intensity of the Coagulin-H band in the absence of inhibitors indicates proteolytic degradation.
Visualizations
Caption: Overview of the Coagulin-H extraction workflow.
Caption: Troubleshooting decision tree for low Coagulin-H yield.
optimizing dosage and administration of Coagulin-H in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Coagulin-H in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Coagulin-H?
A1: Coagulin-H is a novel recombinant protein designed to promote hemostasis. It functions as a potent activator of Factor X in the coagulation cascade. By directly converting Factor X to its active form, Factor Xa, Coagulin-H accelerates the convergence of the intrinsic and extrinsic pathways, leading to a rapid burst of thrombin generation and subsequent fibrin clot formation. This targeted action is intended to produce a localized and controlled pro-coagulant effect at the site of vascular injury.
Q2: What are the recommended administration routes for Coagulin-H in animal studies?
A2: For systemic hemostatic effects, intravenous (IV) administration is the recommended route. This ensures immediate bioavailability and rapid onset of action, which is critical in acute bleeding models. For localized applications, direct topical administration to the bleeding site may be explored, though dosage and formulation will differ significantly from systemic administration.
Q3: How should Coagulin-H be reconstituted and stored?
A3: Coagulin-H is supplied as a lyophilized powder. It should be reconstituted with sterile Water for Injection (WFI) or a buffer specified in the product's certificate of analysis. Gently swirl the vial to dissolve the powder; do not shake, as this can cause denaturation of the protein. Once reconstituted, it is recommended to use the solution immediately. If short-term storage is necessary, it should be kept at 2-8°C for no longer than 4 hours. For longer-term storage, aliquots of the reconstituted product should be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the standard coagulation assays for monitoring the in vivo effects of Coagulin-H?
A4: The primary pharmacodynamic effects of Coagulin-H can be monitored using standard coagulation assays.[1][2][3] Key tests include:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation.[1][2][3]
-
Activated Partial Thromboplastin Time (aPTT): Assesses the intrinsic and common pathways.[1][2][3]
-
Thrombin Time (TT): Evaluates the final step of the common pathway (conversion of fibrinogen to fibrin).[3]
-
Fibrinogen Level: Quantifies the amount of available fibrinogen.[4]
Global assays like thromboelastography (TEG) or rotational thromboelastometry (ROTEM) can also provide a more comprehensive picture of clot formation, strength, and lysis.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant change in bleeding time after Coagulin-H administration. | 1. Incorrect Dosage: The administered dose may be too low for the animal model. 2. Improper Administration: Suboptimal intravenous injection (e.g., subcutaneous infiltration) may have occurred. 3. Reagent Degradation: Coagulin-H may have lost activity due to improper storage or handling. | 1. Dose Escalation: Perform a dose-ranging study to determine the effective dose. 2. Verify Technique: Ensure proper IV administration technique. Consider using a catheter for reliable delivery. 3. Use Fresh Reagent: Reconstitute a fresh vial of Coagulin-H, ensuring adherence to storage and handling protocols. |
| Unexpectedly prolonged PT or aPTT results post-administration. | 1. High Hematocrit: An elevated hematocrit can falsely prolong clotting times due to an altered anticoagulant-to-plasma ratio in the collection tube.[1][6] 2. Consumptive Coagulopathy: At very high doses, Coagulin-H could potentially induce a consumptive coagulopathy, depleting clotting factors and leading to paradoxical prolongation of clotting times. 3. Sample Collection Error: Contamination of the sample with an anticoagulant (e.g., from a catheter flush) can occur. | 1. Adjust for Hematocrit: If hematocrit is >55%, adjust the volume of citrate anticoagulant in the blood collection tube.[6] 2. Reduce Dose: Lower the dose of Coagulin-H and monitor for signs of disseminated intravascular coagulation (DIC), such as thrombocytopenia and decreased fibrinogen levels. 3. Review Collection Protocol: Ensure blood samples are drawn correctly, with an initial discard tube used if drawing from a catheter. |
| High variability in results between animals in the same dose group. | 1. Biological Variation: Inherent physiological differences between animals can lead to varied responses. 2. Inconsistent Dosing/Sampling: Minor inconsistencies in the timing of administration or blood collection can impact results. 3. Pre-analytical Sample Issues: Variations in sample handling (e.g., temperature, time to centrifugation) can affect assay results.[7][8] | 1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Standardize Procedures: Ensure strict adherence to protocols for dosing and sample collection times. 3. Standardize Sample Processing: Implement a consistent protocol for sample processing, including centrifugation speed and temperature. |
| Adverse events observed (e.g., lethargy, respiratory distress). | 1. Thrombotic Events: The dose may be too high, leading to systemic thrombosis. 2. Immunogenic Reaction: The animal may be having an immune response to the recombinant protein. | 1. Immediate Dose Reduction: Cease administration and reduce the dose in subsequent experiments. Perform necropsy and histopathology on affected animals to look for evidence of thrombosis. 2. Monitor for Immune Response: Consider screening for anti-drug antibodies in long-term studies. |
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous Coagulin-H on Coagulation Parameters in a Rat Model
| Dose (mg/kg) | Bleeding Time (seconds) | aPTT (seconds) | PT (seconds) | Fibrinogen (mg/dL) |
| Vehicle Control | 480 ± 60 | 25.5 ± 2.1 | 15.2 ± 1.3 | 210 ± 25 |
| 0.1 | 350 ± 45 | 22.1 ± 1.8 | 13.8 ± 1.1 | 205 ± 22 |
| 0.5 | 210 ± 30 | 18.5 ± 1.5 | 11.5 ± 0.9 | 198 ± 20 |
| 1.0 | 125 ± 20 | 15.2 ± 1.3 | 9.8 ± 0.7 | 195 ± 18 |
| 2.0 | 110 ± 18 | 14.8 ± 1.2 | 9.5 ± 0.6 | 180 ± 21 |
Data are presented as mean ± standard deviation.
Table 2: Human Equivalent Dose (HED) Conversion
| Animal Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | HED Conversion Factor (from Animal Dose in mg/kg) |
| Mouse | 0.02 | 0.007 | 3 | 0.08 |
| Rat | 0.15 | 0.025 | 6 | 0.16 |
| Rabbit | 1.5 | 0.125 | 12 | 0.32 |
| Dog | 10 | 0.400 | 20 | 0.54 |
| Cynomolgus Monkey | 3 | 0.240 | 12 | 0.32 |
HED (mg/kg) = Animal dose (mg/kg) × (Animal Km / Human Km of 37)
Experimental Protocols
Protocol 1: Dose-Optimization of Coagulin-H in a Rat Tail Bleeding Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Grouping: Randomly assign animals to dose groups (e.g., Vehicle, 0.1, 0.5, 1.0, 2.0 mg/kg Coagulin-H), with n=8-10 animals per group.
-
Administration: Administer Coagulin-H or vehicle via a lateral tail vein injection.
-
Bleeding Induction: 5 minutes post-administration, anesthetize the rat and transect the tail 5 mm from the tip with a sterile scalpel.
-
Bleeding Measurement: Immediately immerse the tail in 37°C saline. Record the time until bleeding cessation (defined as no bleeding for at least 30 seconds). If bleeding persists for more than 20 minutes, terminate the measurement and record the value as >1200 seconds.
-
Blood Sampling: Following the bleeding assay, collect blood via cardiac puncture into citrate tubes for coagulation parameter analysis (PT, aPTT, fibrinogen).
-
Data Analysis: Analyze bleeding time and coagulation parameters using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
References
- 1. medschool.co [medschool.co]
- 2. Coagulation Studies — Taming the SRU [tamingthesru.com]
- 3. myadlm.org [myadlm.org]
- 4. youtube.com [youtube.com]
- 5. Global coagulation assays in hypercoagulable states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Evaluation of Coagulopathies - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. www1.wfh.org [www1.wfh.org]
- 8. Coag Tests — HaemBase [haembase.com]
troubleshooting solubility and stability issues of Coagulin-H in vitro
Welcome to the Coagulin-H Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during in vitro experiments with Coagulin-H.
Frequently Asked Questions (FAQs)
1. What is Coagulin-H and what is its primary in vitro characteristic of concern?
Coagulin-H is a novel synthetic peptide with procoagulant properties. A primary challenge for researchers is its tendency to be poorly soluble in aqueous solutions, which can impact experimental results and reproducibility.[1][2]
2. What are the initial recommended storage conditions for lyophilized Coagulin-H?
For optimal long-term stability, lyophilized Coagulin-H should be stored at -20°C or colder in a sealed container with a desiccant.[3][4] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's long-term stability.[4][5]
3. How long can I store Coagulin-H in solution?
Storing peptides in solution is not recommended for long periods as they are more susceptible to degradation.[3][6] If storage in solution is necessary, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store them at -20°C.[5][6][7] For short-term storage of a few days, 4°C is acceptable.[7]
4. My Coagulin-H solution appears cloudy. What does this indicate?
A cloudy or precipitated solution indicates that the peptide is not fully dissolved or has aggregated.[2][5] Using a solution with undissolved peptide will lead to inaccurate concentration calculations and can compromise your experimental results.[1][2] It is recommended to always centrifuge your peptide solution to pellet any undissolved material before use.[1][8]
Troubleshooting Guide: Solubility Issues
Issue: Coagulin-H powder is not dissolving in aqueous buffers (e.g., PBS, Tris).
This is a common issue due to the hydrophobic nature of Coagulin-H. Here are systematic steps to improve solubility:
Troubleshooting Workflow: Coagulin-H Solubilization
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. genextgenomics.com [genextgenomics.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
overcoming off-target effects of Coagulin-H in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome the off-target effects of Coagulin-H in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Coagulin-H?
Coagulin-H is a synthetic peptide designed as a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of Factor Xa, Coagulin-H blocks the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Q2: We are observing unexpected cell proliferation in our cell-based assays with Coagulin-H. Why is this happening?
Unexpected cell proliferation is a known off-target effect of Coagulin-H. This has been attributed to the peptide's unintended interaction with a cell surface receptor, leading to the activation of the MAPK/ERK signaling pathway, which is a key regulator of cell growth and proliferation.
Q3: At what concentrations are the off-target effects of Coagulin-H typically observed?
The off-target effects of Coagulin-H are generally observed at concentrations higher than those required for its anticoagulant activity. The table below summarizes the effective concentrations for both on-target and off-target effects.
Q4: How can we minimize the off-target effects of Coagulin-H in our experiments?
Several strategies can be employed to minimize the off-target effects of Coagulin-H, including:
-
Concentration Optimization: Use the lowest effective concentration of Coagulin-H that achieves the desired level of anticoagulation.
-
Use of a More Selective Analog: If available, consider using a more recently developed analog of Coagulin-H with improved selectivity.
-
Introduction of a Specific Inhibitor for the Off-Target Pathway: In mechanistic studies, a specific inhibitor of the ERK1/2 pathway can be used to confirm that the observed proliferative effects are indeed due to the off-target activity of Coagulin-H.
Troubleshooting Guides
Issue 1: Inconsistent Anticoagulant Activity in Plate-Based Assays
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of Coagulin-H | Verify the dilution calculations and ensure proper mixing of the stock solution. |
| Interference from assay components | Check for potential interactions between Coagulin-H and other components of the assay medium, such as serum proteins. |
| Cell density variations | Ensure consistent cell seeding density across all wells, as this can affect the overall metabolic activity and response to the peptide. |
Issue 2: High Background Signal in Proliferation Assays
| Possible Cause | Troubleshooting Step |
| Serum components in the media | Reduce the serum concentration in the cell culture medium or switch to a serum-free medium if possible, as serum contains growth factors that can activate the ERK1/2 pathway. |
| Contamination of cell cultures | Regularly test cell cultures for mycoplasma contamination, which can affect cell proliferation rates. |
| Extended incubation times | Optimize the incubation time with Coagulin-H to the minimum duration required to observe the desired on-target effect. |
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for Coagulin-H.
| Parameter | Target | Value |
| IC50 (On-Target) | Factor Xa | 15 nM |
| EC50 (Off-Target) | ERK1/2 Phosphorylation | 250 nM |
| Recommended Concentration Range (On-Target Assays) | - | 10-50 nM |
| Concentration Range for Off-Target Effects | - | >200 nM |
Experimental Protocols
Protocol 1: Assessment of ERK1/2 Phosphorylation via Western Blotting
-
Cell Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Coagulin-H (e.g., 0, 50, 100, 250, 500 nM) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The following diagram illustrates the on-target and off-target signaling pathways of Coagulin-H.
improving Coagulin J stability for long-term experiments
Welcome to the Technical Support Center for Coagulin J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a protein with coagulant properties, essential for its function in experimental assays. Like many proteins, its stability can be affected by various environmental factors. For instance, a similar protein, Coagulin produced by Bacillus coagulans I4, is a bacteriocin-like substance with a molecular mass of approximately 3-4 kDa.[1][2] This Coagulin is known to be stable at 60°C for 90 minutes and in a pH range of 4 to 8.[1][2][3]
Q2: What are the primary factors that can affect this compound stability during long-term storage?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Both high temperatures and freeze-thaw cycles can lead to degradation.[4][5]
-
pH: Deviations from the optimal pH can cause aggregation and loss of activity.[4]
-
Protein Concentration: High concentrations can sometimes lead to aggregation.[4]
-
Buffer Composition: The ionic strength and presence of certain excipients can significantly impact stability.[4][6]
-
Proteolysis: Contaminating proteases can degrade the protein over time.[5]
-
Oxidation: Exposure to oxidizing agents can modify amino acid residues and affect protein structure.
Q3: What are the recommended general storage conditions for this compound?
A3: For long-term stability of coagulant proteins, storage at ultra-low temperatures is generally recommended. Storing plasma samples in liquid nitrogen (LN2) or at -80°C has been shown to maintain the stability of coagulation factors for over 12 months.[7] For shorter periods (up to 3 months), storage at -24°C or lower is often sufficient for many coagulation proteins.[8] It is also advisable to store the protein in small aliquots to avoid repeated freeze-thaw cycles.[5][9]
Troubleshooting Guide
Issue 1: this compound is showing signs of precipitation or aggregation in the storage buffer.
-
Possible Cause: The buffer composition may not be optimal for this compound. This could be due to incorrect pH, ionic strength, or the absence of stabilizing agents.[4][6] Aggregation is a common issue, especially at high protein concentrations.[4]
-
Solution:
-
Optimize Buffer pH: Ensure the buffer pH is at least 1 unit away from the isoelectric point (pI) of this compound.
-
Adjust Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength.[10]
-
Add Stabilizing Excipients: Incorporate cryoprotectants like glycerol (at 10-50%) or sugars (e.g., sucrose, trehalose) to prevent aggregation during freezing and storage.[5][9][10] Arginine (e.g., 0.5 M) can also be used as a refolding and stabilizing agent.[11]
-
Reduce Protein Concentration: If possible, store this compound at a lower concentration to minimize intermolecular interactions that can lead to aggregation.[9]
-
Issue 2: A significant loss of this compound activity is observed after a few weeks of storage at -20°C.
-
Possible Cause: Repeated freeze-thaw cycles can denature the protein.[5] Additionally, -20°C may not be a sufficiently low temperature for the long-term stability of this specific protein. Some coagulation factors show degradation even at -74°C over extended periods.[8]
-
Solution:
-
Aliquot Samples: Prepare single-use aliquots of this compound before freezing to avoid multiple freeze-thaw cycles.[9]
-
Optimize Storage Temperature: For long-term storage, consider using -80°C or liquid nitrogen.[7] Studies on coagulation proteins have shown significantly better stability at these lower temperatures.[7][8]
-
Flash Freezing: Rapidly freeze the aliquots in liquid nitrogen before transferring them to the long-term storage temperature. A high freezing rate can have a significant positive impact on plasma quality and protein stability.[7]
-
Issue 3: The activity of this compound varies between different experimental batches.
-
Possible Cause: Inconsistent sample handling and storage conditions can lead to variability. This can include differences in buffer preparation, the number of freeze-thaw cycles, and the duration of storage.
-
Solution:
-
Standardize Protocols: Ensure all experimental steps, from purification to storage and handling, are standardized and well-documented.
-
Implement Quality Control: Regularly test the activity of a standard batch of this compound alongside new batches to monitor for any deviations.
-
Use a Protein Stabilizing Cocktail: Consider using a commercially available protein stabilizing cocktail, which can help maintain the stability of proteins stored at 4°C or -20°C.[5]
-
Data on Coagulation Protein Stability
The following tables summarize the stability of various coagulation factors under different storage conditions, which can serve as a guideline for optimizing this compound storage.
Table 1: Stability of Coagulation Factors in Fresh Plasma at Different Temperatures [12]
| Coagulation Factor | Storage at 4°C (Acceptable Duration) | Storage at 25°C (Acceptable Duration) |
| Prothrombin Time (PT)/INR | ≤ 24 hours | ≤ 24 hours |
| Activated Partial Thromboplastin Time (aPTT) | ≤ 12 hours | ≤ 8 hours |
| Fibrinogen (Fbg) | ≤ 24 hours | ≤ 24 hours |
| Thrombin Time (TT) | ≤ 24 hours | ≤ 24 hours |
| Factor VIII:C | ≤ 2 hours | ≤ 2 hours |
| Factor IX:C | ≤ 4 hours | ≤ 4 hours |
Table 2: Long-Term Stability of Coagulation Proteins in Frozen Plasma [8]
| Storage Temperature | Stability (allowing for 10% variation) |
| -24°C or lower | Up to 3 months for most factors |
| -74°C | At least 18 months for most factors, with many stable for 24 months |
Experimental Protocols
Protocol 1: Determining Optimal Buffer Conditions for this compound Stability
-
Objective: To identify the optimal pH and salt concentration for this compound stability.
-
Materials:
-
Purified this compound
-
A range of buffers with different pH values (e.g., citrate, phosphate, Tris)
-
Sodium chloride (NaCl) stock solution
-
Assay reagents to measure this compound activity
-
-
Methodology:
-
Prepare a matrix of buffers with varying pH (e.g., 5.0, 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Dilute this compound to a final concentration in each buffer condition.
-
Divide each sample into two sets. Measure the initial activity (T=0) of the first set.
-
Incubate the second set at a stress-inducing temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
After incubation, measure the remaining activity of the incubated samples.
-
The buffer condition that retains the highest activity is considered optimal.
-
Protocol 2: Evaluating the Efficacy of Stabilizing Additives
-
Objective: To assess the effect of cryoprotectants and other stabilizers on the stability of this compound during freeze-thaw cycles.
-
Materials:
-
This compound in its optimal buffer (determined from Protocol 1)
-
Stock solutions of potential stabilizers: Glycerol (50%), Sucrose (50%), L-Arginine (1M)
-
Assay reagents for this compound activity
-
-
Methodology:
-
Prepare aliquots of this compound in its optimal buffer.
-
Add different stabilizers to final concentrations (e.g., 10% glycerol, 20% glycerol, 250 mM sucrose, 500 mM L-Arginine). Include a control with no additive.
-
Measure the initial activity (T=0) of one set of aliquots.
-
Subject the remaining aliquots to a series of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A single cycle consists of freezing at -80°C for at least 1 hour, followed by thawing at room temperature.
-
After the designated number of cycles, measure the activity of this compound in each sample.
-
Compare the remaining activity in the presence of different stabilizers to the control to determine the most effective additive.
-
Visualizations
Caption: Hypothetical signaling cascade for this compound activation.
Caption: Workflow for this compound stability optimization experiments.
References
- 1. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. (Open Access) Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 (1998) | B Hyronimus | 203 Citations [scispace.com]
- 4. Fidabio [fidabio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of coagulation proteins in frozen plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of storage time and temperature on coagulation tests and factors in fresh plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coagulin for In Vitro Assays
Disclaimer: The term "Coagulin J" was not found in extensive literature searches. This guide has been developed based on the well-documented protein "Coagulin," which is central to the Limulus Amebocyte Lysate (LAL) assay for endotoxin detection. The principles and troubleshooting advice provided here are based on the function of coagulin in this widely used in vitro assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coagulin concentration and performance in in vitro assays, specifically focusing on the LAL assay.
Frequently Asked Questions (FAQs)
Q1: What is Coagulin and how does it work in the LAL assay?
Coagulin is the gel-forming protein derived from the blood of the horseshoe crab (Limulus polyphemus). In the presence of bacterial endotoxins (lipopolysaccharides or LPS), a series of enzymatic reactions is triggered, leading to the cleavage of coagulogen into coagulin. The resulting coagulin monomers then polymerize to form a solid gel clot, indicating a positive result for endotoxin presence.[1]
Q2: Why is optimizing coagulin concentration important?
Optimizing coagulin concentration is critical for the sensitivity and accuracy of the LAL assay. Too low a concentration may lead to false-negative results or a weak, unreadable gel clot. Conversely, an excessively high concentration can lead to a granular or flocculent precipitate instead of a firm clot, making interpretation difficult and potentially causing false positives.
Q3: What are the different types of LAL assays involving coagulin?
There are three main types of LAL assays:
-
Gel-clot assay: This is a qualitative or semi-quantitative method where the formation of a solid gel clot indicates the presence of endotoxin.[1]
-
Turbidimetric assay: A quantitative method that measures the increase in turbidity (cloudiness) as coagulin precipitates.
-
Chromogenic assay: A quantitative method where the clotting enzyme cleaves a chromogenic substrate, producing a colored product (p-nitroaniline) that is measured spectrophotometrically.[1] The concentration of endotoxin is proportional to the color intensity.
Q4: What factors can interfere with coagulin polymerization?
Several factors can interfere with the enzymatic cascade and subsequent coagulin polymerization, including:
-
pH: The optimal pH for the LAL assay is typically between 6.0 and 8.0.
-
Temperature: The assay should be performed at a consistent temperature, usually 37°C.
-
Inhibitory substances: Certain substances in the sample, such as chelating agents (e.g., EDTA), high salt concentrations, or organic solvents, can inhibit the enzymatic reactions.
-
Cross-reactivity: (1→3)-β-D-Glucans can activate an alternative pathway (Factor G) and lead to coagulin formation, potentially causing false-positive results.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays involving coagulin.
| Problem | Potential Cause | Recommended Solution |
| No gel clot formation in the presence of known endotoxin (False Negative) | Incorrect Coagulin Concentration: Lysate concentration is too low. | Reconstitute a fresh vial of LAL reagent according to the manufacturer's instructions. Ensure proper mixing. |
| Inhibitory Substances in Sample: The sample contains substances that interfere with the enzymatic reaction. | Perform a serial dilution of the sample to dilute the inhibitor. Validate the assay with a positive product control (spike) to confirm inhibition. Consider sample pretreatment methods like pH adjustment or filtration. | |
| Improper Incubation Temperature: The incubation temperature is outside the optimal range (typically 37°C). | Verify the incubator temperature with a calibrated thermometer. Ensure uniform heating of all samples. | |
| Incorrect pH: The pH of the sample-lysate mixture is outside the optimal range (6.0-8.0). | Measure the pH of the sample and adjust if necessary using an appropriate buffer. | |
| Weak or soft gel clot that is difficult to read | Low Endotoxin Concentration: The endotoxin level is near the detection limit of the assay. | Use a more sensitive LAL reagent or a quantitative method (turbidimetric or chromogenic). |
| Suboptimal Incubation Time: The incubation time is too short for a firm clot to form. | Ensure the incubation time is as specified by the LAL manufacturer (typically 60 minutes). | |
| Granular precipitate or flocculation instead of a firm clot (False Positive/Indeterminate) | High Endotoxin Concentration: The endotoxin level is significantly above the assay's upper detection limit. | Dilute the sample and re-test. |
| Presence of (1→3)-β-D-Glucans: These can activate the Factor G pathway, leading to a false positive. | Use a β-glucan-specific blocking buffer or an endotoxin-specific LAL reagent. | |
| Improper Reagent Handling: Vigorous shaking or vortexing of the LAL reagent can denature the enzymes. | Gently swirl the LAL reagent to mix. Avoid creating foam. | |
| Inconsistent results between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or LAL reagent. | Use calibrated pipettes and proper pipetting techniques. Ensure tips are changed between samples. |
| Contamination: Contamination of reagents, water, or labware with endotoxins. | Use pyrogen-free (endotoxin-free) water, tips, and tubes. Maintain aseptic techniques. | |
| Temperature Variation: Inconsistent temperature across the heating block or incubator. | Ensure the heating block or incubator provides uniform temperature distribution. |
Experimental Protocols
Gel-Clot LAL Assay Protocol
This protocol provides a general procedure for a qualitative gel-clot LAL assay. Refer to the specific instructions provided by the LAL reagent manufacturer.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent
-
Endotoxin standard (Control Standard Endotoxin, CSE)
-
Sample to be tested
-
LAL Reagent Water (LRW) or other pyrogen-free water
-
Pyrogen-free test tubes and pipettes
-
Heating block or water bath at 37°C ± 1°C
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW. Allow them to equilibrate to room temperature before use.
-
Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the CSE with LRW to concentrations that bracket the labeled sensitivity of the LAL reagent.
-
Sample Preparation: If necessary, dilute the sample with LRW to a concentration within the detection range of the assay and to overcome potential inhibition.
-
Assay Setup:
-
Pipette 100 µL of each standard, sample, and a negative control (LRW) into separate pyrogen-free test tubes.
-
Carefully add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently mix the contents of each tube.
-
-
Incubation: Place the tubes in a 37°C heating block or water bath and incubate undisturbed for 60 minutes.
-
Reading the Results: After incubation, carefully remove the tubes and invert them 180°.
-
Positive Result: A solid gel clot that remains at the bottom of the tube.
-
Negative Result: The absence of a solid clot; the liquid flows down the side of the tube.
-
Protocol for Overcoming Product Inhibition
If a sample is suspected of containing inhibitors, this protocol can be used to confirm inhibition and determine the appropriate dilution to overcome it.
Materials:
-
Same as the Gel-Clot LAL Assay protocol.
Procedure:
-
Prepare Sample Dilutions: Prepare a series of dilutions of the test sample (e.g., 1:2, 1:5, 1:10, 1:50, 1:100) using LRW.
-
Prepare Positive Product Controls (PPCs): For each dilution, prepare a "spiked" sample by adding a known amount of endotoxin standard. The final endotoxin concentration in the spiked sample should be approximately twice the labeled sensitivity of the LAL reagent.
-
Assay Setup: Set up the assay with the following controls for each dilution:
-
Sample Dilution: The diluted sample alone.
-
PPC: The spiked sample dilution.
-
Negative Control: LRW.
-
Positive Control: Endotoxin standard at twice the LAL sensitivity.
-
-
Perform the Gel-Clot Assay: Follow steps 4-6 of the Gel-Clot LAL Assay protocol.
-
Interpret the Results:
-
If the PPC is positive and the undiluted sample is negative, the sample is free of endotoxin at the detection limit of the assay.
-
If both the PPC and the undiluted sample are negative, the sample is inhibitory.
-
The dilution at which the PPC gives a positive result is the non-inhibitory dilution. This dilution should be used for future testing of the sample.
-
Signaling Pathways and Workflows
Caption: Endotoxin-mediated coagulin gel clot formation pathway in the LAL assay.
Caption: A logical workflow for troubleshooting unexpected LAL assay results.
References
Validation & Comparative
A Comparative Guide to Endotoxin Detection: Coagulin-Based LAL Assays vs. Recombinant Factor C Methods
For researchers, scientists, and drug development professionals, the accurate detection of endotoxins is a critical component of ensuring the safety of parenteral drugs and medical devices. This guide provides an objective comparison of the traditional coagulin-based Limulus Amebocyte Lysate (LAL) assay and the more recent recombinant Factor C (rFC) methods, supported by experimental data and detailed protocols.
Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, can elicit severe pyrogenic responses in humans if they contaminate sterile products.[1][2] For decades, the gold standard for endotoxin detection has been the LAL assay, which utilizes a clotting cascade initiated by the blood lysate of the horseshoe crab (Limulus polyphemus).[1][3] However, the emergence of recombinant DNA technology has led to the development of rFC assays, providing a synthetic and sustainable alternative.[2][4] This guide will delve into the principles, performance, and practical considerations of both methodologies.
Principle of Detection: A Tale of Two Cascades
The fundamental difference between the two assays lies in their activation pathways. The coagulin-based LAL assay relies on a complex enzymatic cascade involving multiple factors, whereas the rFC method utilizes a simplified, more specific reaction.
Coagulin-Based LAL Assay: The LAL assay mimics the horseshoe crab's innate immune response.[3] The cascade is initiated when Factor C binds to endotoxin. This triggers a series of serine protease zymogen activations, including Factor B and a proclotting enzyme.[2][5] Ultimately, the activated clotting enzyme cleaves coagulogen to form coagulin, resulting in the formation of a gel clot.[3] This clotting can be detected qualitatively (gel-clot method) or quantitatively through changes in turbidity (turbidimetric method) or color (chromogenic method).[6][7] A significant characteristic of the LAL assay is a secondary activation pathway involving Factor G, which is triggered by (1,3)-β-D-glucans, a component of fungal cell walls. This can lead to false-positive results.[1][2]
Recombinant Factor C (rFC) Assay: The rFC assay is a more streamlined method that isolates the initial step of the LAL cascade.[2] It utilizes a recombinant form of Factor C, the endotoxin-sensitive protein.[8] Upon binding to endotoxin, the recombinant Factor C is activated and directly cleaves a synthetic fluorogenic or chromogenic substrate.[2][8] The resulting fluorescent or colorimetric signal is directly proportional to the endotoxin concentration.[8] Crucially, the rFC assay does not contain Factor G, making it specific to endotoxins and eliminating the risk of false positives from glucans.[1][2]
Performance Comparison: A Data-Driven Analysis
The choice between LAL and rFC assays often depends on a variety of performance parameters. The following tables summarize key quantitative data from comparative studies.
| Parameter | Coagulin-Based LAL Assays | Recombinant Factor C (rFC) Assays | References |
| Specificity | Can be activated by both endotoxins (via Factor C) and (1,3)-β-D-glucans (via Factor G), potentially leading to false positives. | Specific to endotoxins as it only contains recombinant Factor C and lacks the Factor G pathway. | [1][2][9] |
| Lot-to-Lot Consistency | As a biological product derived from horseshoe crabs, LAL reagents can exhibit inherent biological variability between lots. | Produced using recombinant DNA technology, offering higher purity and greater lot-to-lot consistency. | [1][2][9] |
| Sensitivity (Limit of Detection) | Varies by method: Gel-clot (~0.03 EU/mL), Turbidimetric (~0.001 EU/mL), Chromogenic (~0.005 EU/mL). | Typically in the range of 0.005 EU/mL. | [8][10] |
| Interference | Susceptible to interference from various substances including glucans, some proteins, and chelating agents. | Generally less susceptible to interference, particularly from glucans. However, interference from other product matrix components can still occur. | [1][11][12] |
| Sustainability | Relies on the bleeding of horseshoe crabs, raising ecological and conservation concerns. | An animal-free method, providing a sustainable and ethical alternative. | [4] |
| Regulatory Acceptance | The established "gold standard" and compendial method in major pharmacopoeias (USP, Ph. Eur., JP). | Increasingly accepted by regulatory bodies. The European Pharmacopoeia has a dedicated chapter (2.6.32), and the USP has approved its use. | [4] |
Table 1: General Performance Comparison of Coagulin-Based LAL and Recombinant Factor C Assays
| Study Parameter | Kinetic Chromogenic LAL | Recombinant Factor C (rFC) | Key Findings | Reference |
| Mean Endotoxin Recovery | 120% | 100% - 107% | rFC assays showed mean recovery rates closer to the nominal value of 100%. | [9] |
| Mean Positive Product Control (PPC) Recovery | 113% | 96% - 105% | rFC assays demonstrated PPC recoveries closer to the expected 100%. | [9] |
| Coefficient of Variation (CV) | 23% | 18% - 23% | Both methods showed comparable precision. | [9] |
Table 2: Summary of a 6-Year Proficiency Test Program Comparing Kinetic Chromogenic LAL and rFC Assays [9]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the general procedure for endotoxin testing, the following diagrams are provided.
Caption: Coagulin-Based LAL Assay Signaling Pathway
References
- 1. Traditional LAL Assays vs. rFC Assays | FUJIFILM Wako [wakopyrostar.com]
- 2. researchgate.net [researchgate.net]
- 3. biomerieux.com [biomerieux.com]
- 4. atc.com.tr [atc.com.tr]
- 5. Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Single-step, chromogenic Limulus amebocyte lysate assay for endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 12. Endotoxin Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]
A Comparative Guide to Recombinant Coagulogen and Native Coagulogen for Endotoxin Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of recombinant coagulogen-based assays and traditional Limulus Amebocyte Lysate (LAL) assays, which utilize native coagulogen, for the detection of bacterial endotoxins. We will delve into the performance, specificity, and experimental protocols of these methods, supported by experimental data, to assist researchers and quality control professionals in making informed decisions for their endotoxin testing needs.
Introduction to Endotoxin Testing and the Role of Coagulogen
Bacterial endotoxins, specifically lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, are potent pyrogens that can cause severe inflammatory responses in humans.[1][2] Consequently, the detection and quantification of endotoxins are critical for ensuring the safety of parenteral drugs, medical devices, and other pharmaceutical products.[3][4]
The traditional method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) test, which utilizes a cascade of serine proteases extracted from the amebocytes of the horseshoe crab (Limulus polyphemus).[5][6] A key component of this cascade is coagulogen, a clottable protein that, upon enzymatic cleavage, forms a gel clot, indicating the presence of endotoxins.[7][8][9]
Concerns over the sustainability of horseshoe crab populations and the potential for false-positive results due to (1→3)-β-D-glucan have driven the development of recombinant alternatives.[8] These alternatives are based on recombinant proteins of the LAL cascade, primarily recombinant Factor C (rFC), and more recently, recombinant cascade reagents that include other components of the pathway.
Comparison of Native and Recombinant Coagulogen-Based Assays
The key difference between the native and recombinant assays lies in their composition and detection principles. Native LAL contains the entire coagulation cascade, including Factor C, Factor B, proclotting enzyme, and coagulogen, as well as Factor G, which can be activated by glucans.[10] Recombinant assays, on the other hand, are more defined.
| Feature | Native LAL Assays (Gel-Clot, Turbidimetric, Chromogenic) | Recombinant Factor C (rFC) Assays (Fluorometric) | Recombinant Cascade Reagent (RCR) Assays (Chromogenic) |
| Core Component | Lysate from horseshoe crab amebocytes containing the full coagulation cascade. | Recombinant Factor C produced in cell culture.[7] | Recombinant Factor C, Factor B, and proclotting enzyme.[4] |
| Detection Principle | Gel clot formation, increase in turbidity, or color change from a chromogenic substrate.[7][8][11] | Cleavage of a synthetic fluorogenic substrate by activated rFC.[3][5] | Cleavage of a chromogenic substrate by the reconstituted enzymatic cascade.[10][12] |
| Specificity | Can be activated by both endotoxin (via Factor C) and (1→3)-β-D-glucan (via Factor G), potentially leading to false positives.[8][13] | Highly specific to endotoxin as it does not contain Factor G.[10] | Specific to endotoxin due to the absence of Factor G.[12] |
| Sustainability | Relies on the bleeding of horseshoe crabs, raising ecological concerns. | Animal-free, produced through recombinant DNA technology.[7] | Animal-free, offering a sustainable alternative.[4] |
| Variability | Subject to lot-to-lot variability due to its biological origin.[14] | Offers greater consistency and reduced variability.[14] | Provides high consistency and reproducibility. |
Performance Data: A Comparative Summary
Several studies have compared the performance of recombinant assays to the traditional LAL test. A long-term study comparing a kinetic chromogenic LAL assay with two rFC-based assays demonstrated that both rFC assays were comparable to LAL and met the acceptance criteria for bacterial endotoxin testing.[15] The rFC-based methods even showed better endotoxin recovery rates.[15]
However, another study that analyzed 128 samples with environmental endotoxin found that while two compendial LAL methods were non-inferior to each other, the non-inferiority claim could not be made for any of the tested recombinant reagents.[16][17] This highlights the importance of thorough validation of alternative methods with product-specific samples.
| Parameter | LAL Assays | rFC Assays | RCR Assays |
| Sensitivity | High, capable of detecting picogram levels of endotoxin.[13] | Comparable or higher sensitivity to LAL assays.[3][18] | High sensitivity due to signal amplification through the enzymatic cascade.[4] |
| Linearity | Good linearity between endotoxin concentration and response in quantitative assays.[13] | Excellent linearity over a wide range of endotoxin concentrations. | Demonstrates a steep standard curve, indicating high sensitivity.[4] |
| Interference | Susceptible to interference from various substances that can inhibit or enhance the enzymatic reaction. | Can also be subject to interference, requiring product-specific validation. | May be less susceptible to interference from certain drug components compared to rFC alone.[4] |
Experimental Protocols
Native LAL Chromogenic Assay
The chromogenic LAL assay quantifies endotoxin levels by measuring the color intensity produced by the cleavage of a synthetic chromogenic substrate.
-
Reagent Preparation : Reconstitute the LAL reagent and the Control Standard Endotoxin (CSE) with LAL Reagent Water.
-
Standard Curve Preparation : Prepare a series of endotoxin standards by serial dilution of the CSE.
-
Sample Preparation : Dilute the test sample to overcome any potential interference. A positive product control (sample spiked with a known amount of endotoxin) is also prepared.
-
Assay Procedure :
-
Data Analysis : Measure the absorbance of the wells at a specific wavelength using a spectrophotometer. The endotoxin concentration in the sample is determined by comparing its absorbance to the standard curve.[2]
Recombinant Factor C (rFC) Fluorometric Assay
The rFC assay is a quantitative, kinetic fluorescent test for the detection of endotoxin.
-
Reagent Preparation : Prepare the rFC reagent, which includes recombinant Factor C, a fluorogenic substrate, and a buffer.
-
Standard Curve Preparation : Prepare a series of endotoxin standards.
-
Sample Preparation : Dilute the test sample as required.
-
Assay Procedure :
-
Data Analysis : The fluorescence is measured over time, and the endotoxin concentration is determined from the rate of fluorescence increase compared to the standard curve.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways for native LAL and recombinant endotoxin tests.
Caption: General experimental workflow for endotoxin testing.
Conclusion
Recombinant coagulogen-based assays, particularly rFC and RCR methods, present significant advantages over traditional LAL tests in terms of specificity and sustainability. By eliminating the Factor G pathway, they provide a more accurate measurement of endotoxin, free from glucan interference.[10] The recombinant nature of these assays also ensures greater lot-to-lot consistency and alleviates the reliance on a finite animal resource.
While data suggests that recombinant methods are comparable and in some cases superior to LAL assays, it is imperative for laboratories to perform thorough validation studies.[15][16] This is crucial to ensure the suitability of the chosen method for specific products and to guarantee the safety and quality of pharmaceutical products. The adoption of these advanced, animal-free technologies represents a significant step forward in the field of endotoxin testing.
References
- 1. researchgate.net [researchgate.net]
- 2. njlabs.com [njlabs.com]
- 3. EndoLISA® Detection Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Genetic engineering approach to develop next-generation reagents for endotoxin quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 6. horseshoecrab.org [horseshoecrab.org]
- 7. pharmtech.com [pharmtech.com]
- 8. horseshoecrab.org [horseshoecrab.org]
- 9. Structure and function of coagulogen, a clottable protein in horseshoe crabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. A new chromogenic endotoxin-specific assay using recombined limulus coagulation enzymes and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of limulus amebocyte lysate and recombinant endotoxin alternative assays for an assessment of endotoxin detection specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. usp.org [usp.org]
- 19. The Detection of Endotoxins via The LAL Test, The Chromogenic Method [wakopyrostar.com]
A Comparative Analysis of Coagulin from Different Horseshoe Crab Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of coagulin, the primary protein involved in the gelation of horseshoe crab hemolymph, from the four extant species: Tachypleus tridentatus, Limulus polyphemus, Carcinoscorpius rotundicauda, and Tachypleus gigas. This comparison is crucial for researchers in drug development, medical device testing, and immunology who rely on the unique properties of the horseshoe crab coagulation cascade.
Biochemical and Physicochemical Properties
The coagulogen protein, the precursor to coagulin, exhibits notable similarities and differences across the four species. These variations can influence the performance of Limulus Amebocyte Lysate (LAL) and Tachypleus Amebocyte Lysate (TAL) assays used for endotoxin detection.
| Property | Tachypleus tridentatus (TT) | Limulus polyphemus (LP) | Carcinoscorpius rotundicauda (CR) | Tachypleus gigas (TG) |
| Molecular Weight (Unreduced Coagulogen) | 21,000 Da[1] | 24,000 Da[1] | 21,000 Da[1] | 21,000 Da[1] |
| Molecular Weight (Reduced Coagulogen) | 20,000 Da[1] | 20,000 Da[1] | 20,000 Da[1] | 20,000 Da[1] |
| Number of Amino Acid Residues | 175 | 175[2] | 175[3] | 175[4] |
| N-terminal Residue | Alanine[1] | Glycine[1] | Leucine[1] | Aspartic Acid[1] |
| C-terminal Residue | Phenylalanine[1] | Serine[1] | Tyrosine[1] | Phenylalanine[1] |
| Amino Acid Sequence Homology with T. gigas | 87%[4] | 67%[4] | N/A | 100% |
| Immunochemical Cross-Reactivity | High with other Asian species, none with LP[1] | None with Asian species[1] | High with other Asian species, none with LP[1] | High with other Asian species, none with LP[1] |
Horseshoe Crab Coagulation Cascade
The gelation of horseshoe crab hemolymph is initiated by the presence of bacterial endotoxins (lipopolysaccharides, LPS) or (1,3)-β-D-glucans from fungi. This triggers a serine protease cascade that culminates in the conversion of soluble coagulogen into insoluble coagulin, which then polymerizes to form a gel clot. This process is the basis of the LAL and TAL tests.
Comparative Performance Data
Direct comparative studies on the gelation kinetics and antimicrobial activity of purified coagulin from all four species are limited. However, available data and qualitative observations are summarized below.
Gelation Kinetics
Antimicrobial Activity
The primary role of the coagulin gel is to immobilize and entrap invading pathogens.[2] While the gel itself acts as a physical barrier, the hemolymph also contains a variety of potent antimicrobial peptides (AMPs), such as tachyplesins and polyphemusins, that are released during the coagulation process.
Direct and comparative Minimum Inhibitory Concentration (MIC) values for purified coagulin from the four species are not well-documented in scientific literature. The antimicrobial efficacy is often attributed to the synergistic action of the physical entrapment by the coagulin gel and the potent activity of the co-released AMPs. The focus of most research has been on these other AMPs rather than coagulin itself for direct antimicrobial action.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization and comparison of coagulin.
Experimental Workflow for Comparative Analysis
Gel-Clot Assay (Qualitative)
The gel-clot assay is a simple, qualitative method to determine the presence of endotoxin.
-
Preparation: Aseptically reconstitute Limulus Amebocyte Lysate (LAL) reagent with LAL Reagent Water. Prepare a series of dilutions of the test sample.
-
Incubation: Add 0.1 mL of the LAL reagent to 0.1 mL of the test sample in a depyrogenated glass tube. Mix gently and incubate at 37 ± 1°C for 60 ± 2 minutes in a water bath or dry heat block, avoiding vibration.
-
Reading: After incubation, carefully invert the tube 180°. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. A negative result is the absence of a solid clot.
Turbidimetric Assay (Quantitative)
This assay measures the increase in turbidity as coagulin polymerizes.
-
Reagents and Samples: Reconstitute the LAL reagent and prepare a standard curve of known endotoxin concentrations. Prepare dilutions of the test sample.
-
Assay Setup: Pipette 50 µL of standards and samples into a 96-well microplate.
-
Reaction Initiation: Add 50 µL of the LAL reagent to each well.
-
Measurement: Place the microplate in a kinetic microplate reader pre-set to 37°C. The reader will measure the change in optical density (turbidity) over time, typically at a wavelength of 340-405 nm. The time it takes for the turbidity to reach a certain level is inversely proportional to the endotoxin concentration.
Chromogenic Assay (Quantitative)
This method uses a synthetic chromogenic substrate that releases a colored product upon cleavage by the clotting enzyme.
-
Reagents and Samples: Prepare endotoxin standards and sample dilutions. The LAL reagent for this assay contains the chromogenic substrate.
-
Incubation: Add 50 µL of LAL reagent to 50 µL of standard or sample in a 96-well plate. Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Substrate Cleavage: The activated clotting enzyme cleaves the chromogenic substrate, releasing p-nitroaniline (pNA), which is yellow.
-
Stopping the Reaction: Add a stop solution (e.g., 25% acetic acid) to each well.
-
Measurement: Read the absorbance of each well at 405 nm. The intensity of the color is directly proportional to the amount of endotoxin present.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Serial Dilutions: Prepare serial two-fold dilutions of the purified coagulin in the broth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Reading: The MIC is the lowest concentration of coagulin at which there is no visible turbidity (growth) in the well.
Conclusion
Coagulins from the four species of horseshoe crabs share a fundamental role in the innate immune response through the formation of a pathogen-trapping gel. While they exhibit high structural and functional homology, especially among the Asian species, there are distinct differences in their biochemical properties, such as molecular weight and terminal amino acid residues. The American species, Limulus polyphemus, is the most distinct biochemically and immunochemically. These differences likely translate to variations in gelation kinetics and overall performance in endotoxin detection assays. Further direct comparative studies are needed to fully quantify the functional differences in gelation speed and antimicrobial efficacy of the purified coagulins. Such research would be invaluable for optimizing existing LAL/TAL-based technologies and for the development of novel therapeutics and diagnostics.
References
- 1. "Physical studies of Limulus coagulogen, the coagulin gel and coagulin " by Thomas Paul Moody [scholars.unh.edu]
- 2. Proteomic analysis of Malaysian Horseshoe crab (Tachypleus gigas) hemocytes gives insights into its innate immunity host defence system and other biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Stability of gels formed following coagulation of Limulus amebocyte lysate: lack of covalent crosslinking of coagulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Coagulin LAL Test vs. Monocyte Activation Test for Pyrogen Detection
For researchers, scientists, and drug development professionals, ensuring the pyrogen-free status of parenteral drugs and medical devices is a critical aspect of patient safety. For decades, the Limulus Amebocyte Lysate (LAL) test, based on the coagulation of horseshoe crab blood extract, has been the gold standard for detecting endotoxins. However, the Monocyte Activation Test (MAT) has emerged as a powerful alternative, offering a more comprehensive assessment of pyrogenic contamination. This guide provides an objective comparison of the efficacy of the Coagulin LAL test versus the Monocyte Activation Test, supported by experimental data and detailed methodologies.
The primary distinction between the two assays lies in their scope of detection. The LAL test is highly specific for endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2] In contrast, the Monocyte Activation Test is a broader pyrogen test, capable of detecting both endotoxin and non-endotoxin pyrogens (NEPs).[1][3][4] NEPs encompass a wide range of substances from Gram-positive bacteria (like lipoteichoic acid), viruses, fungi, and even materials like plastics that can induce a fever response.[1] This makes the MAT a more holistic safety assay, as it mimics the human immune response to a wider array of potential contaminants.[5]
Quantitative Performance Comparison
The choice between the LAL test and MAT often depends on the specific application, the nature of the product being tested, and regulatory requirements. The following table summarizes the key quantitative performance characteristics of each test.
| Feature | Coagulin LAL Test | Monocyte Activation Test (MAT) |
| Pyrogens Detected | Endotoxins (Lipopolysaccharides from Gram-negative bacteria) only.[1][6] | Endotoxins and Non-Endotoxin Pyrogens (NEPs) from Gram-positive bacteria, yeasts, molds, viruses, and other sources.[3][7] |
| Principle | Enzymatic cascade triggered by endotoxin, leading to blood coagulation.[1][2] | In-vitro simulation of the human immune response; pyrogens activate monocytes to release pro-inflammatory cytokines (e.g., IL-6).[3][5] |
| Biological Source | Amoebocytes from horseshoe crab (Limulus polyphemus) blood.[1][2] | Human monocytes, either from peripheral blood mononuclear cells (PBMCs), cryopreserved whole blood, or a monocytic cell line (e.g., Mono-Mac-6).[3][4] |
| Sensitivity (Limit of Detection) | Varies by method: Gel-clot (0.015 - 0.5 EU/ml), Turbidimetric (as low as 0.001 EU/ml), Chromogenic (as low as 0.0002 EU/ml).[1] | Highly sensitive, capable of detecting pyrogens at levels relevant to human fever induction.[3] |
| Physiological Relevance | Does not directly mimic the human fever response.[1] | High, as it is based on the human inflammatory reaction to pyrogens.[4][5] |
| Regulatory Acceptance | Widely accepted by pharmacopoeias (e.g., European Pharmacopoeia 2.6.14, USP <85>) for endotoxin detection.[7] | Accepted by the European Pharmacopoeia (Chapter 2.6.30) as a pyrogen test and as an alternative to the rabbit pyrogen test.[8][7] Mentioned by the FDA as an alternative to the rabbit pyrogen test.[8] |
| Animal Welfare | Relies on the bleeding of horseshoe crabs, raising ecological and ethical concerns.[1] | In-vitro method using human cells, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing).[7][9] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedural steps of each test, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for performing the Gel-Clot LAL test and a typical Monocyte Activation Test.
Coagulin LAL Test (Gel-Clot Method) Protocol
This protocol is a generalized procedure and may require optimization based on the specific LAL reagent kit and sample being tested.
-
Reagent and Sample Preparation:
-
Reconstitute the lyophilized LAL reagent with LAL Reagent Water as per the manufacturer's instructions. Gently swirl to dissolve, avoiding foaming.[10]
-
Reconstitute the Control Standard Endotoxin (CSE) to a known concentration (e.g., 1 EU/mL) using LAL Reagent Water.[10]
-
Prepare a series of twofold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent.[10]
-
Prepare dilutions of the test sample. The dilutions must be validated to ensure they do not inhibit or enhance the reaction.[11]
-
-
Assay Procedure:
-
Using pyrogen-free glass tubes, add 0.1 mL of each CSE dilution, test sample dilution, and a negative control (LAL Reagent Water) to separate tubes.[10]
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.[10]
-
Immediately after adding the lysate, gently mix the contents of each tube.[10]
-
Place the tubes in a non-circulating water bath or dry heat block at 37°C ± 1°C for 60 minutes ± 2 minutes, ensuring they are not disturbed.[10]
-
-
Interpretation of Results:
-
After the incubation period, carefully remove the tubes and invert them 180°.[12]
-
A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube.[12]
-
A negative result is indicated if no clot has formed and the liquid flows down the side of the inverted tube.[12]
-
The endotoxin concentration of the sample is determined by the highest dilution that gives a positive result.
-
Monocyte Activation Test (MAT) Protocol
This protocol describes a general procedure using cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) and IL-6 detection by ELISA.
-
Cell and Sample Preparation:
-
Rapidly thaw cryopreserved human PBMCs in a 37°C water bath.[13]
-
Transfer the thawed cells to a culture medium and centrifuge to wash. Resuspend the cells in fresh culture medium to the desired concentration (e.g., 4 x 10^5 cells/mL).[13]
-
Prepare a standard curve of a reference endotoxin standard.[13]
-
Prepare the test sample at various dilutions in the culture medium.
-
-
Incubation:
-
Cytokine Detection (ELISA for IL-6):
-
After incubation, centrifuge the plate and collect the supernatants.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the concentration of Interleukin-6 (IL-6) released by the monocytes.[5] This typically involves the following steps:
-
Coating a 96-well plate with an IL-6 capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody for IL-6.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the endotoxin standards.
-
Determine the IL-6 concentration in the test samples by interpolating their absorbance values on the standard curve.
-
The pyrogenicity of the sample is then expressed in Endotoxin Equivalent Units per milliliter (EU/mL).
-
Conclusion
Both the Coagulin LAL test and the Monocyte Activation Test are valuable tools for ensuring the safety of parenteral products. The LAL test remains a highly sensitive and specific method for the detection of endotoxins. However, its inability to detect non-endotoxin pyrogens is a significant limitation.[1][6] The Monocyte Activation Test addresses this gap by detecting a broad spectrum of pyrogens, offering a more comprehensive and physiologically relevant assessment of pyrogenic contamination.[4][7] For products with a risk of non-endotoxin contamination or for a more complete evaluation of pyrogenicity that better reflects the human response, the MAT presents a superior alternative. The choice of test should be based on a thorough risk assessment of the manufacturing process and the nature of the final product.
References
- 1. mat-biotech.com [mat-biotech.com]
- 2. Selecting the correct testing method and sensitivity for endotoxin detection | FUJIFILM Wako [wakopyrostar.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Pyrogen Risk and use of MAT Test in Pharma Processing [rapidmicrobiology.com]
- 5. Pyrogen testing with the Monocyte Activation Test | Lonza [bioscience.lonza.com]
- 6. The monocyte activation test detects potentiated cytokine release resulting from the synergistic effect of endotoxin and non-endotoxin pyrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrogens detection using Monocyte Activation Test (MAT) | Quality Assistance [quality-assistance.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. The monocyte activation test detects potentiated cytokine release resulting from the synergistic effect of endotoxin and non-endotoxin pyrogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Coagulin Bacteriocin and Nisin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of coagulin bacteriocin and the well-established bacteriocin, nisin. The information presented is based on available experimental data to assist researchers and professionals in evaluating their potential applications.
Introduction
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria. They represent a promising alternative to traditional antibiotics, particularly in food preservation and as potential therapeutic agents. Nisin, produced by Lactococcus lactis, is a well-characterized and widely used bacteriocin with a broad spectrum of activity against Gram-positive bacteria. Coagulin, a bacteriocin produced by Bacillus coagulans, has been identified as a pediocin-like bacteriocin, exhibiting close structural and functional similarity to pediocin PA-1. This guide will compare the antimicrobial efficacy of coagulin (often reported as pediocin in comparative studies) and nisin based on their spectrum of activity, minimum inhibitory concentrations (MIC), and mechanisms of action.
Data Presentation: Coagulin vs. Nisin Efficacy
| Target Microorganism | Coagulin-like (B. coagulans BDU3) MIC (µg/mL) | Nisin MIC (µg/mL) |
| Listeria monocytogenes | 0.5 - 2.5 | 1.0 - >100 |
| Staphylococcus aureus | 0.5 - 2.5 | 1.0 - >100 |
| Bacillus cereus | 0.5 - 2.5 | 0.5 - 2.5 |
| Clostridium botulinum | Not widely reported | 0.1 - 100 |
| Enterococcus faecalis | Not widely reported | 1.56 - 6.25 |
| Escherichia coli | Ineffective | Ineffective (unless outer membrane is permeabilized) |
| Salmonella Typhimurium | Ineffective | Ineffective (unless outer membrane is permeabilized) |
Note: The efficacy of nisin against Gram-negative bacteria like E. coli and Salmonella is significantly enhanced in the presence of a chelating agent such as EDTA, which disrupts the outer membrane. Pediocin-like bacteriocins, including coagulin, are generally not effective against Gram-negative bacteria.
Comparative Analysis
Spectrum of Activity:
Both coagulin (as a pediocin-like bacteriocin) and nisin are primarily effective against Gram-positive bacteria. Nisin generally possesses a broader spectrum of activity, inhibiting a wider range of Gram-positive bacteria, including spoilage and pathogenic species.[1] Coagulin's spectrum includes important foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus.[2]
Efficacy against Key Pathogens:
-
Listeria monocytogenes : Pediocin-like bacteriocins, such as coagulin, are often reported to be more effective against Listeria monocytogenes than nisin.[1] This makes coagulin a strong candidate for applications where Listeria control is a primary concern.
-
Staphylococcus aureus : Both bacteriocins show activity against S. aureus, with reported MICs in a similar range. However, some studies indicate nisin may have a slight advantage against certain strains.
-
Spore-forming bacteria: Nisin has been extensively studied for its ability to inhibit the outgrowth of bacterial spores, particularly from Bacillus and Clostridium species. While pediocin-like bacteriocins also show activity against these bacteria, nisin is generally considered more potent against a wider range of spore-formers.
Mechanism of Action:
The differing mechanisms of action of coagulin (pediocin-like) and nisin contribute to their distinct efficacy profiles.
Caption: Mechanisms of Action for Coagulin and Nisin.
Nisin has a dual mode of action: it binds to Lipid II, a precursor molecule in bacterial cell wall synthesis, thereby inhibiting this process. It also uses Lipid II as a docking molecule to form pores in the cell membrane, leading to the leakage of cellular contents and cell death. Coagulin, being pediocin-like, primarily acts by forming pores in the cytoplasmic membrane of target cells. It recognizes and binds to the mannose phosphotransferase system (mannose-PTS) on the cell surface, which facilitates its insertion into the membrane and subsequent pore formation.
Experimental Protocols
A generalized experimental workflow for determining and comparing the antimicrobial efficacy of bacteriocins is outlined below.
Caption: Generalized Experimental Workflow.
Detailed Methodology for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Preparation of Bacteriocin Stock Solutions: Prepare stock solutions of purified coagulin and nisin in a suitable sterile solvent (e.g., sterile deionized water or a specific buffer).
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain in an appropriate broth medium (e.g., Tryptic Soy Broth or Brain Heart Infusion Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the bacteriocin stock solutions in the appropriate broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no bacteriocin) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the microorganism.
Conclusion
Both coagulin and nisin are effective antimicrobial agents against a range of Gram-positive bacteria. Nisin offers a broader spectrum of activity, particularly against spore-forming bacteria. However, coagulin, as a pediocin-like bacteriocin, demonstrates superior efficacy against the critical foodborne pathogen Listeria monocytogenes. The choice between coagulin and nisin will depend on the specific application, the target microorganisms, and the desired outcome. For applications requiring robust anti-listerial activity, coagulin presents a compelling alternative to nisin. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative potencies against a wider array of bacterial species.
References
Comparative Analysis of Coagulin Bacteriocin's Efficacy Against Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-listerial activity of coagulin, a pediocin-like bacteriocin. The information presented herein is intended to support research and development efforts in the pursuit of novel antimicrobial agents against the foodborne pathogen Listeria monocytogenes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Data Presentation: Comparative Antimicrobial Activity
Coagulin is a bacteriocin produced by Bacillus coagulans and has demonstrated inhibitory activity against Listeria monocytogenes. While direct comparative studies detailing the Minimum Inhibitory Concentration (MIC) of coagulin against L. monocytogenes alongside other bacteriocins are limited in the reviewed literature, data from various studies provide insights into its potency and allow for an indirect comparison.
A study by Rodríguez-Rubio et al. (2015) utilized coagulin C23 at a concentration of 584 Arbitrary Units per milliliter (AU/mL) to effectively inhibit the growth of L. monocytogenes in milk.[1][2] Arbitrary units are a measure of bacteriocin activity based on the highest dilution that still inhibits the indicator strain.
For a broader perspective, the following table presents MIC values of other well-characterized bacteriocins against L. monocytogenes, as reported in independent studies. It is important to note that direct comparison of these values with coagulin's activity in AU/mL is not straightforward due to differences in assay methodologies and unit definitions.
| Bacteriocin | Target Organism | MIC | Reference |
| Pediocin PA-1 | Listeria monocytogenes | 7 - 27 nM | (Martínez et al., 2005)[3] |
| Nisin | Listeria monocytogenes | > 0.468 µM | (Martínez et al., 2005)[3] |
| Enterocin AS-48 | Listeria monocytogenes | 0.547 - 35 µM | (Martínez et al., 2005)[3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antimicrobial agents. Below are protocols for key experiments relevant to assessing the activity of coagulin against L. monocytogenes.
Bacteriocin Activity Assay (Well Diffusion Method)
This method, adapted from Le Marrec et al. (2000), is used to quantify the inhibitory activity of coagulin.[4]
-
Indicator Strain Preparation: An overnight culture of Listeria innocua (a non-pathogenic surrogate for L. monocytogenes) is prepared in an appropriate broth medium (e.g., Tryptose Broth).
-
Agar Plate Preparation: Tryptose agar plates are seeded with the indicator strain.
-
Well Creation: Sterile wells are cut into the agar.
-
Sample Application: Serial dilutions of the coagulin preparation are added to the wells.
-
Incubation: Plates are incubated at 37°C for 24 hours.
-
Activity Quantification: The bacteriocin activity is expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of L. monocytogenes (approximately 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Serial Dilutions: Two-fold serial dilutions of the purified coagulin are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized L. monocytogenes suspension.
-
Controls: Positive (inoculum without coagulin) and negative (broth without inoculum) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of coagulin at which no visible growth (turbidity) is observed.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6]
-
Culture Preparation: A logarithmic phase culture of L. monocytogenes is prepared.
-
Exposure: The bacterial culture is exposed to different concentrations of coagulin (e.g., 1x MIC, 2x MIC, 4x MIC). A control with no coagulin is also included.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria at each time point is determined by plating serial dilutions onto appropriate agar plates and counting the colony-forming units (CFU/mL) after incubation.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the rate of bacterial killing.
Mandatory Visualization
Experimental Workflow for Coagulin Activity Assessment
Caption: Workflow for assessing coagulin's anti-listerial activity.
Proposed Mechanism of Action for Pediocin-Like Bacteriocins
References
- 1. Listeriaphages and coagulin C23 act synergistically to kill Listeria monocytogenes in milk under refrigeration conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. nelsonlabs.com [nelsonlabs.com]
A Comparative Analysis of Coagulin and Other Class IIa Bacteriocins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of coagulin bacteriocin and other prominent Class IIa bacteriocins. This document synthesizes experimental data on their biochemical properties, antimicrobial efficacy, and modes of action, offering a valuable resource for those exploring novel antimicrobial agents.
Introduction to Class IIa Bacteriocins
Class IIa bacteriocins are a significant group of ribosomally synthesized antimicrobial peptides produced by lactic acid bacteria and other Gram-positive bacteria.[1][2] These small, heat-stable, cationic peptides are characterized by a conserved N-terminal "pediocin box" motif (YGNGV) and exhibit potent activity against various foodborne pathogens, most notably Listeria monocytogenes. Their primary mode of action involves the permeabilization of the target cell's cytoplasmic membrane, leading to cell death.[3] Coagulin, a bacteriocin produced by Bacillus coagulans, has been identified as a member of the Class IIa bacteriocin family, sharing remarkable structural similarity with pediocin PA-1.[4][5] This guide presents a comparative study of coagulin and other well-characterized Class IIa bacteriocins, including pediocin PA-1, enterocin A, sakacin P, and curvacin A.
Comparative Data of Coagulin and Other Class IIa Bacteriocins
The following tables summarize the key physicochemical and antimicrobial properties of coagulin and selected Class IIa bacteriocins.
Table 1: Physicochemical Properties
| Bacteriocin | Producer Organism | Molecular Weight (Da) | Number of Amino Acids | Isoelectric Point (pI) |
| Coagulin | Bacillus coagulans | 4612[6] | 44[4] | ~10[2] |
| Pediocin PA-1 | Pediococcus acidilactici | 4629[7] | 44[7] | 8.6 - 10[8][9] |
| Enterocin A | Enterococcus faecium | ~5000 | 47 | ~10[10] |
| Sakacin P | Lactobacillus sakei | 4300 | 43 | 8.9 (calculated)[11] |
| Curvacin A | Lactobacillus curvatus | ~4000 | 38 | Not available |
Table 2: Antimicrobial Activity Against Listeria monocytogenes
| Bacteriocin | Specific Activity (AU/mg) | Minimum Inhibitory Concentration (MIC) |
| Coagulin | ~140,000[6][12] | Not specified in comparable units |
| Pediocin PA-1 | Not specified in comparable units | 54.7 AU/ml |
| Enterocin A | Not specified in comparable units | 16 µg/mL[13] |
| Sakacin P | 545.93 IU/mg[14] | 0.01 to 0.61 ng/mL (IC50)[1] |
| Curvacin A | Not specified in comparable units | Not specified in comparable units |
Note: Direct comparison of MIC values is challenging due to variations in indicator strains, assay conditions, and units reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of bacteriocins.
Bacteriocin Purification
A common multi-step procedure for purifying bacteriocins from a culture supernatant is as follows:[15][16][17]
-
Ammonium Sulfate Precipitation:
-
Grow the producer strain in an appropriate broth medium to the late logarithmic or early stationary phase.
-
Centrifuge the culture to remove bacterial cells.
-
Slowly add solid ammonium sulfate to the cell-free supernatant with constant stirring at 4°C to a final saturation of 60-80%.
-
Allow precipitation to occur overnight at 4°C.
-
Collect the precipitate by centrifugation and resuspend it in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).
-
Dialyze the resuspended precipitate against the same buffer to remove excess salt.
-
-
Cation-Exchange Chromatography:
-
Equilibrate a cation-exchange column (e.g., SP Sepharose) with the appropriate buffer.
-
Apply the dialyzed bacteriocin preparation to the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound bacteriocin using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and test for antimicrobial activity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the ion-exchange chromatography.
-
Apply the pooled sample to a C18 RP-HPLC column.
-
Elute the bacteriocin using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect peaks and test for antimicrobial activity.
-
Assess the purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is widely used for the qualitative and semi-quantitative assessment of bacteriocin activity.[18][19][20][21][22]
-
Preparation of Indicator Lawn:
-
Prepare an overnight culture of the indicator bacterium (e.g., Listeria monocytogenes) in a suitable broth.
-
Inoculate molten soft agar (e.g., BHI with 0.75% agar) with the indicator culture to a final concentration of approximately 10^6 CFU/mL.
-
Pour the seeded soft agar onto a pre-poured plate of solid agar medium.
-
Allow the overlay to solidify.
-
-
Application of Bacteriocin:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Add a known volume (e.g., 50-100 µL) of the bacteriocin solution (crude or purified) to each well.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 24 hours).
-
Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration and activity of the bacteriocin.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of a bacteriocin that inhibits the visible growth of a target microorganism.
-
Preparation of Bacteriocin Dilutions:
-
Prepare a stock solution of the purified bacteriocin.
-
Perform serial two-fold dilutions of the bacteriocin in a suitable broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Prepare an inoculum of the indicator strain and adjust its concentration to a standard level (e.g., 5 x 10^5 CFU/mL).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no bacteriocin) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the microtiter plate under optimal conditions for the indicator strain.
-
After incubation (e.g., 18-24 hours), determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the bacteriocin that shows no visible growth.
-
Mode of Action: Membrane Permeabilization Assay
This assay assesses the ability of a bacteriocin to disrupt the cell membrane integrity of target cells using a fluorescent dye like propidium iodide (PI).[3][23][24][25][26]
-
Cell Preparation:
-
Grow the indicator strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to a specific optical density.
-
-
Bacteriocin Treatment:
-
Add the purified bacteriocin to the cell suspension at its MIC or a multiple of the MIC.
-
Include a control sample with no bacteriocin.
-
Incubate the samples at the appropriate temperature for a defined period.
-
-
Staining and Analysis:
-
Add propidium iodide to each sample to a final concentration of, for example, 1.5 µM.
-
Incubate in the dark for a short period (e.g., 15 minutes).
-
Analyze the samples using a flow cytometer or a fluorescence microscope. PI can only enter cells with compromised membranes and will fluoresce upon binding to DNA. An increase in the number of fluorescent cells in the bacteriocin-treated sample compared to the control indicates membrane permeabilization.
-
Visualizations
Signaling Pathway for Class IIa Bacteriocin Production
The production of many Class IIa bacteriocins is regulated by a quorum-sensing mechanism known as a three-component regulatory system. This system allows the bacteria to coordinate gene expression with population density.
Caption: Quorum-sensing regulation of Class IIa bacteriocin production.
Experimental Workflow for Bacteriocin Characterization
The following diagram illustrates a typical workflow for the purification and characterization of a novel bacteriocin.
Caption: Experimental workflow for bacteriocin purification and characterization.
Conclusion
Coagulin, produced by Bacillus coagulans, is a potent Class IIa bacteriocin with strong antilisterial activity, positioning it as a promising candidate for applications in food preservation and potentially as a therapeutic agent. Its physicochemical properties and mode of action are highly similar to other well-studied Class IIa bacteriocins like pediocin PA-1. Further research focusing on direct, standardized comparisons of the antimicrobial efficacy of these bacteriocins against a wide range of clinically relevant pathogens is warranted to fully elucidate their potential and guide future applications. The detailed experimental protocols and visualizations provided in this guide aim to facilitate such research endeavors.
References
- 1. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Biochemical and genetic characterization of coagulin, a new antilisterial bacteriocin in the pediocin family of bacteriocins, produced by Bacillus coagulans I(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Biochemical and Genetic Characterization of Coagulin, a New Antilisterial Bacteriocin in the Pediocin Family of Bacteriocins, Produced by Bacillus coagulans I4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and primary structure of pediocin PA-1 produced by Pediococcus acidilactici PAC-1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a New Bacteriocin Operon in Sakacin P-Producing Lactobacillus sakei, Showing Strong Translational Coupling between the Bacteriocin and Immunity Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Bactericidal Activity of Pediocin PA-1 Is Specifically Inhibited by a 15-mer Fragment That Spans the Bacteriocin from the Center toward the C Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification, characterization, and mode of action of Sakacin ZFM225, a novel bacteriocin from Lactobacillus sakei ZFM225 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production, purification and characterization of bacteriocin from Lactobacillus murinus AU06 and its broad antibacterial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 18. hereditybio.in [hereditybio.in]
- 19. youtube.com [youtube.com]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]
- 24. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 25. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Synergistic Effects of Coagulin Bacteriocin with other Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing challenge of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing and novel therapeutic agents. One promising approach is the use of combination therapies, where antimicrobials with different mechanisms of action are employed to achieve synergistic effects. This guide provides a framework for assessing the synergistic potential of coagulin, a bacteriocin produced by Bacillus coagulans, with other antimicrobials. While specific experimental data on coagulin's synergy with a wide range of antimicrobials is still emerging, this document outlines the established methodologies and presents a key example of coagulin's synergistic activity with bacteriophages.
Understanding Antimicrobial Synergy
Synergy occurs when the combined antimicrobial effect of two or more agents is greater than the sum of their individual effects. This can lead to several benefits, including:
-
Increased potency: Lower concentrations of each agent are required to achieve a therapeutic effect, potentially reducing toxicity and side effects.[1]
-
Broadened spectrum of activity: The combination may be effective against a wider range of microorganisms than either agent alone.[1]
-
Reduced development of resistance: The multi-pronged attack on microbial cells can make it more difficult for resistance to emerge.[1][2]
The interaction between two antimicrobials can be classified as synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
Key Experimental Assays for Synergy Assessment
Two primary in vitro methods are widely used to quantify the synergistic effects of antimicrobials: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.
Experimental Protocol:
-
Preparation of Antimicrobials: Stock solutions of coagulin bacteriocin and the other antimicrobial agent are prepared and serially diluted.
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of coagulin are added to the wells along the x-axis, and serial dilutions of the second antimicrobial are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The MIC of each agent alone and in combination is determined by visual inspection or by measuring absorbance.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Logical Workflow for a Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Time-Kill Assay
The time-kill assay provides a dynamic picture of the antimicrobial interaction over time, assessing the rate of bacterial killing.
Experimental Protocol:
-
Preparation of Cultures: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial culture is exposed to different concentrations of coagulin and the other antimicrobial, both alone and in combination. A growth control (no antimicrobial) is also included.
-
Sampling over Time: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar medium.
-
Data Analysis: The results are plotted as the log10 of the number of colony-forming units per milliliter (CFU/mL) against time.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 1 log10 increase or decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Experimental Workflow for a Time-Kill Assay
References
A Comparative Analysis of the Immunosuppressive Activities of Coagulin-H and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of Coagulin-H, a withanolide derived from the plant Withania coagulans, and Cyclosporin A, a well-established calcineurin inhibitor used in clinical practice. This document synthesizes available experimental data to objectively evaluate their mechanisms of action and potency.
Executive Summary
Coagulin-H and Cyclosporin A both demonstrate significant immunosuppressive effects, primarily through the inhibition of T-lymphocyte proliferation and function. Cyclosporin A, a cornerstone of immunosuppressive therapy, operates through a well-defined mechanism involving the inhibition of calcineurin, a key enzyme in T-cell activation. Coagulin-H, a member of the withanolide class of natural products, also effectively suppresses immune responses, reportedly by inhibiting Th1 cytokine production and lymphocyte proliferation. While quantitative data for a direct comparison of potency is limited for Coagulin-H, the available evidence suggests it is a promising candidate for further investigation as an immunomodulatory agent.
Data Presentation: Quantitative Comparison of Immunosuppressive Activity
| Compound | Assay | Target Cells | Stimulant | IC50 | Citation |
| Withacoagulin C | T-Cell Proliferation | Mouse Splenocytes | Concanavalin A (Con A) | ~10-19 µM | [1] |
| Withacoagulin D | T-Cell Proliferation | Mouse Splenocytes | Concanavalin A (Con A) | ~10-19 µM | [1] |
| Withacoagulin E | T-Cell Proliferation | Mouse Splenocytes | Concanavalin A (Con A) | ~10-19 µM | [1] |
| Withanolide F | T-Cell Proliferation | Mouse Splenocytes | Concanavalin A (Con A) | 1.66 µM | |
| Cyclosporin A | T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 294 µg/L (~0.24 µM) | |
| Cyclosporin A | Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Allogeneic Cells | Varies (nM range) |
Mechanism of Action
Cyclosporin A: Calcineurin Inhibition
Cyclosporin A exerts its immunosuppressive effect by forming a complex with the intracellular protein cyclophilin. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase[2]. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), a key transcription factor[2]. Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production is a critical step in halting the activation and proliferation of T-lymphocytes, which are central to the adaptive immune response[2].
Coagulin-H: Putative Mechanism of Action
The precise molecular mechanism of Coagulin-H's immunosuppressive activity is not as well-defined as that of Cyclosporin A. However, based on studies of withanolides and preliminary data on Coagulin-H, a plausible mechanism involves the modulation of key signaling pathways involved in inflammation and immune cell activation, such as the NF-κB and AP-1 pathways. Coagulin-H has been reported to inhibit the production of Th1 cytokines, including IL-2, and to suppress lymphocyte proliferation[2]. This suggests that it may interfere with the signaling cascade downstream of T-cell receptor activation, potentially at the level of transcription factor activation or cytokine receptor signaling.
Experimental Protocols
The following are representative protocols for assessing the immunosuppressive activity of Coagulin-H and Cyclosporin A.
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the ability of a compound to inhibit mitogen-induced lymphocyte proliferation.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
2. Cell Culture and Treatment:
-
PBMCs are seeded in 96-well flat-bottom plates at a density of 2 x 105 cells/well.
-
Coagulin-H or Cyclosporin A is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are stimulated with a mitogen, typically Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Unstimulated control wells are also included.
-
The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 72 hours.
3. Measurement of Proliferation:
-
18 hours prior to the end of the incubation period, 1 µCi of [3H]-thymidine is added to each well.
-
At the end of the incubation, cells are harvested onto glass fiber filters using a cell harvester.
-
The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the stimulated control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of proliferation) is determined by non-linear regression analysis.
Conclusion
Cyclosporin A remains a potent and well-characterized immunosuppressive agent with a clearly defined mechanism of action. Coagulin-H, a withanolide from Withania coagulans, demonstrates significant immunosuppressive activity, primarily by inhibiting T-cell proliferation and Th1 cytokine production. While direct quantitative comparisons are challenging due to a lack of standardized studies, the available data suggest that Coagulin-H and other withanolides are promising candidates for the development of new immunomodulatory therapies. Further research is warranted to fully elucidate the molecular mechanism of Coagulin-H and to establish its relative potency and potential clinical utility in comparison to established immunosuppressants like Cyclosporin A.
References
In Vivo Efficacy of Topical Hemostatic Agents: A Preclinical Comparison
Disclaimer: The specific agent "Coagulin-H" referenced in the topic was not identifiable in publicly available scientific literature. Therefore, this guide presents a comparative analysis of a well-documented topical hemostatic agent, Surgicel® Powder (Oxidized Regenerated Cellulose) , against other commercially available alternatives. The data and protocols are based on published preclinical studies and are intended to serve as a representative example of an in vivo efficacy validation in a preclinical model.
This guide provides an objective comparison of the in vivo efficacy of Surgicel® Powder with other topical hemostatic agents in established preclinical models of surgical bleeding. The intended audience for this document is researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study comparing the hemostatic efficacy of Surgicel® Powder (SP) to polysaccharide-based hemostats (AR and PC) and a non-regenerated oxidized cellulose hemostat (TP) in two porcine bleeding models.
Table 1: Hemostatic Efficacy in a Porcine Liver Punch Biopsy Model
| Treatment Group | Hemostasis within 10 minutes (%) | Median Time to Hemostasis (seconds) |
| Surgicel® Powder (SP) | 100% | 30 |
| Polysaccharide Hemostat 1 (AR) | 100% | >600 |
| Polysaccharide Hemostat 2 (PC) | 75% | >600 |
Table 2: Hemostatic Efficacy in a Porcine Liver Abrasion Model
| Treatment Group | Hemostasis within 10 minutes (%) | Median Time to Hemostasis (seconds) |
| Surgicel® Powder (SP) | 100% | 90 |
| Polysaccharide Hemostat 1 (AR) | 60% | >600 |
| Polysaccharide Hemostat 2 (PC) | 47% | >600 |
| Non-regenerated Oxidized Cellulose (TP) | 87% | 300 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Porcine Liver Punch Biopsy Model
This model is designed to simulate moderate surgical bleeding.
-
Animal Model: Domestic swine of either sex, weighing approximately 30-40 kg, are used. Animals are anesthetized and mechanically ventilated.
-
Surgical Procedure: A midline laparotomy is performed to expose the liver.
-
Biopsy Creation: A 6 mm diameter biopsy punch is used to create a uniform, partial-thickness circular defect in the liver parenchyma, approximately 3-5 mm deep.
-
Hemostatic Agent Application: Immediately after the biopsy, the test or control hemostatic agent is applied to the bleeding site according to the manufacturer's instructions.
-
Observation: The site is observed for hemostasis for a period of 10 minutes. Time to hemostasis is recorded as the time when bleeding from the biopsy site has stopped. If hemostasis is not achieved within 10 minutes, it is recorded as >600 seconds.
Porcine Liver Abrasion Model
This model is designed to simulate oozing hemorrhage from a broad surface area.
-
Animal Model: Similar to the punch biopsy model, anesthetized domestic swine are used.
-
Surgical Procedure: The liver is exposed via a midline laparotomy.
-
Abrasion Creation: A standardized circular area of the liver capsule (approximately 2 cm in diameter) is abraded using a dermatome or similar instrument to create a uniform, oozing hemorrhage.
-
Hemostatic Agent Application: The hemostatic agent is applied to the abraded, bleeding surface.
-
Observation: The site is observed for up to 10 minutes, and the time to hemostasis is recorded.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the coagulation cascade, the mechanism of action of oxidized regenerated cellulose, and the experimental workflow for the preclinical models.
A Comparative Analysis of Coagulin-H and Other Withanolides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Coagulin-H and other prominent withanolides, offering researchers, scientists, and drug development professionals a detailed resource for evaluating their therapeutic potential. This document summarizes quantitative data on their biological activities, details key experimental protocols, and visualizes relevant signaling pathways.
Introduction to Withanolides
Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids primarily found in plants of the Solanaceae family, most notably in the genus Withania. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, immunomodulatory, and neuroprotective properties. Among the hundreds of withanolides identified, Coagulin-H, Withaferin A, Withanolide A, and Withanolide D are some of the most extensively studied. This guide focuses on a comparative analysis of their biological effects, supported by experimental data.
Comparative Biological Activities
The therapeutic potential of withanolides is often quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. The following tables summarize the reported IC₅₀ values for Coagulin-H and other withanolides across various biological assays.
Table 1: Immunosuppressive and Anti-inflammatory Activity
| Withanolide | Assay | Cell Line/Target | IC₅₀ (µM) | Reference |
| Coagulin-H | T-cell Proliferation | Phytohemagglutinin-activated T-cells | Potent Inhibition | [1][2] |
| IL-2 Production | Activated T-cells | Significant Inhibition | [1][2] | |
| NF-κB Activation | TNF-α-induced | 8.8 - 11.8 | [3] | |
| Nitric Oxide Production | LPS-activated RAW 264.7 | 1.9 | [3] | |
| Withaferin A | NF-κB Activation | TNF-α-induced | Potent Inhibition | [4] |
| Withanolide A | NF-κB Activation | Not Specified | Potent Inhibition | [4] |
| Withanolide D | NF-κB Activation | Not Specified | Potent Inhibition | [4] |
Table 2: Anticancer Activity (Cytotoxicity)
| Withanolide | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Withaferin A | MDA-MB-231 | Triple Negative Breast Cancer | 1.066 | [5][6] |
| MCF-7 | Breast Cancer | 0.8536 | [5][6] | |
| HeLa | Cervical Cancer | 2 - 3 | [7] | |
| SKOV3 | Ovarian Cancer | 2 - 3 | [7] | |
| CaSKi | Cervical Cancer | 0.45 | [8] | |
| A549 | Lung Cancer | 10 | [9] | |
| Withanolide A | Not Specified | Not Specified | Not Specified | |
| Withanolide C | SKBR3 | Breast Cancer | 0.134 | [10] |
| MCF7 | Breast Cancer | 0.172 | [10] | |
| MDA-MB-231 | Breast Cancer | 0.159 | [10] | |
| Withanolide D | Caco-2 | Intestinal Cancer | 0.63 | [11] |
| 22Rv1 | Prostate Cancer | < 3 | [11] | |
| DU145 | Prostate Cancer | < 3 | [11] | |
| A549 | Lung Cancer | < 3 | [11] | |
| MCF7 | Breast Cancer | < 3 | [11] | |
| SKOV3 | Ovarian Cancer | 2.93 | [11] | |
| Withanolide E | MDA-MB-231 | Breast Cancer | 0.97 | [10] |
| MCF7 | Breast Cancer | 4.03 | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the biological activities of withanolides.
T-cell Proliferation Assay (CFSE-based)
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes, a key indicator of immunosuppressive activity.
Objective: To determine the effect of withanolides on the proliferation of activated T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test withanolides (e.g., Coagulin-H) dissolved in DMSO
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Labeling: Isolate PBMCs from whole blood. Resuspend the cells in PBS at a concentration of 1x10⁶ cells/mL and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Add 5 volumes of cold RPMI-1640 with 10% FBS to quench the staining reaction.
-
Washing: Centrifuge the cells and wash twice with complete RPMI medium to remove excess CFSE.
-
Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI medium and seed them into a 96-well plate at a density of 2x10⁵ cells/well.
-
Treatment: Add various concentrations of the test withanolide to the wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Stimulation: Add a T-cell mitogen (e.g., PHA at 5 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. As cells divide, the CFSE fluorescence intensity is halved with each division. The reduction in CFSE fluorescence in the treated groups compared to the stimulated control indicates the inhibition of T-cell proliferation.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of withanolides on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test withanolides dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test withanolide. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.[12][13][14][15]
Signaling Pathway Visualizations
Understanding the molecular mechanisms by which withanolides exert their effects is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by these compounds.
Inhibition of NF-κB Signaling Pathway by Withanolides
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Withanolides have been shown to inhibit this pathway at multiple points.
Proposed Inhibition of T-cell Activation by Coagulin-H via IL-2 Suppression
Interleukin-2 (IL-2) is a critical cytokine for T-cell proliferation and differentiation. Coagulin-H has been reported to inhibit IL-2 production, thereby suppressing the immune response.
Conclusion
The available data indicate that Coagulin-H and other withanolides possess significant biological activities, particularly in the realms of immunosuppression and cancer therapy. While Withaferin A and Withanolide D have been extensively studied for their anticancer effects across a wide range of cell lines, Coagulin-H shows notable potential as an immunosuppressive agent through its inhibition of T-cell proliferation and IL-2 production.
References
- 1. researchgate.net [researchgate.net]
- 2. ipindexing.com [ipindexing.com]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Withania Somnifera (Ashwagandha) and Withaferin A: Potential in Integrative Oncology [mdpi.com]
- 10. Withanolide C Inhibits Proliferation of Breast Cancer Cells via Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 12. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
assessing the safety and toxicity profile of Coagulin-H versus standard immunosuppressants
For Immediate Release
This guide provides a detailed comparison of the safety and toxicity profiles of the novel immunosuppressive agent Coagulin-H against established, standard immunosuppressants, including calcineurin inhibitors (cyclosporine and tacrolimus), antimetabolites (azathioprine), and methotrexate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.
Executive Summary
Coagulin-H, a withanolide, has demonstrated potent immunosuppressive effects, primarily through the inhibition of T-cell proliferation and Interleukin-2 (IL-2) production. While its efficacy in modulating immune responses is promising, a significant gap exists in the understanding of its safety and toxicity profile. In contrast, standard immunosuppressants have well-documented, albeit often severe, toxicities that require careful patient monitoring. This guide synthesizes the available data to facilitate an objective comparison, highlighting the critical need for further toxicological assessment of Coagulin-H.
Data Presentation: Comparative Toxicity Profiles
The following tables summarize the known toxicities of Coagulin-H and standard immunosuppressants. It is crucial to note the limited availability of comprehensive toxicity data for Coagulin-H.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Results | Reference |
| Coagulin-H | 3T3 mouse embryonic fibroblast | MTT | Cell Viability | Data not publicly available in detail, but study suggests some level of cytotoxicity was assessed. | (Mesaik et al., 2009) |
| Prednisolone | 3T3 mouse embryonic fibroblast | MTT | Cell Viability | Used as a comparator in the Coagulin-H study. | (Mesaik et al., 2009) |
Table 2: Organ System Toxicity of Standard Immunosuppressants
| Immunosuppressant | Nephrotoxicity | Hepatotoxicity | Neurotoxicity | Myelosuppression | Gastrointestinal Toxicity | Other Common Toxicities |
| Cyclosporine | High | Moderate | Moderate | Low | Low | Hypertension, hyperlipidemia, hirsutism, gingival hyperplasia[1][2] |
| Tacrolimus | High | Low | High | Low | Moderate | Diabetes, hypertension, hyperkalemia, alopecia[3][4] |
| Azathioprine | Low | High | Low | High | High | Pancreatitis, increased risk of infections and malignancy[5][6][7][8] |
| Methotrexate | Moderate | High | Moderate | High | High | Mucositis, pulmonary toxicity, teratogenicity[9][10][11][12][13] |
Table 3: General Safety and Monitoring Parameters
| Compound | Therapeutic Window | Primary Route of Metabolism | Key Monitoring Parameters | Potential for Drug Interactions |
| Coagulin-H | Unknown | Unknown | Unknown | Unknown |
| Cyclosporine | Narrow | Hepatic (CYP3A4) | Blood levels, renal function, blood pressure, lipids | High (CYP3A4 inhibitors/inducers) |
| Tacrolimus | Narrow | Hepatic (CYP3A4) | Blood levels, renal function, glucose, potassium | High (CYP3A4 inhibitors/inducers)[14] |
| Azathioprine | Moderate | Hepatic (TPMT enzyme) | Complete blood count, liver function tests | High (e.g., allopurinol)[6] |
| Methotrexate | Narrow (dose-dependent) | Renal excretion | Complete blood count, liver and renal function tests | High (e.g., NSAIDs, PPIs)[13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxicity of Coagulin-H was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on 3T3 mouse embryonic fibroblast cells. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: 3T3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with varying concentrations of Coagulin-H or a control compound (e.g., prednisolone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
T-Cell Proliferation Assay
The immunosuppressive activity of Coagulin-H was determined by its effect on phytohaemagglutinin (PHA)-activated T-cell proliferation.
Principle: T-cell proliferation can be measured by the incorporation of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity that can be quantified by flow cytometry.
General Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
CFSE Staining: Isolated PBMCs are labeled with CFSE.
-
Cell Culture and Stimulation: The CFSE-labeled cells are cultured in the presence of a mitogen (e.g., PHA) to induce T-cell proliferation. Various concentrations of Coagulin-H are added to the cultures to assess its inhibitory effect.
-
Incubation: The cells are incubated for a period of 3-5 days to allow for cell division.
-
Flow Cytometry: After incubation, the cells are harvested and analyzed by flow cytometry to measure the dilution of CFSE, which indicates the extent of cell proliferation.
Interleukin-2 (IL-2) Expression Assay
Coagulin-H's mechanism of action involves the inhibition of IL-2 production. This can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: An ELISA is used to measure the concentration of IL-2 in the supernatant of stimulated T-cell cultures. The assay employs antibodies specific to IL-2 to capture and detect the cytokine.
General Protocol:
-
Cell Culture and Stimulation: T-cells are stimulated with a mitogen (e.g., PHA) in the presence or absence of Coagulin-H.
-
Supernatant Collection: After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with an IL-2 capture antibody.
-
The collected supernatants and IL-2 standards are added to the wells.
-
A biotinylated detection antibody specific for IL-2 is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, resulting in a color change.
-
-
Data Analysis: The absorbance is measured, and the concentration of IL-2 in the samples is determined by comparison to the standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. DNA damage by Withanone as a potential cause of liver toxicity observed for herbal products of Withania somnifera (Ashwagandha) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. proimmune.com [proimmune.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
validating the binding affinity of Coagulin J to its target proteins
In the landscape of molecular interactions, understanding the binding affinity between a molecule and its target proteins is paramount for elucidating its biological function and therapeutic potential. This guide provides a comparative analysis of Coagulin, a term that encompasses distinct molecules with different biological origins and targets. We will delve into the available data on their binding interactions, compare them with relevant alternatives, and provide detailed experimental protocols for researchers in drug development and related scientific fields.
Understanding the Different Forms of Coagulin
Initial research reveals that "Coagulin" can refer to at least two distinct substances: a gel-forming protein central to the innate immune system of horseshoe crabs, and a bacteriocin-like substance produced by the bacterium Bacillus coagulans. Furthermore, a related compound, Coagulin-H, has been identified as a withanolide with immunosuppressive properties. For the purpose of this guide, we will address the binding characteristics of these different "Coagulins" to their respective targets.
Coagulin from Horseshoe Crabs: A Key Player in Immune Defense
The coagulin protein in horseshoe crabs is instrumental in its defense mechanism against pathogens. It is formed from its precursor, coagulogen, through a proteolytic cascade. The primary "binding" event for coagulin is a self-polymerization process, leading to the formation of a gel that physically entraps invading microbes.
Target Proteins and Binding Interactions:
The main interactions of horseshoe crab coagulin are with other coagulin molecules in a head-to-tail fashion to form polymers.[1][2] Additionally, these coagulin polymers are cross-linked to hemocyte cell surface proteins known as proxins, further stabilizing the clot.[2][3][4]
Coagulin from Bacillus coagulans: An Antimicrobial Peptide
Bacillus coagulans produces a bacteriocin-like substance named coagulin, which exhibits antimicrobial activity against various bacteria.[5][6][7] Bacteriocins typically exert their effects by interacting with specific components of the target cell's membrane or by inhibiting essential cellular processes.
Target Proteins and Binding Affinity:
The precise molecular targets of coagulin from B. coagulans on susceptible bacteria have not been extensively characterized in the available literature. Identifying these target proteins is a crucial first step before binding affinity can be quantitatively assessed.
Coagulin-H: An Immunosuppressive Withanolide
Coagulin-H is a withanolide that has demonstrated immunosuppressive effects by inhibiting the production of Interleukin-2 (IL-2).[8] Molecular docking studies have been conducted to predict its binding to IL-2.
Target Protein and Predicted Binding:
The target protein for Coagulin-H's immunosuppressive activity is Interleukin-2 (IL-2).[8] Computational docking studies predict that Coagulin-H binds to the receptor-binding site of IL-2 more effectively than the known immunosuppressive drug, prednisolone.[8] However, it is important to note that these are computational predictions and require experimental validation to determine the actual binding affinity.
Comparative Analysis of Binding Affinities
Due to the limited availability of quantitative binding affinity data for the different types of Coagulin, a direct numerical comparison is challenging at this time. The following table summarizes the current understanding of their interactions.
| Molecule | Target Protein(s) | Type of Interaction | Quantitative Binding Data (K_d_) | Alternative/Comparator | Alternative's Binding Data (K_d_) |
| Coagulin (Horseshoe Crab) | Coagulin (self), Proxins | Protein-protein interaction, Polymerization | Not available | Fibrin (in mammalian blood clotting) | Varies depending on interaction partners |
| Coagulin (B. coagulans) | Not definitively identified | Antimicrobial peptide-target interaction | Not available | Other bacteriocins (e.g., Nisin) | Micromolar to nanomolar range for lipid II |
| Coagulin-H | Interleukin-2 (IL-2) | Small molecule-protein interaction | Not available (computational prediction) | Prednisolone | Not directly comparable, different mechanism |
Experimental Protocols for Validating Binding Affinity
To experimentally validate and quantify the binding affinity of Coagulin and its analogues to their target proteins, several biophysical techniques can be employed.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (K_d_).
Methodology:
-
Ligand Immobilization: The target protein (e.g., IL-2 for Coagulin-H, or a putative bacterial receptor for B. coagulans coagulin) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing Coagulin (the analyte) at various concentrations is flowed over the sensor surface.
-
Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the ligand, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_d_ = k_d_/k_a_) are calculated by fitting the sensorgram data to a suitable binding model.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding, including the binding affinity (K_a_ or K_d_), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the Coagulin solution is loaded into the injection syringe.
-
Titration: Small aliquots of the Coagulin solution are injected into the sample cell.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of Coagulin to the target protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes and the biological context of Coagulin's function, the following diagrams are provided.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Hypothesized signaling pathway of Coagulin-H.
References
- 1. Head-to-tail polymerization of coagulin, a clottable protein of the horseshoe crab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of coagulogen, a clottable protein in horseshoe crabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coagulin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. (Open Access) Coagulin, a bacteriocin-like inhibitory substance produced by Bacillus coagulans I4 (1998) | B Hyronimus | 203 Citations [scispace.com]
- 8. Biological and molecular docking studies on coagulin-H: Human IL-2 novel natural inhibitor [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Factor X and Factor IX in the Coagulation Cascade
In the intricate process of hemostasis, the coagulation cascade plays a pivotal role in the formation of a stable fibrin clot to prevent excessive blood loss following vascular injury. This cascade involves a series of zymogens, which are inactive enzyme precursors, that become sequentially activated. Among these, Factor X and Factor IX are critical serine proteases that are indispensable for the progression of the clotting process. This guide provides a detailed comparative analysis of Factor X and Factor IX, focusing on their structure, function, activation, and clinical significance, supported by experimental data and methodologies.
Structural and Functional Comparison
Factor X and Factor IX are both vitamin K-dependent glycoproteins that are synthesized in the liver. They share structural similarities, including a gamma-carboxyglutamic acid (Gla) domain, two epidermal growth factor (EGF)-like domains, and a serine protease domain. The Gla domain is essential for their calcium-dependent binding to phospholipid surfaces, which is a critical step in their activation and function.
| Feature | Factor X | Factor IX |
| Molecular Weight | ~59 kDa | ~57 kDa |
| Plasma Concentration | ~10 µg/mL | ~5 µg/mL |
| Half-life in Plasma | ~40 hours | ~24 hours |
| Activation Pathway | Intrinsic and Extrinsic | Intrinsic |
| Activator(s) | Factor IXa/Factor VIIIa complex (intrinsic); Factor VIIa/Tissue Factor complex (extrinsic) | Factor XIa; Factor VIIa/Tissue Factor complex |
| Function of Activated Form (FXa) | Converts prothrombin (Factor II) to thrombin (Factor IIa) | Activates Factor X to Factor Xa in complex with Factor VIIIa |
| Associated Deficiency | Factor X deficiency | Hemophilia B (Christmas disease) |
Activation Pathways and Mechanisms
The activation of both Factor X and Factor IX is a central event in the coagulation cascade. Factor IX is primarily activated by Factor XIa in the intrinsic pathway. The activated Factor IX (Factor IXa) then forms a complex with its cofactor, Factor VIIIa, on the surface of activated platelets. This complex, known as the "tenase" complex, is responsible for the activation of Factor X.
Factor X, on the other hand, can be activated by two distinct pathways. In the intrinsic pathway, it is activated by the Factor IXa/Factor VIIIa complex. In the extrinsic pathway, which is initiated upon tissue injury, Factor X is activated by the complex of Factor VIIa and Tissue Factor. The convergence of both pathways on the activation of Factor X marks the beginning of the common pathway of coagulation.
Below is a diagram illustrating the key activation steps for Factor IX and Factor X in the coagulation cascade.
Caption: Activation of Factor IX and Factor X in the coagulation cascade.
Experimental Protocols
The functional activity of Factor X and Factor IX is commonly assessed using chromogenic assays. These assays are based on the ability of the activated factor to cleave a specific chromogenic substrate, resulting in the release of a colored compound that can be quantified spectrophotometrically.
Principle of the Chromogenic Assay:
A simplified workflow for a typical chromogenic assay is depicted below.
Caption: Workflow of a chromogenic assay for coagulation factor activity.
Detailed Methodology for Factor X Chromogenic Assay:
-
Sample Preparation: Patient plasma is diluted in a specific buffer.
-
Activation: A specific activator of Factor X, such as Russell's viper venom (RVV-X), is added to the diluted plasma and incubated for a defined period at 37°C.
-
Substrate Addition: A chromogenic substrate specific for Factor Xa is added. This substrate consists of a short peptide sequence recognized by Factor Xa, linked to a chromophore, typically p-nitroaniline (pNA).
-
Measurement: The rate of pNA release is measured kinetically at 405 nm using a spectrophotometer. The rate of color development is directly proportional to the Factor Xa activity in the sample.
-
Quantification: The Factor X activity is determined by comparing the sample's reaction rate to a standard curve generated with known concentrations of Factor X.
A similar protocol is employed for Factor IX, with the primary difference being the use of a specific Factor IX activator in the initial step.
Clinical Significance
Deficiencies in either Factor X or Factor IX lead to bleeding disorders. A deficiency in Factor IX results in Hemophilia B, also known as Christmas disease, which is an X-linked recessive disorder.[1] The severity of bleeding is correlated with the level of Factor IX activity. Severe Hemophilia B is characterized by spontaneous bleeding into joints and muscles.
Factor X deficiency is a rarer autosomal recessive disorder that can also lead to a significant bleeding tendency.[1] The clinical presentation can range from mild to severe, with symptoms including easy bruising, nosebleeds, and, in severe cases, life-threatening hemorrhages.
References
Safety Operating Guide
Navigating the Disposal of Coagulin J: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Coagulin J, a naturally derived withanolide from the plant Withania coagulans, necessitates a cautious and informed approach to its waste management. For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. This guide provides essential logistical information and procedural steps for the proper handling and disposal of this compound, based on best practices for analogous compounds and general laboratory chemical waste guidelines.
In the absence of a dedicated Safety Data Sheet (SDS) for this compound, this document leverages information from the SDS of Withaferin A, a structurally similar withanolide, and established protocols for laboratory chemical waste. It is crucial to treat this compound with the care afforded to a new or uncharacterized substance, prioritizing safety and environmental responsibility.
Core Principles for Disposal
Given the lack of specific hazard data for this compound, it should be managed as a chemical of unknown toxicity. The primary directive is to avoid sewer and general trash disposal. All waste containing this compound, including pure compound, solutions, and contaminated labware, should be collected and disposed of as chemical waste through a licensed contractor.
Procedural Disposal Plan for this compound
Step 1: Segregation and Collection
-
Waste Stream: Establish a dedicated waste stream for this compound and materials contaminated with it. This includes unused or expired compound, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and disposable labware (e.g., pipette tips, tubes, flasks).
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with any solvents used to dissolve the this compound.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note all solvent components as well.
Step 2: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Compatibility: Ensure that this compound waste is not stored with incompatible chemicals that could cause a reaction.
Step 3: Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.
-
Documentation: Maintain a log of the accumulated waste, including quantities and dates.
Comparative Data: Withaferin A
While no quantitative disposal data exists for this compound, the SDS for the related compound, Withaferin A, provides some context. It is important to note that Withaferin A is not classified as a hazardous substance according to its SDS. However, standard chemical precautions are still recommended.
| Parameter | Withaferin A Information | Inferred Guidance for this compound |
| Hazard Classification | Not a hazardous substance or mixture[1][2] | Treat as a chemical of unknown toxicity. |
| Disposal Recommendation | Dispose of in accordance with national and local regulations.[1] | Engage a professional chemical waste disposal service. |
| Container Handling | Leave chemicals in original containers; do not mix with other waste. Handle uncleaned containers like the product itself.[1] | Use dedicated, labeled containers for this compound waste. |
Experimental Protocols: Decontamination of Labware
For non-disposable labware contaminated with this compound, a triple-rinse procedure is recommended before it is returned to general use.
-
Initial Rinse: Rinse the labware with a suitable solvent that is known to dissolve this compound (e.g., methanol, ethanol, or DMSO). Collect this initial rinse as chemical waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect it in the same chemical waste container.
-
Final Rinse: Perform a final rinse with the solvent, which should also be collected as chemical waste.
-
Washing: After the triple rinse, the labware can be washed with soap and water.
Logical Workflow for Disposal of Uncharacterized Chemicals
The following diagram illustrates the decision-making process for the disposal of a chemical, like this compound, for which a specific Safety Data Sheet is not available.
Caption: Disposal workflow for chemicals without a specific SDS.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
Essential Safety and Handling Protocols for Coagulin J
Disclaimer: Coagulin J is a hypothetical substance. The following guidance is based on the assumed properties of a potent, hazardous coagulating agent and is modeled on safety protocols for real-world substances like thrombin and other potent biochemicals. Always conduct a thorough, specific risk assessment before handling any new substance.[1][2]
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is presumed to be a highly potent coagulating agent. The primary hazards are associated with accidental contact, ingestion, or inhalation, which could lead to severe health consequences. A thorough risk assessment should be performed before any new procedure involving this compound.[1][2]
Potential Hazards:
-
Acute Toxicity: Rapid and severe adverse effects upon exposure.
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[3]
-
Allergic Reaction: Potential for allergic reactions in sensitized individuals.[3]
-
Aerosol Formation: Handling of powdered forms can lead to the generation of hazardous aerosols.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for the safe handling of this compound. The required level of protection depends on the specific task and the potential for exposure.
| Task | Required PPE | Rationale |
| Weighing and Reconstitution (Powder Form) | Nitrile Gloves (Double-gloved recommended), Disposable Gown (Back-closing), Safety Goggles with Side Shields, Face Shield, N95 or higher Respirator.[5][6] | To prevent inhalation of aerosolized particles and protect skin and eyes from contact.[4] |
| Handling Liquid Solutions | Nitrile Gloves, Lab Coat, Safety Glasses. | To protect against splashes and incidental contact. |
| High-Concentration or Large-Volume Work | Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Face Shield, Chemical-resistant Apron or Gown. | To provide enhanced protection against significant splashes or spills. |
| Cleaning Spills | Chemical-resistant Gloves (e.g., Butyl rubber), Disposable Coveralls, Safety Goggles, Respirator (as determined by risk assessment). | To ensure full protection during cleanup of potentially hazardous material. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated enclosure to control aerosol exposure.[3]
-
Pre-weighing: If possible, use pre-weighed aliquots to minimize handling of the powder.
-
Weighing: If weighing is necessary, use an analytical balance inside the fume hood. Use anti-static weigh paper or boats.
-
Aliquotting: Prepare aliquots in clearly labeled, sealed containers.
3.2. Reconstitution and Dilution:
-
Solvent Addition: Slowly add the solvent to the powdered this compound to avoid aerosolization.
-
Mixing: Gently swirl or vortex to dissolve. Avoid shaking vigorously.
-
Labeling: Clearly label all solutions with the substance name, concentration, date, and hazard information.
3.3. Storage:
-
Primary Container: Store this compound in its original, tightly sealed container.[3]
-
Secondary Containment: Place the primary container within a clearly labeled, durable, and leak-proof secondary container.[7]
-
Location: Store in a secure, well-ventilated area, away from incompatible materials. Follow manufacturer's recommendations for storage temperature (e.g., -20°C).[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation:
-
Solid Waste: Gloves, disposable gowns, weigh paper, and other contaminated lab supplies should be double-bagged in clear plastic bags, sealed, and placed in a designated hazardous waste container.[7][8]
-
Liquid Waste: Collect all liquid waste containing this compound in a leak-proof, screw-cap container that is chemically compatible with the waste.[7] Do not mix with other waste streams unless compatibility has been verified.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.
4.2. Labeling and Collection:
-
Label all waste containers with "Hazardous Waste" and the specific contents.[7]
-
Arrange for collection by the institution's Environmental Health & Safety (EH&S) department.[7]
Emergency Procedures
5.1. Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and EH&S.
-
Secure: Prevent entry into the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material appropriate for the substance and decontaminate the area with a 10% bleach solution or other approved disinfectant.[9]
5.2. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Decision-making for this compound spill response.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cellink.com [cellink.com]
- 4. nibsc.org [nibsc.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. enzymeresearch.com [enzymeresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
